N-(Hydroxymethyl)formamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 348403. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(hydroxymethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c4-1-3-2-5/h1,5H,2H2,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQOPPDTVHYCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065339 | |
| Record name | Formamide, N-(hydroxymethyl)- | |
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Molecular Weight |
75.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13052-19-2 | |
| Record name | N-(Hydroxymethyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13052-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Hydroxymethylformamide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Hydroxymethyl)formamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348403 | |
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| Record name | Formamide, N-(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formamide, N-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
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| Record name | N-(hydroxymethyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-METHYLOLFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT1OKZ795I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-(Hydroxymethyl)formamide: A Comprehensive Technical Guide for Advanced Synthesis
CAS Number: 13052-19-2
Introduction: A Versatile Reagent at the Intersection of Amide Chemistry and Functionalized Synthesis
N-(Hydroxymethyl)formamide is a bifunctional organic compound featuring both a formamide and a hydroxymethyl group.[1] This unique structural arrangement imparts a versatile reactivity profile, positioning it as a valuable reagent in advanced organic synthesis, particularly in the construction of complex nitrogen-containing molecules. Its ability to act as a stable, manageable source of a formamidomethyl group makes it a key player in amidoalkylation reactions, a cornerstone for the synthesis of a wide array of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.[2] This guide provides an in-depth exploration of the properties, synthesis, and applications of this compound, offering field-proven insights for researchers, scientists, and professionals in drug discovery.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13052-19-2 | [3] |
| Molecular Formula | C₂H₅NO₂ | [3] |
| Molecular Weight | 75.07 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in water and various organic solvents | [1] |
While experimental spectroscopic data is not widely published, theoretical and analogous compound data provide expected spectral characteristics. The presence of the formamide and hydroxymethyl groups will give rise to distinct signals in NMR and IR spectroscopy.
Synthesis of this compound: A Methodological Overview
The most direct and industrially relevant synthesis of this compound involves the base-catalyzed reaction of formamide with formaldehyde.[4] This reaction is analogous to the well-documented synthesis of N-(hydroxymethyl)acrylamide from acrylamide and formaldehyde.[5]
Reaction Mechanism: Base-Catalyzed Hydroxymethylation
The synthesis proceeds via a base-catalyzed nucleophilic addition mechanism. The base facilitates the deprotonation of the formamide nitrogen, generating a nucleophilic amide anion. This anion then attacks the electrophilic carbonyl carbon of formaldehyde, forming an alkoxide intermediate. Subsequent protonation of this intermediate yields the final this compound product.
Caption: Base-catalyzed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on the established synthesis of N-hydroxymethyl-nicotinamide and provides a reliable method for the preparation of this compound.[6]
Materials:
-
Formamide
-
Formaldehyde (37% aqueous solution)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Reaction vessel equipped with a stirrer and temperature control
Procedure:
-
In a suitable reaction vessel, dissolve formamide in water.
-
Add a catalytic amount of potassium carbonate to the solution.
-
While stirring, add the 37% aqueous formaldehyde solution dropwise to the reaction mixture. Maintain the temperature of the reaction mixture as needed with a water bath.
-
After the addition is complete, continue to stir the reaction mixture at a controlled temperature for a specified duration to ensure the reaction goes to completion.
-
Upon completion, the reaction mixture can be worked up to isolate the this compound. The specific workup procedure may vary depending on the desired purity and scale of the reaction.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from its ability to act as a precursor to N-acyliminium ions, which are highly reactive intermediates in amidoalkylation reactions. These reactions are pivotal in the construction of nitrogen-containing heterocyclic compounds, a class of molecules with broad applications in pharmaceuticals.[2][7]
Mechanism of Amidoalkylation
In the presence of an acid catalyst, the hydroxyl group of this compound is protonated, leading to the elimination of a water molecule and the formation of a resonance-stabilized N-acyliminium ion. This electrophilic species can then be trapped by a wide range of nucleophiles, including arenes, alkenes, and enol ethers, to form new carbon-carbon or carbon-heteroatom bonds.
Caption: General mechanism of amidoalkylation using this compound.
Applications in Heterocyclic Synthesis
The intramolecular trapping of N-acyliminium ions derived from this compound precursors is a powerful strategy for the synthesis of various heterocyclic ring systems, such as isoquinolines and pyrrolidines, which are common motifs in drug molecules.
Workflow: Synthesis of a Tetrahydroisoquinoline Derivative
This workflow illustrates the application of an intramolecular amidoalkylation reaction for the synthesis of a substituted tetrahydroisoquinoline, a key structural motif in many biologically active compounds.
Caption: Workflow for the synthesis of a tetrahydroisoquinoline derivative.
Safety and Handling
This compound is classified as toxic in contact with skin and is suspected of damaging fertility or the unborn child.[3] Therefore, it is imperative to handle this compound with appropriate personal protective equipment, including gloves, lab coat, and eye protection, in a well-ventilated fume hood. All waste containing this compound should be disposed of according to institutional and local regulations for hazardous chemical waste.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex nitrogen-containing molecules. Its ability to serve as a stable precursor for N-acyliminium ions makes it a key component in amidoalkylation reactions, providing a powerful tool for the construction of heterocyclic systems relevant to drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers to effectively harness the synthetic potential of this important compound.
References
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Inchem. N,N-DIMETHYLFORMAMIDE. [Link]
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PubChem. This compound. [Link]
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PubMed. III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. [Link]
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PubChem. N-(Hydroxymethyl)-N-methylformamide. [Link]
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PubChem. N-hydroxy-N-(hydroxymethyl)formamide. [Link]
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ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0001536). [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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ResearchGate. Routes to the preparation of N‐formamides. [Link]
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PubMed. [Study on the Synthesis of N-hydroxymethyl-nicotinamide]. [Link]
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Organic Syntheses. n-methylformanilide. [Link]
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National Institutes of Health. Formylation of Amines. [Link]
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ResearchGate. ChemInform Abstract: Highly Diastereoselective Intramolecular α-Amidoalkylation Reactions of Hydroxylactams Derived from N-Phenethylimides. Enantioselective Synthesis of Dihydropyrrolo[2,1-a]isoquinolones. [Link]
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National Institutes of Health. Unveiling the chemical kinetics of aminomethanol (NH2CH2OH): insights into O. H and O2 photo-oxidation reactions and formamide dominance. [Link]
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- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Discovery of N-(Hydroxymethyl)formamide
Abstract
N-(Hydroxymethyl)formamide, a simple yet versatile N-functionalized amide, holds a significant position in organic synthesis. Characterized by the presence of both a formamide and a hydroxymethyl group, this molecule exhibits dual functionality that renders it a valuable reagent and intermediate. This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, discovery, chemical properties, and applications relevant to researchers, scientists, and professionals in drug development. A detailed, field-proven protocol for its synthesis is presented, along with an exploration of the underlying chemical principles that govern its formation and reactivity.
Introduction: The Significance of N-Functionalized Amides
N-functionalized amides are a pivotal class of organic compounds that feature a substituent on the nitrogen atom of an amide group. This structural modification imparts a diverse range of chemical properties and reactivity patterns compared to their unsubstituted counterparts. This compound, with its hydroxymethyl (-CH2OH) appendage on the formamide backbone, is a quintessential example of this class.[1] The molecule's capacity for hydrogen bonding, coupled with the reactivity of both its hydroxyl and amide functionalities, makes it a versatile tool in synthetic chemistry.[2] While its primary utility is often as a reagent in the preparation of other nitrogen-containing compounds, it also holds potential in the realm of pharmaceutical research due to its biological activity.[2]
While the specific historical account of the initial synthesis of this compound is not prominently documented in seminal publications, its discovery is intrinsically linked to the broader exploration of amide chemistry and the reactions between formamide and aldehydes.[1] Formamide, as the simplest amide, has long been a subject of scientific curiosity, even in the context of prebiotic chemistry.[1] The logical and most direct pathway to this compound is the reaction of formamide with formaldehyde, a fundamental transformation in organic chemistry.
Synthesis of this compound: Principles and Practice
The most common and industrially relevant method for the synthesis of this compound is the base-catalyzed hydroxymethylation of formamide with formaldehyde. This reaction is an example of a nucleophilic addition to a carbonyl group.
Underlying Chemical Principles
The synthesis hinges on the nucleophilic character of the formamide nitrogen and the electrophilic nature of the formaldehyde carbonyl carbon. A base catalyst is typically employed to deprotonate the formamide, enhancing its nucleophilicity. The resulting amide anion then readily attacks the carbonyl carbon of formaldehyde, leading to the formation of an alkoxide intermediate. This intermediate is subsequently protonated to yield the final this compound product. The choice of catalyst and reaction conditions is critical to optimize the yield and minimize side reactions.
Detailed Experimental Protocol
This protocol is a self-validating system designed for laboratory-scale synthesis. The causality behind each step is explained to provide a deeper understanding of the process.
Materials and Reagents:
-
Formamide (HCONH₂)
-
Formaldehyde (37% aqueous solution)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone
-
Phthalic Anhydride
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask with a condenser
-
Büchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry reaction flask equipped with a magnetic stir bar and a condenser, dissolve a specific molar quantity of formamide in acetone. The use of acetone as a solvent facilitates the dissolution of the reactants and can aid in the precipitation of the product upon cooling.
-
Catalyst Addition: To the stirred formamide solution, add a catalytic amount of anhydrous potassium carbonate. Potassium carbonate is a mild base that is effective in deprotonating formamide to initiate the reaction without causing significant side reactions.
-
Temperature Control: Place the reaction flask in a water bath and gently warm the mixture to approximately 40-45°C. This temperature provides sufficient energy to overcome the activation energy of the reaction without promoting the decomposition of the product.
-
Formaldehyde Addition: Slowly add a stoichiometric equivalent of a 37% aqueous formaldehyde solution to the reaction mixture. The slow addition helps to control the exothermic nature of the reaction and maintain a consistent temperature.
-
Reaction Monitoring: Maintain the reaction mixture at 40-45°C with continuous stirring for 1-2 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Neutralization and Quenching: After the reaction is complete, cool the mixture to room temperature and add a small amount of phthalic anhydride to neutralize the potassium carbonate catalyst. This step is crucial to prevent the reverse reaction and degradation of the product during workup.
-
Product Isolation: Place the reaction flask in an ice bath to induce crystallization of the this compound. The product is typically a white crystalline solid.
-
Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold acetone to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Self-Validation and Expected Outcome:
-
Checkpoint 1 (TLC): A successful reaction will show the consumption of the formamide starting material and the appearance of a new spot corresponding to the this compound product.
-
Checkpoint 2 (Crystallization): The formation of a significant amount of white crystalline precipitate upon cooling is a strong indicator of successful product formation.
-
Expected Yield: The yield of the reaction can vary depending on the specific conditions, but a well-executed synthesis should provide a good yield of the desired product.
Chemical and Physical Properties
This compound is an organic compound that typically appears as a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[2] It is soluble in water and a variety of organic solvents, making it a versatile reagent.[2]
| Property | Value | Source |
| Molecular Formula | C₂H₅NO₂ | [3] |
| Molecular Weight | 75.07 g/mol | [3] |
| CAS Number | 13052-19-2 | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Soluble in water and various organic solvents | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | N-Methylolformamide, (Hydroxymethyl)formamide | [3] |
Spectroscopic Data
While a comprehensive, publicly available repository of the spectra for this compound is not readily compiled in a single source, data is available across various spectroscopic databases. Researchers are encouraged to consult resources such as SpectraBase for 13C NMR and GC-MS data.[3] The expected spectroscopic features are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the formyl proton, the methylene protons, the hydroxyl proton, and the amide proton. The chemical shifts and coupling patterns of these protons would be characteristic of the molecule's structure.
-
¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals, one for the carbonyl carbon of the formamide group and another for the methylene carbon of the hydroxymethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H and O-H stretching vibrations, the C=O stretching of the amide, and C-N stretching. A high-resolution infrared spectroscopic study of the related molecule, formamide, has been conducted, providing a basis for interpreting the spectrum of its hydroxymethyl derivative.[4]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (75.07 g/mol ), along with fragmentation patterns characteristic of the loss of functional groups such as the hydroxyl or formyl group.[3]
Reactivity and Applications in Drug Development
The dual functionality of this compound dictates its reactivity. The hydroxyl group can undergo reactions typical of alcohols, such as esterification and etherification, while the amide group can be involved in hydrolysis and other transformations.
In the context of drug development and medicinal chemistry, N-substituted amides are of paramount importance.[5] The N-hydroxymethyl group, in particular, has been utilized in stereoselective synthesis of complex molecules.[6] this compound can serve as a valuable building block in the synthesis of more complex nitrogen-containing heterocycles and other pharmacologically active compounds. Its ability to act as a formaldehydic synthon under certain conditions also expands its synthetic utility.
While specific, high-profile examples of this compound in late-stage drug synthesis are not widely publicized, its role as a versatile intermediate in early-stage discovery and process development should not be underestimated. The principles of its reactivity are applicable to the synthesis of a wide range of amide-containing pharmaceuticals.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as toxic in contact with skin and may damage fertility or the unborn child.[3]
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Researchers should always consult the latest Safety Data Sheet (SDS) for this compound before use to ensure they are aware of all potential hazards and handling procedures.
Conclusion
This compound is a foundational molecule in the field of organic synthesis. Its straightforward, base-catalyzed synthesis from readily available starting materials makes it an accessible and valuable reagent. This technical guide has provided a comprehensive overview of its synthesis, properties, and reactivity, with a focus on providing practical, field-proven insights for researchers and drug development professionals. A thorough understanding of the principles outlined herein will enable scientists to effectively and safely utilize this compound in their synthetic endeavors.
References
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N-(Hydroxymethyl)formamide chemical structure and IUPAC name
An In-Depth Technical Guide to N-(Hydroxymethyl)formamide: Structure, Synthesis, and Applications
Introduction
This compound, also known by synonyms such as N-Methylolformamide, is an organic compound that serves as a valuable and versatile reagent in synthetic chemistry.[1][2] As a member of the N-functionalized amide class, its unique structure incorporates both a reactive hydroxyl group and a formamide moiety.[1][3] This bifunctionality allows it to participate in a wide range of chemical transformations, making it a significant building block in the synthesis of various nitrogen-containing compounds.[1] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and applications, tailored for researchers and professionals in chemical and pharmaceutical development.
Chemical Identity and Structure
A thorough understanding of a molecule's identity and structure is fundamental to predicting its reactivity and application. This compound is a simple yet functionally rich molecule.
IUPAC Name: The systematically generated and internationally recognized name for this compound is This compound .[4][]
Molecular and Structural Formula: The compound is defined by the molecular formula C₂H₅NO₂ .[1][4][][6] Its structure consists of a formamide backbone where a hydroxymethyl group (-CH₂OH) is substituted on the nitrogen atom.[1][3]
Structural Elucidation
The IUPAC name directly reflects the molecule's composition. "Formamide" indicates the simplest amide, derived from formic acid, with the structure HCONH₂. The prefix "N-(hydroxymethyl)" specifies that a hydroxymethyl group (-CH₂OH) is attached to the nitrogen (N) atom of the formamide. This substitution is key to its distinct chemical properties, differentiating it from unsubstituted formamide. The presence of both a hydrogen bond donor (the -OH and N-H groups) and acceptor (the carbonyl and hydroxyl oxygens) influences its physical properties and intermolecular interactions.[1]
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and use in various reaction conditions. It is typically a colorless to pale yellow liquid or solid, contingent on purity and temperature.[1] Its solubility in water and other organic solvents makes it a versatile reagent.[1]
| Property | Value | Source(s) |
| CAS Number | 13052-19-2 | [1][2][4] |
| Molecular Formula | C₂H₅NO₂ | [1][4][] |
| Molecular Weight | 75.07 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 367.5°C at 760 mmHg | [] |
| Density | 1.151 g/cm³ | [] |
| SMILES | O=CNCCO | [1][4] |
| InChI Key | MNQOPPDTVHYCEZ-UHFFFAOYSA-N | [1][2][] |
Synthesis and Manufacturing
The most direct and common industrial synthesis of this compound involves the reaction of formamide with formaldehyde.[3] This reaction is an example of an amidoalkylation, where an N-H bond of the amide adds across the carbonyl group of the aldehyde.
Causality of Experimental Choices
The synthesis is typically conducted under base-catalyzed conditions. The base (e.g., potassium carbonate) deprotonates the formamide, increasing its nucleophilicity. This enhanced nucleophile then readily attacks the electrophilic carbonyl carbon of formaldehyde. The reaction is often performed at controlled, low-to-moderate temperatures to prevent side reactions, such as the Cannizzaro reaction of formaldehyde or self-polymerization. An inert solvent may be used to facilitate mixing and temperature control.
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of N-(Hydroxymethyl)formamide
Introduction: Unveiling the Molecular Signature of a Versatile Reagent
N-(Hydroxymethyl)formamide (HMF), also known as N-methylolformamide, is a simple yet significant organic molecule possessing both an amide and a primary alcohol functional group.[1][2] Its utility spans various domains of chemical synthesis, including its role as a precursor in the formation of N-vinylformamide and other functionalized amides.[3] A thorough understanding of its molecular structure is paramount for its effective application and for quality control in research and industrial settings. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the essential tools to elucidate and confirm the structural integrity of this compound.
This guide offers a detailed exploration of the spectroscopic data of this compound. As a Senior Application Scientist, my objective is not merely to present data but to provide a cohesive narrative that intertwines the theoretical underpinnings of each technique with practical, field-proven insights into data acquisition and interpretation. We will delve into the causality behind experimental choices and establish a framework for the self-validating characterization of this important chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), we can map out the connectivity and chemical environment of each atom within the this compound molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the three unique proton environments: the formyl proton (-CHO), the methylene protons (-CH₂-), and the protons of the amide (-NH-) and hydroxyl (-OH) groups.
Expected ¹H NMR Spectral Data:
| Signal Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| Formyl H (-CHO) | ~8.1-8.3 | Singlet (s) | 1H |
| Amide H (-NH) | Broad, variable | Broad Singlet (br s) | 1H |
| Methylene H (-CH₂-) | ~4.5-4.8 | Doublet (d) | 2H |
| Hydroxyl H (-OH) | Broad, variable | Broad Singlet (br s) | 1H |
Note: The chemical shifts for the amide and hydroxyl protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. They often appear as broad signals and may exchange with deuterium in deuterated solvents like D₂O, leading to their disappearance from the spectrum.
Causality in ¹H NMR Interpretation:
-
The Formyl Proton: The proton attached to the carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond, resulting in a downfield chemical shift in the region of 8.1-8.3 ppm.
-
The Methylene Protons: These protons are adjacent to both a nitrogen and an oxygen atom, leading to their deshielding and a predicted chemical shift around 4.5-4.8 ppm. The coupling to the adjacent amide proton would theoretically result in a doublet.
-
Amide and Hydroxyl Protons: The broadness of these signals is a direct consequence of their involvement in hydrogen bonding and rapid chemical exchange with the solvent and other HMF molecules.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. For this compound, two distinct signals are expected.
Expected ¹³C NMR Spectral Data:
| Signal Assignment | Chemical Shift (δ) ppm (Predicted) |
| Carbonyl C (C=O) | ~163-167 |
| Methylene C (-CH₂-) | ~65-70 |
Note: While experimental data from subscription-based databases like SpectraBase is indicated to exist, it is not publicly accessible.[2] The predicted values are based on established chemical shift ranges for similar functional groups.
Causality in ¹³C NMR Interpretation:
-
The Carbonyl Carbon: The carbon of the formyl group is highly deshielded due to the double bond to an electronegative oxygen atom, placing its resonance at the downfield end of the spectrum.
-
The Methylene Carbon: This carbon is bonded to two electronegative atoms (nitrogen and oxygen), which deshields it relative to a simple alkane carbon, resulting in a chemical shift in the 65-70 ppm range.
Workflow for NMR Data Acquisition
Caption: Generalized workflow for acquiring ¹H and ¹³C NMR spectra of this compound.
Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will be dominated by absorptions characteristic of its amide and alcohol functionalities.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Intensity |
| 3400-3200 | O-H Stretch (H-bonded) | Hydroxyl | Strong, Broad |
| 3350-3180 | N-H Stretch | Amide | Medium |
| ~1670 | C=O Stretch (Amide I) | Amide | Strong |
| ~1550 | N-H Bend (Amide II) | Amide | Medium |
| ~1100 | C-O Stretch | Alcohol | Medium |
Note: The precise positions and shapes of the O-H and N-H stretching bands can be influenced by the degree of hydrogen bonding in the sample.
Causality in IR Interpretation:
-
O-H and N-H Stretching Region: The broad, strong absorption between 3400 and 3200 cm⁻¹ is a hallmark of a hydrogen-bonded hydroxyl group. The amide N-H stretch typically appears in a similar region, often as a sharper peak superimposed on the broad O-H band.
-
Carbonyl (Amide I) Band: The strong absorption around 1670 cm⁻¹ is characteristic of the C=O stretching vibration in a secondary amide. Its position is sensitive to the electronic environment and hydrogen bonding.
-
N-H Bending (Amide II) Band: This band, arising from the in-plane bending of the N-H bond, is a key diagnostic feature for secondary amides and is expected around 1550 cm⁻¹.
-
C-O Stretching: The C-O single bond stretch of the primary alcohol will give rise to a medium intensity band in the fingerprint region, typically around 1100 cm⁻¹.
Workflow for ATR-FTIR Spectroscopy
Caption: Standard workflow for obtaining an ATR-FTIR spectrum of liquid this compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, it allows for the determination of the molecular weight and provides insights into the molecule's structure through the analysis of its fragmentation pattern.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular formula of this compound is C₂H₅NO₂.[2] The expected monoisotopic mass is approximately 75.03 g/mol .[2] In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (m/z = 75) would confirm the molecular weight.
-
Key Fragmentation Pathways: Amides and alcohols exhibit characteristic fragmentation patterns. For this compound, some plausible fragmentation pathways include:
-
Loss of a hydroxyl radical (•OH) to give a fragment at m/z = 58.
-
Loss of formaldehyde (CH₂O) to give a fragment corresponding to formamide at m/z = 45.
-
Cleavage of the C-N bond, leading to fragments such as [CH₂OH]⁺ (m/z = 31) or [HCONH]⁺ (m/z = 44).
-
Alpha-cleavage adjacent to the nitrogen or oxygen atoms.
-
Causality in Mass Spectrometry Interpretation:
The fragmentation of the molecular ion is governed by the relative stability of the resulting carbocations and neutral fragments. Bonds adjacent to heteroatoms (N and O) are common points of cleavage. The observation of fragments corresponding to the loss of stable neutral molecules like water or formaldehyde is a strong indicator of the presence of hydroxyl and hydroxymethyl groups, respectively.
Workflow for GC-MS Analysis
Caption: A typical workflow for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).
Conclusion: A Coherent Spectroscopic Portrait
The structural elucidation of this compound is a synergistic process that relies on the complementary information provided by NMR, IR, and Mass Spectrometry. While ¹H and ¹³C NMR map out the carbon and proton framework, IR spectroscopy confirms the presence of key functional groups (amide and alcohol), and mass spectrometry provides the definitive molecular weight and clues to the molecule's connectivity through fragmentation analysis. The collective interpretation of these spectroscopic data provides a robust and self-validating confirmation of the molecular structure of this compound, which is essential for its confident application in research and development.
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Liu, H., Mei, Q., & Qin, H. (n.d.). Synthesis of Formamides Containing Unsaturated Groups by N-Formylation of Amines using CO2 with H2. Retrieved from [Link]
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Hoidy, W. H., Ahmad, M. B., Al-Mulla, E. A. J., Yunus, W. M. Z. W., & Ibrahim, N. A. B. (2010). Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil. Oriental Journal of Chemistry, 26(2), 369-372. Retrieved from [Link]
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A Theoretical Exploration of N-(Hydroxymethyl)formamide: A Guide for Researchers
Abstract
N-(Hydroxymethyl)formamide (HMF) stands as a molecule of significant interest due to its role as a key intermediate in the metabolism of formamide and its derivatives, as well as its potential applications in organic synthesis. This technical guide provides an in-depth exploration of the theoretical properties of HMF, offering a valuable resource for researchers, scientists, and professionals in drug development. By integrating foundational computational studies with principles of theoretical chemistry, this document elucidates the structural, electronic, and reactive nature of this bifunctional molecule.
Introduction: The Significance of this compound
This compound (CAS: 13052-19-2, Molecular Formula: C₂H₅NO₂) is the simplest N-hydroxymethylated amide, characterized by the presence of both a hydroxyl and a formamide functional group.[1][2] This unique structure imparts a rich and varied chemistry, allowing it to participate in reactions typical of both alcohols and amides.[1] Its ability to form hydrogen bonds significantly influences its reactivity and interactions with other molecules.[1] Understanding the theoretical underpinnings of HMF's properties is crucial for predicting its behavior in biological systems and for designing novel synthetic pathways.
This guide will delve into the core theoretical aspects of HMF, beginning with its molecular geometry and conformational preferences. We will then explore its electronic structure, providing insights into its reactivity through frontier molecular orbital analysis. Finally, we will discuss the theoretical basis of its chemical reactivity, including its formation and potential decomposition pathways.
Molecular Geometry and Conformational Analysis
The three-dimensional structure of this compound is fundamental to its chemical behavior.[1] Early computational studies using the Modified Neglect of Diatomic Overlap (MNDO) method provided foundational insights into the molecule's preferred conformation.[3]
Ground State Conformation
Theoretical calculations predict that the ground state of this compound adopts an s-Z conformation .[3] In this arrangement, the C=O and N-H bonds are anti-periplanar, which is a common feature in many simple amides. This conformation is favored due to a combination of steric and electronic factors.
Diagram 1: s-Z Conformation of this compound
Caption: s-Z conformation of this compound.
Pyramidal Nitrogen
A key structural feature of N-(hydroxymethyl)amides, including HMF, is the pyramidal geometry of the nitrogen atom .[3] This deviation from the expected planar sp² hybridization of a typical amide nitrogen is a consequence of the electron-withdrawing nature of the hydroxymethyl group. This pyramidalization reduces the degree of resonance between the nitrogen lone pair and the carbonyl group, which has significant implications for the molecule's reactivity.
Intramolecular Hydrogen Bonding
The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl oxygen (a hydrogen bond acceptor) within the same molecule raises the possibility of intramolecular hydrogen bonding. Theoretical studies on related systems suggest that such interactions can play a crucial role in stabilizing certain conformations.[4] In the s-Z conformation of HMF, the hydroxyl hydrogen and the carbonyl oxygen are in proximity, and the formation of a weak intramolecular hydrogen bond is plausible, contributing to the stability of this conformer.
Table 1: Calculated Geometric Parameters of Formamide (for comparison)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=O | 1.217 | |
| C-N | 1.352 | |
| N-H (cis) | 1.001 | |
| N-H (trans) | 1.002 | |
| C-H | 1.101 | |
| O-C-N: 124.7 | ||
| H-C-N: 112.9 | ||
| C-N-H (cis): 119.0 | ||
| C-N-H (trans): 120.3 | ||
| H-N-H: 118.5 |
Note: These values are for the parent molecule, formamide, and are provided as a baseline for understanding the amide backbone. The presence of the hydroxymethyl group in HMF will induce changes in these parameters.
Electronic Structure and Properties
The arrangement of electrons within this compound dictates its reactivity and spectroscopic properties. While specific high-level computational data for HMF is limited, we can infer its electronic characteristics by considering the properties of formamide and the electronic effects of the hydroxymethyl substituent.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. In amides, the HOMO is typically associated with the lone pair on the nitrogen atom and the π-system of the carbonyl group, while the LUMO is the π* anti-bonding orbital of the C=O bond.
The introduction of the hydroxymethyl group is expected to influence the energies of these orbitals. The oxygen atom's lone pairs in the hydroxymethyl group may lead to the presence of higher-energy non-bonding orbitals, potentially raising the energy of the HOMO. The electron-withdrawing nature of the hydroxyl group could also stabilize the molecule, affecting the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally implies higher reactivity.
Diagram 2: Conceptual Representation of Frontier Molecular Orbitals
Caption: Energy difference between HOMO and LUMO.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For HMF, the MEP would be expected to show:
-
Negative potential (red/yellow): Around the carbonyl oxygen and the hydroxyl oxygen, indicating these are sites for electrophilic attack.
-
Positive potential (blue): Around the amide and hydroxyl hydrogens, indicating these are acidic protons and sites for nucleophilic attack.
The MEP is a valuable tool for predicting how HMF will interact with other molecules, including biological macromolecules.
Theoretical Insights into Chemical Reactivity
Synthesis: The Reaction of Formamide and Formaldehyde
The most direct route to this compound is the reaction between formamide and formaldehyde.[1] Theoretical studies on the interaction between these two molecules provide insight into the initial steps of this reaction. Ab initio calculations have shown that formamide and formaldehyde can form stable complexes through hydrogen bonding.[1]
The most stable complex involves a cyclic structure with two hydrogen bonds: an N-H···O bond from the formamide to the formaldehyde oxygen, and a C-H···O bond from the formaldehyde to the formamide oxygen.[1] The formation of this complex is primarily driven by electrostatic interactions.[1] This pre-reaction complex likely serves as the precursor to the covalent bond formation between the formamide nitrogen and the formaldehyde carbon.
Diagram 3: Proposed Reaction Pathway for HMF Synthesis
Caption: Conceptual pathway for HMF synthesis.
Decomposition Pathways
The stability of N-(hydroxymethyl) compounds is a critical factor in their biological activity and synthetic utility. Studies on related N-(hydroxymethyl) amides have shown that they can be unstable, potentially decomposing to release formaldehyde.[5]
Theoretical studies on the decomposition of the parent molecule, formamide, have identified several pathways, including decarboxylation, dehydrogenation, and dehydration, with energy barriers in the range of 73-78 kcal/mol.[6] The decomposition of HMF is likely to proceed through different, lower-energy pathways due to the presence of the hydroxymethyl group. A plausible decomposition route is the retro-synthesis reaction, yielding formamide and formaldehyde. The stability of HMF is influenced by factors such as pH and the presence of other functional groups.[5]
Predicted Spectroscopic Properties
While experimental spectroscopic data for this compound is available, theoretical calculations can provide a deeper understanding of the relationship between the molecule's structure and its spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical prediction of ¹H and ¹³C NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the structural elucidation of HMF and its derivatives.
-
¹H NMR: The spectrum would be expected to show distinct signals for the formyl proton, the amide proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts of these protons would be influenced by the electronic environment and the molecule's conformation.
-
¹³C NMR: Signals for the carbonyl carbon and the methylene carbon would be expected. The chemical shift of the carbonyl carbon can provide information about the degree of resonance in the amide bond.
Infrared (IR) Spectroscopy
Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR spectra. Key vibrational modes for HMF would include:
-
N-H stretch: Typically in the region of 3200-3400 cm⁻¹.
-
O-H stretch: A broad band, usually around 3300-3500 cm⁻¹.
-
C=O stretch (Amide I band): A strong absorption, typically between 1650 and 1700 cm⁻¹. The position of this band is sensitive to the strength of the amide resonance.
-
N-H bend (Amide II band): Usually found in the 1550-1620 cm⁻¹ region.
Experimental Protocols for Theoretical Validation
The theoretical predictions outlined in this guide can be validated through a series of well-established experimental techniques.
Synthesis of this compound
Protocol: A mixture of formamide and an aqueous solution of formaldehyde is heated, often in the presence of a catalytic amount of base, such as potassium carbonate. The product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration.
Justification: This protocol follows the principles of nucleophilic addition of the amide nitrogen to the carbonyl carbon of formaldehyde. The basic catalyst deprotonates the formamide, increasing its nucleophilicity and accelerating the reaction.
Spectroscopic Characterization
Protocol:
-
NMR Spectroscopy: Dissolve a purified sample of HMF in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of a solid sample using an ATR-FTIR spectrometer or by preparing a KBr pellet.
Justification: Comparison of the experimentally obtained spectra with theoretically predicted spectra can confirm the molecular structure and provide insights into the conformational preferences in solution and the solid state.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical properties of this compound. By examining its molecular geometry, electronic structure, and reactivity from a computational perspective, we gain a deeper understanding of this important molecule. While direct, high-level theoretical data for HMF is still somewhat limited, the principles outlined here, in conjunction with data from related molecules, provide a robust framework for researchers in the fields of chemistry, biology, and drug development. Future computational studies are encouraged to further refine our understanding of this versatile compound.
References
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Mallawaarachchi, W., Simmonds, R. J., & Parry, D. E. (1989). The geometry of N-hydroxymethyl compounds. Part 3: Geometries of N-(hydroxymethyl)amides related to reactivities. Anticancer Drug Design, 4(3), 233–240. [Link]
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Li, B. (2004). Ab initio Study on the Interaction between Formaldehyde and Formamide. Chinese Journal of Chemical Physics, 17(4), 433-436. [Link]
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Nguyen, V. S., Abbott, H. L., Dawley, M. M., Orlando, T. M., Leszczynski, J., & Nguyen, M. T. (2011). Theoretical study of formamide decomposition pathways. The Journal of Physical Chemistry A, 115(5), 841–851. [Link]
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Majewska, P., Pająk, J., Rospenk, M., & Filarowski, A. (2009). The intra- versus intermolecular hydrogen bonding equilibrium in 2-hydroxy-N,N-diethylbenzamide. Journal of Physical Organic Chemistry, 22(2), 130-137. [Link]
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Ross, D., Farmer, P. B., Gescher, A., Hickman, J. A., & Threadgill, M. D. (1983). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 32(11), 1773–1781. [Link]
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An In-depth Technical Guide to N-(Hydroxymethyl)formamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of N-(Hydroxymethyl)formamide in Modern Chemistry
This compound, also known as N-methylolformamide, is a simple yet versatile organic compound that serves as a crucial reagent in various chemical and biological applications. Its significance lies in its dual-functionality, possessing both a formamide and a hydroxymethyl group. This structure allows it to act as a stable, controllable source of formaldehyde, making it an invaluable tool in organic synthesis, polymer science, and particularly in the crosslinking of biomolecules for drug development and diagnostics. This guide provides a comprehensive overview of its core chemical properties, synthesis protocols, reaction mechanisms, and key applications, grounded in authoritative scientific principles.
Chapter 1: Core Molecular and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is paramount for its effective and safe application. This compound is an organic molecule whose utility is directly derived from its specific chemical structure and resultant properties.
Molecular Formula and Weight
The chemical identity of this compound is defined by its elemental composition and mass.
The presence of nitrogen and oxygen atoms makes the molecule polar and capable of hydrogen bonding, which dictates its solubility and reactivity.[2]
Physicochemical Data Summary
The key physical and chemical identifiers for this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 13052-19-2 | [1][2] |
| Molecular Formula | C₂H₅NO₂ | [1][2] |
| Molecular Weight | 75.07 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Soluble in water and various organic solvents | [2] |
| Synonyms | N-Methylolformamide, (Hydroxymethyl)formamide | [1] |
Chapter 2: Synthesis and Mechanism
The synthesis of this compound is a classic example of a condensation reaction, valued for its efficiency and relatively simple conditions. Understanding this process is key to ensuring high purity and yield for research applications.
Synthesis Pathway: Condensation of Formamide and Formaldehyde
The primary industrial and laboratory synthesis route involves the base-catalyzed reaction of formamide with an excess of formaldehyde.[3] This reaction is an equilibrium process, and experimental conditions are optimized to drive the reaction toward the formation of the desired N-hydroxymethyl adduct.
Causality Behind Experimental Choices:
-
Base Catalyst (e.g., Potassium Carbonate): The base is crucial for deprotonating the formamide nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of formaldehyde. Potassium carbonate is often chosen as it is a mild, inexpensive, and effective base for this transformation.[3]
-
Excess Formaldehyde: Using an excess of formaldehyde shifts the reaction equilibrium to favor the product, maximizing the yield of this compound, in accordance with Le Châtelier's principle.[3]
-
Temperature Control: The reaction is typically performed in a boiling water bath to provide sufficient energy to overcome the activation barrier without causing significant decomposition of the reactants or product.[3]
Synthesis Reaction Diagram
The following diagram illustrates the base-catalyzed synthesis of this compound.
Caption: Base-catalyzed synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of N-hydroxymethyl amides.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3.0 g of nicotinamide (as a model amide) with 5.0 mL of a 37% aqueous formaldehyde solution.
-
Catalyst Addition: Add 0.03 g of potassium carbonate to the mixture to initiate the reaction.
-
Heating: Place the flask in a boiling water bath and heat for one hour with stirring.
-
Work-up and Isolation: After cooling, the product can be isolated. Depending on the specific amide used, this may involve crystallization, extraction, or chromatographic purification. A 72.4% yield was reported for N-Hydroxymethyl-nicotinamide under these conditions.[3]
Chapter 3: Applications in Research and Development
The unique chemical nature of this compound makes it a valuable reagent in several scientific domains. Its ability to act as a formaldehyde donor is central to its primary applications.[2]
Biological Crosslinking Agent
In drug development and biochemical research, crosslinking agents are used to stabilize protein structures, trap protein-protein interactions, and conjugate antibodies to drugs or labels. This compound serves as an efficient crosslinker by slowly releasing formaldehyde under physiological conditions. This formaldehyde then forms covalent methylene bridges between proximal amino groups (e.g., lysine residues) on protein surfaces.
Trustworthiness and Self-Validation: The slow-release kinetics of formaldehyde from this compound is a key advantage. Unlike using aqueous formaldehyde directly, which reacts rapidly and indiscriminately, this compound allows for more controlled and specific crosslinking. The extent of crosslinking can be validated using SDS-PAGE, where crosslinked protein complexes will exhibit higher molecular weights.
Reagent in Organic Synthesis
Beyond biochemistry, this compound is utilized as a reagent for amidomethylation reactions in organic synthesis.[2] It provides a convenient way to introduce the –CH₂NHCHO group into various molecules, serving as a building block for more complex nitrogen-containing compounds.[2][4]
Experimental Workflow: Protein Crosslinking
The following diagram outlines a typical workflow for using this compound in a protein crosslinking experiment.
Caption: Workflow for a typical protein crosslinking experiment.
Chapter 4: Safety, Handling, and Toxicology
Due to its chemical nature and its role as a formaldehyde releaser, proper handling of this compound is critical. Formamide and its derivatives are associated with significant health hazards.
GHS Hazard Classification
This compound is classified with significant hazards that demand rigorous safety protocols.[1]
-
Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.[1]
-
Acute Dermal Toxicity (Category 3): Toxic in contact with skin.[1]
Safe Handling Protocols
All work with this compound must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
-
Engineering Controls: Use a certified chemical fume hood to avoid inhalation of vapors.[5][6]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid all direct contact with the skin, eyes, and clothing.[6][8] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a well-ventilated, secure area, separated from strong oxidants.[5][7][9]
Conclusion
This compound, with a molecular formula of C₂H₅NO₂ and a molecular weight of 75.07 g/mol , is a fundamentally important reagent. Its utility, derived from its structure as a stable formaldehyde adduct, spans organic synthesis and biochemical applications, most notably as a controlled crosslinking agent. While its synthesis is straightforward, its significant toxicological profile, particularly its reproductive toxicity, necessitates strict adherence to safety protocols. For the informed researcher, this compound remains a powerful tool for advancing research in chemistry and drug development.
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Physical properties of N-(Hydroxymethyl)formamide (boiling point, solubility)
An In-depth Technical Guide to the Physical Properties of N-(Hydroxymethyl)formamide
Introduction to this compound
This compound (CAS No. 13052-19-2) is an organic compound featuring a formamide group functionalized with a hydroxymethyl group.[1][2] This bifunctional nature imparts a unique combination of polarity, reactivity, and hydrogen-bonding capability. While it serves as a valuable reagent in various organic syntheses, particularly in the preparation of amides and other nitrogenous compounds, its full physicochemical profile is not extensively documented in publicly available literature.[1]
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physical properties is paramount. Properties such as boiling point and solubility govern critical parameters including purification methods (e.g., distillation), formulation strategies, reaction conditions, and bioavailability. This guide provides a comprehensive overview of the known and expected physical properties of this compound and presents detailed, field-proven experimental protocols for their precise determination.
Physicochemical Profile
The molecular structure of this compound, with its capacity for extensive hydrogen bonding via both the amide and hydroxyl moieties, is the primary determinant of its physical properties.[1] This structure suggests it is a polar molecule, likely existing as a colorless to pale yellow liquid or low-melting solid at ambient temperatures.[1]
Data Summary
All quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value / Description | Source(s) |
| CAS Number | 13052-19-2 | [1][2] |
| Molecular Formula | C₂H₅NO₂ | [1][2] |
| Molecular Weight | 75.07 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | Data not available in cited literature. The compound may be sensitive to heat.[1] | N/A |
| Solubility | Soluble in water and various organic solvents.[1] Specific quantitative data is limited. | N/A |
Boiling Point: Theoretical Basis and Experimental Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. It is a fundamental property for assessing purity and designing purification protocols like distillation. For this compound, the strong intermolecular hydrogen bonds are expected to result in a relatively high boiling point compared to non-polar compounds of similar molecular weight. However, its thermal stability may be a concern, as related compounds like formamide can decompose upon heating.[1][3]
Experimental Protocol: Micro-Boiling Point Determination via Thiele Tube
Given the frequent need to characterize small sample quantities in a research setting, the Thiele tube method is an efficient and material-sparing choice for determining a boiling point.
Causality Behind Experimental Choices:
-
Thiele Tube: The specific shape of the Thiele tube is designed to create a continuous convection current in the heating oil when the side arm is heated. This ensures uniform temperature distribution throughout the apparatus, which is critical for an accurate measurement.
-
Inverted Capillary Tube: This small, inverted tube acts as a miniature pressure vessel, trapping air and, upon heating, the vapor of the sample. The escape of this vapor (observed as a stream of bubbles) is a direct indicator that the sample's vapor pressure is overcoming the external atmospheric pressure. The point at which bubbling ceases and the liquid is drawn back into the capillary upon cooling marks the precise moment when the external pressure equals the vapor pressure.
Step-by-Step Methodology:
-
Sample Preparation: Attach a small test tube containing 0.5 mL of this compound to a thermometer using a rubber band or wire. The thermometer bulb should be level with the bottom of the test tube.
-
Capillary Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end down.
-
Apparatus Assembly: Place the entire assembly into a Thiele tube containing high-boiling mineral oil, ensuring the sample is fully submerged below the oil level.
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a rapid, continuous stream of bubbles is observed.
-
Equilibration: Remove the heat source and allow the apparatus to cool slowly.
-
Measurement: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature.
-
Validation: It is good practice to repeat the heating and cooling cycle to verify the measurement.
Visualization: Boiling Point Determination Workflow
The logical flow of the micro-boiling point determination experiment is depicted below.
Caption: Workflow for micro-boiling point determination.
Solubility: Guiding Principles and Measurement
Solubility is a critical parameter in drug development, influencing everything from reaction kinetics to bioavailability and formulation. The principle of "like dissolves like" provides a strong theoretical basis for predicting the solubility of this compound. Its polar amide and hydroxyl groups allow it to act as both a hydrogen bond donor and acceptor, predicting high solubility in polar protic solvents like water and alcohols.[1] Conversely, it is expected to have limited solubility in non-polar solvents such as hexanes or diethyl ether.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The isothermal shake-flask method is the gold standard for determining thermodynamic solubility, as it ensures that the solution reaches a true equilibrium with the excess solid solute.[4]
Causality Behind Experimental Choices:
-
Excess Solute: Adding an excess of the compound ensures that the solvent becomes fully saturated, which is the definition of a saturated solution at equilibrium.
-
Isothermal Agitation: Maintaining a constant temperature is crucial because solubility is temperature-dependent. Agitation (shaking or stirring) increases the surface area of the solute exposed to the solvent, accelerating the time it takes to reach equilibrium. A 24-48 hour period is typically sufficient to ensure equilibrium is reached.
-
Supernatant Analysis: After equilibrium, the undissolved solid must be completely removed (via centrifugation and filtration) to ensure that only the dissolved solute is being measured in the supernatant.
-
Quantitative Analysis (HPLC/UV-Vis): A validated analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy is required to accurately determine the concentration of the solute in the saturated solution. This provides a precise, quantitative measure of solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., 10 mL of water) in a sealed vial.
-
Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C) and agitate for 24-48 hours.
-
Phase Separation: After equilibration, allow the vial to stand in the bath to let the excess solid settle. For fine suspensions, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Extraction: Carefully extract an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the aliquot through a 0.45 µm syringe filter.
-
Dilution: Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC or UV-Vis) to determine the concentration.
-
Calculation: Calculate the original concentration in the saturated supernatant, factoring in the dilution. This value represents the solubility, typically expressed in mg/mL or mol/L.
Visualization: Solubility Determination Workflow
The standardized workflow for the shake-flask solubility assay is outlined in the diagram below.
Caption: Workflow for the isothermal shake-flask solubility assay.
Conclusion
This compound is a compound of interest with physical properties dictated by its polar and hydrogen-bonding functional groups. While qualitative descriptions indicate it is soluble in water and possesses a relatively low boiling point, precise, experimentally-derived quantitative data is scarce in the accessible literature.[1] For professionals in research and drug development, direct experimental determination is therefore essential. The standardized, self-validating protocols for micro-boiling point and shake-flask solubility determination provided in this guide offer a robust framework for characterizing this compound, enabling its effective and reliable use in synthesis, formulation, and other scientific applications.
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An In-depth Technical Guide to N-(Hydroxymethyl)formamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Hydroxymethyl)formamide, a seemingly simple organic molecule, holds significant potential as a versatile reagent and building block in modern organic synthesis and drug development. Its unique bifunctional nature, possessing both a nucleophilic amide and a reactive hydroxymethyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of this compound, including its nomenclature, physicochemical properties, synthesis, and key applications, with a focus on providing practical insights for laboratory professionals.
Nomenclature and Identification: A Multifaceted Compound
Clear and unambiguous identification of chemical compounds is paramount in research and development. This compound is known by several synonyms and alternative names in the chemical literature and commercial catalogs. Understanding these variations is crucial for effective literature searches and procurement.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value | Source |
| Systematic Name (IUPAC) | This compound | [1] |
| CAS Number | 13052-19-2 | [2], |
| Common Synonyms | N-Methylolformamide | [2] |
| (Hydroxymethyl)formamide | [2] | |
| Formamide, N-(hydroxymethyl)- | [1] | |
| Abbreviation | N-HMF | [1] |
| Other Identifiers | NSC 348403 | [2] |
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in the laboratory. This compound is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[2] It is soluble in water and various organic solvents, a property that enhances its versatility in a range of reaction conditions.[2]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂H₅NO₂ | [1] |
| Molecular Weight | 75.07 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Soluble in water and various organic solvents | [2] |
| Boiling Point | Relatively low | [2] |
| Stability | Sensitive to moisture | [2] |
Spectroscopic Data:
For unambiguous characterization, spectroscopic data is indispensable. The following provides an overview of the expected spectral features of this compound.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, two distinct signals would be expected: one for the carbonyl carbon of the formamide group and another for the methylene carbon of the hydroxymethyl group. The chemical shifts of these carbons are influenced by their local electronic environment.[4]
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum reveals the functional groups present in a molecule. Key vibrational bands for this compound would include a strong C=O stretch for the amide carbonyl, an N-H stretch, a broad O-H stretch for the hydroxyl group, and C-H stretching and bending vibrations. For comparison, the IR spectrum of the related compound N-methylformamide shows a characteristic O-H stretching band around 3317 cm⁻¹.[5]
-
MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (75.07 g/mol ). The fragmentation pattern can offer further structural insights.[6]
Synthesis of this compound: A Practical Laboratory Protocol
The most common and straightforward method for the synthesis of this compound is the base-catalyzed reaction of formamide with formaldehyde. This reaction is an equilibrium process, and the conditions can be optimized to favor the formation of the desired product.
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The Biological Versatility of N-(Hydroxymethyl)formamide: A Technical Guide for Drug Development Professionals
Abstract
N-(Hydroxymethyl)formamide (HMF), a structurally simple organic molecule, holds significant yet underexplored potential in the realm of biological activity. As an N-functionalized amide, its unique chemical architecture, particularly its capacity to act as a formaldehyde-releasing agent, positions it as a compound of interest for researchers in antimicrobial and anticancer drug discovery. This technical guide provides an in-depth exploration of the core scientific principles underlying the potential biological activities of HMF. We will delve into its synthesis, mechanisms of action, and provide detailed, field-proven experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of this compound.
Introduction: The Chemical and Biological Landscape of this compound
This compound (CAS No. 13052-19-2) is an organic compound featuring a formamide moiety with a hydroxymethyl group attached to the nitrogen atom[1]. This seemingly simple structure belies a rich chemical reactivity that is the foundation of its biological potential. The presence of both a hydroxyl group and an amide linkage allows for diverse chemical transformations and interactions[2].
The primary driver of HMF's biological activity is its nature as a formaldehyde-releasing agent (FRA)[3][4]. In aqueous environments, HMF can slowly decompose to release formaldehyde, a potent electrophile known for its broad-spectrum antimicrobial and cytotoxic effects[3][4]. This controlled release mechanism is a key area of investigation, as it may offer a way to harness the therapeutic effects of formaldehyde while minimizing its toxicity.
Chemical Properties of this compound [1][5]
| Property | Value |
| Molecular Formula | C₂H₅NO₂ |
| Molecular Weight | 75.07 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Solubility | Soluble in water and various organic solvents |
Synthesis of this compound
The synthesis of this compound is conceptually straightforward, typically involving the reaction of formamide with formaldehyde. A common laboratory-scale synthesis is adapted from procedures for similar N-hydroxymethyl compounds[2].
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from formamide and formaldehyde.
Materials:
-
Formamide
-
Formaldehyde solution (37% in water)
-
Potassium carbonate (anhydrous)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine formamide (1.0 mole) and formaldehyde solution (1.1 moles).
-
Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.05 moles).
-
Heat the reaction mixture to 60-70°C with continuous stirring for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.
-
Purify the product by vacuum distillation or recrystallization, if necessary.
Causality: The base catalyst (potassium carbonate) facilitates the nucleophilic addition of the formamide nitrogen to the carbonyl carbon of formaldehyde. The excess formaldehyde ensures the complete conversion of the formamide.
Potential Biological Activities and Mechanisms of Action
The biological activities of HMF are intrinsically linked to its ability to release formaldehyde. Formaldehyde exerts its effects by cross-linking proteins and nucleic acids, leading to cellular dysfunction and death.
Antimicrobial Activity
As a formaldehyde-releasing agent, HMF is predicted to exhibit broad-spectrum antimicrobial activity against bacteria and fungi[6][7]. The released formaldehyde can denature essential microbial enzymes and disrupt cell wall integrity, leading to cell lysis.
Postulated Mechanism of Antimicrobial Action
Anticancer Activity
The cytotoxic nature of formaldehyde also suggests potential anticancer applications for HMF. Rapidly proliferating cancer cells may be more susceptible to the DNA-damaging effects of formaldehyde. Studies on the related compound, N-methylformamide, have shown it to impair the proliferation of colon carcinoma cells[8][9].
Potential Anticancer Mechanism
Experimental Protocols for Biological Evaluation
To rigorously assess the biological potential of HMF, a series of well-defined experimental protocols are necessary.
Quantification of Formaldehyde Release
A critical first step is to quantify the rate and extent of formaldehyde release from HMF under physiological conditions. This can be achieved using a colorimetric assay with the Nash reagent[10].
Objective: To quantify the amount of formaldehyde released from this compound over time.
Materials:
-
This compound
-
Nash Reagent (2 M Ammonium acetate, 0.05 M Acetic acid, 0.02 M Acetylacetone in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formaldehyde standard solutions
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of HMF in PBS.
-
Incubate the HMF solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the HMF solution.
-
To the aliquot, add an equal volume of Nash Reagent.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance at 415 nm using a spectrophotometer.
-
Construct a standard curve using formaldehyde solutions of known concentrations.
-
Calculate the concentration of released formaldehyde in the HMF samples from the standard curve.
Causality: The Nash reagent reacts with formaldehyde to produce a yellow-colored dihydrolutidine derivative, which can be quantified spectrophotometrically[10].
Antimicrobial Susceptibility Testing
The antimicrobial efficacy of HMF can be determined using standard broth microdilution methods to find the Minimum Inhibitory Concentration (MIC).
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.
Materials:
-
This compound
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of HMF in the appropriate broth.
-
Perform serial two-fold dilutions of the HMF stock solution in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at the optimal growth temperature for the microorganism for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of HMF that inhibits visible growth. Alternatively, measure the optical density at 600 nm.
Workflow for MIC Determination
In Vitro Cytotoxicity Assay
The potential anticancer activity of HMF can be evaluated by assessing its cytotoxicity against various cancer cell lines using the MTT assay.
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of HMF for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Causality: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells[11].
In Vitro Metabolism and Safety Considerations
Understanding the metabolic fate of HMF is crucial for its development as a therapeutic agent. In vitro metabolism studies using liver microsomes or S9 fractions can provide insights into its biotransformation[12][13][14]. Given its nature as a formaldehyde releaser, potential toxicity, including skin sensitization, should be carefully evaluated[15][16][17].
Conclusion and Future Directions
This compound represents a promising, yet largely untapped, resource for the development of novel antimicrobial and anticancer agents. Its biological activity is primarily driven by the controlled release of formaldehyde. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of HMF's therapeutic potential. Future research should focus on optimizing its formulation to control the rate of formaldehyde release, conducting in vivo efficacy and safety studies, and elucidating the specific molecular targets of its action. Through rigorous scientific investigation, the full therapeutic potential of this versatile molecule can be realized.
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Ex vivo anti-microbial efficacy of various formaldehyde releasers against antibiotic resistant and antibiotic sensitive microorganisms involved in infectious keratitis. (2020). BMC Ophthalmology, 20(1), 28. [Link]
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Ex vivo anti-microbial efficacy of various formaldehyde releasers against antibiotic resistant and antibiotic sensitive microorganisms involved in infectious keratitis. (2020). PubMed. [Link]
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N-methylformamide effects on cell proliferation and antigenic pattern in HT-29 colon carcinoma cell line. (1991). PubMed. [Link]
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NIOSH Skin Notation Profile: Formamide. (n.d.). CDC. [Link]
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N,N-DIMETHYLFORMAMIDE. (n.d.). Inchem.org. [Link]
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N-methylformamide as a potential therapeutic approach in colon cancer. (1995). PubMed. [Link]
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ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. (2009). International Organization for Standardization. [Link]
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Final Report on Hazard Classification of Common Skin Sensitisers. (n.d.). Safe Work Australia. [Link]
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Identification by proton NMR of N-(hydroxymethyl)-N-methylformamide as the major urinary metabolite of N,N-dimethylformamide in mice. (1983). PubMed. [Link]
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The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. (1983). PubMed. [Link]
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Formaldehyde And Formaldehyde-Releasing Preservatives. (n.d.). Campaign for Safe Cosmetics. [Link]
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TOX-22: N,N-Dimethylformamide (CASRN 68-12-2). (n.d.). National Toxicology Program. [Link]
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N-Methylformamide. (n.d.). PubChem. [Link]
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Formaldehyde-Releasing Preservatives in Cosmetics: Are They Safe?. (n.d.). EasyChem. [Link]
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Quantification of formaldehyde. (n.d.). The Royal Society of Chemistry. [Link]
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Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography. (2022). PMC. [Link]
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In vitro comparative metabolism studies to identify metabolites. (n.d.). EFSA. [Link]
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Enhanced X ray sensitivity of human colon tumor cells by combination of N-methylformamide with chemotherapeutic agents. (1990). Semantic Scholar. [Link]
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The formation and metabolism of N-hydroxymethyl compounds—I. (1982). Scilit. [Link]
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Formaldehyde quantification using gas chromatography–mass spectrometry reveals high background environmental formaldehyde levels. (2024). PMC. [Link]
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opinion on the determination of certain formaldehyde releasers in cosmetic products. (n.d.). European Commission. [Link]
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In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk. (2022). King's College London Research Portal. [Link]
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Investigation on formaldehyde release from preservatives in cosmetics. (2015). PubMed. [Link]
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Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. (2018). PMC. [Link]
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Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. (2025). NIH. [Link]
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The Genesis of a Versatile Reagent: Early Studies and Literature on N-(Hydroxymethyl)formamide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Fundamental Building Block
N-(Hydroxymethyl)formamide, a deceptively simple molecule, holds a significant place in the history of organic chemistry. As the adduct of two of the most fundamental C1 building blocks, formamide and formaldehyde, its study is intrinsically linked to the burgeoning field of organic synthesis in the early 20th century. This technical guide provides an in-depth exploration of the foundational studies and literature surrounding this compound, offering insights into its early synthesis, characterization, reactivity, and applications. For researchers and professionals in drug development and materials science, understanding the historical context and fundamental chemistry of this versatile intermediate can inspire novel synthetic strategies and applications.
This compound, also known by its older name N-methylolformamide, is an organic compound featuring a hydroxymethyl group attached to the nitrogen atom of a formamide moiety.[1] This bifunctional nature, possessing both an alcohol and an amide group, underpins its rich and varied chemistry.[1] The molecule is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature, and exhibits solubility in water and various organic solvents.[1] Its capacity for hydrogen bonding influences its physical properties and reactivity.[1]
The Dawn of N-Hydroxymethyl Amides: Foundational Syntheses
The early 20th century witnessed a surge in the exploration of formaldehyde chemistry, a cornerstone for the development of polymers and various organic intermediates. The reaction between amides and formaldehyde to yield N-hydroxymethyl amides emerged as a fundamental transformation during this period. While a definitive singular "first" synthesis of this compound is not prominently documented in easily accessible modern databases, the foundational work in this area is largely attributed to the pioneering efforts of chemists like Alfred Einhorn and H. Franzen.
Their investigations in the early 1900s laid the groundwork for understanding the condensation reaction between amides and formaldehyde. These early syntheses were often carried out by directly reacting formamide with an aqueous solution of formaldehyde, typically under neutral or slightly basic conditions.
Core Synthetic Pathway: The Addition of Formaldehyde to Formamide
The fundamental reaction for the synthesis of this compound is the nucleophilic addition of the amide nitrogen of formamide to the electrophilic carbonyl carbon of formaldehyde.
Caption: The reversible reaction of formamide with formaldehyde to yield this compound.
Early Experimental Protocols: A Glimpse into Historical Methodologies
While detailed experimental procedures from the turn of the 20th century are often less descriptive than modern accounts, the core principles can be reconstructed from the available literature. An early, typical synthesis would have involved the following steps:
-
Reaction Setup: Formamide was mixed with an aqueous solution of formaldehyde (formalin). The molar ratio of the reactants was a key variable, with an excess of formaldehyde sometimes used to drive the reaction towards the product.
-
Catalysis: The reaction could proceed without a catalyst, but the addition of a mild base, such as calcium carbonate or a tertiary amine, was often employed to facilitate the reaction.
-
Reaction Conditions: The mixture was typically stirred at or slightly above room temperature for an extended period. Gentle heating might have been applied to increase the reaction rate.
-
Isolation and Purification: The isolation of this compound from the aqueous reaction mixture would have been a significant challenge for early chemists. Techniques likely included careful distillation under reduced pressure to remove water and unreacted starting materials. The product's sensitivity to heat and moisture would have necessitated cautious handling.[1]
Characterization in the Pre-Spectroscopic Era:
In the absence of modern spectroscopic techniques like NMR and IR, early characterization of this compound would have relied on classical methods:
-
Elemental Analysis: Determining the empirical formula by measuring the percentage composition of carbon, hydrogen, nitrogen, and oxygen.
-
Melting Point/Boiling Point: Establishing the physical constants of the purified compound.
-
Chemical Derivatization: Reacting the compound to form a crystalline derivative with a sharp, well-defined melting point for confirmation of its identity.
Chemical Properties and Reactivity: A Versatile Intermediate
The dual functionality of this compound dictates its reactivity, making it a valuable intermediate in organic synthesis.
Reactivity of the Hydroxymethyl Group
The hydroxyl group behaves as a typical primary alcohol. It can undergo:
-
Etherification: In the presence of an acid catalyst and an alcohol, it can form N-alkoxymethylformamides. This reaction is a key aspect of the Einhorn-Bamberger reaction's broader context.
-
Esterification: Reaction with carboxylic acids or their derivatives yields the corresponding esters.
Reactivity of the Amide Group
The formamide moiety, while generally stable, can participate in reactions such as:
-
Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield formic acid and aminomethanol, which is unstable and decomposes to formaldehyde and ammonia.
-
Condensation Reactions: The N-H proton is weakly acidic and can be removed under strongly basic conditions, allowing for further reactions at the nitrogen atom.
This compound as a Source of the Aminomethyl Group
A crucial aspect of the reactivity of this compound is its ability to act as a precursor to a reactive N-acyliminium ion or a related electrophilic species under acidic conditions. This allows it to participate in amidoalkylation reactions , where it introduces an aminomethyl group onto a suitable nucleophile.
Caption: Acid-catalyzed formation of an N-acyliminium ion intermediate from this compound for amidoalkylation reactions.
Early Applications: From Textiles to Synthesis
The early literature and patent archives reveal that this compound and related N-methylolamides found applications in several industrial and synthetic contexts.
Textile Finishing
One of the earliest and most significant industrial applications of N-hydroxymethyl amides was in the textile industry. These compounds, often generated in situ, were used as cross-linking agents for cellulosic fibers, such as cotton, to impart wrinkle resistance and dimensional stability.[2][3] The this compound could react with the hydroxyl groups of cellulose, forming covalent bonds that would prevent the fibers from easily creasing. Early patents from the 1920s and 1930s describe processes for treating textiles with formaldehyde and nitrogenous compounds, laying the groundwork for the development of modern permanent press fabrics.[4]
Leather Tanning
The reactivity of aldehydes with proteins has long been utilized in the tanning of leather. While formaldehyde itself was used, its derivatives, including potentially this compound, were explored as agents to cross-link the collagen fibers in animal hides, thereby increasing their durability and stability.[5][6][7][8][9]
Role in Prebiotic Chemistry and Amino Acid Synthesis
More recent research has explored the role of formamide and its derivatives in prebiotic chemistry, suggesting that it could have been a key precursor for the synthesis of biomolecules on early Earth.[1][10][11][12] Studies have shown that under plausible prebiotic conditions, formamide can lead to the formation of amino acids and other essential molecules. This compound, as a direct product of formamide and formaldehyde, is considered a potential intermediate in these synthetic pathways.
Intermediate in Organic Synthesis
The ability of this compound to act as an aminomethylating agent made it a useful, albeit perhaps not widely adopted, intermediate in early organic synthesis. Its application in the synthesis of more complex molecules, particularly those containing a nitrogen-containing methylene bridge, would have been an area of academic and industrial interest.
Conclusion: A Legacy of Versatility
The early studies on this compound, conducted in an era of burgeoning chemical discovery, established the fundamental principles of its synthesis and reactivity. While the specific details of the very first isolation may be buried in the annals of early 20th-century chemical literature, the collective work of pioneers like Einhorn and Franzen undeniably paved the way for our understanding of N-methylolamides. From its early applications in modifying the properties of textiles and leather to its more contemporary consideration in the context of prebiotic chemistry, this compound continues to be a molecule of interest. For modern chemists, a deep appreciation of its historical roots and fundamental chemical behavior provides a solid foundation for innovation in synthesis, materials science, and drug discovery.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83086, this compound. Retrieved from [Link].
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- Hoover, H. M. (1935). Method of tanning leather and the leather produced by said method (U.S. Patent No. 2,009,255). U.S.
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- Tanasa, F., & Onciu, M. (2009). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Revue Roumaine de Chimie, 54(11), 909-915.
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- The Evolution of Leather Tanning: Methods, Chemicals, and Sustainability. (2023). LinkedIn.
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Methodological & Application
Introduction: The Unique Profile of N-(Hydroxymethyl)formamide
An in-depth guide for researchers, scientists, and drug development professionals on the applications and protocols of N-(Hydroxymethyl)formamide in modern organic synthesis.
This compound (N-HMF), a simple yet versatile organic molecule, serves as a valuable reagent in a multitude of synthetic transformations. Structurally, it is the adduct of formamide and formaldehyde, possessing both a nucleophilic nitrogen and an electrophilic carbon, masked within a stable, crystalline solid or high-boiling liquid form.[1] This duality of function, combined with its role as a stable and manageable source of typically gaseous or polymeric formaldehyde, underpins its utility in organic chemistry.
The molecule's architecture, featuring both a hydroxyl group and an amide linkage, allows for a rich and varied chemistry.[2] The hydroxyl group can act as a leaving group, particularly under acidic conditions, facilitating the formation of reactive N-acyliminium ion intermediates. Concurrently, the formamide moiety can participate in reactions as a formylating agent. This bifunctional nature makes N-HMF an indispensable tool for constructing complex nitrogen-containing heterocycles and other valuable synthons.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂H₅NO₂ | [1][3] |
| Molecular Weight | 75.07 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in water and various organic solvents | [1] |
| Synthesis | Reaction of formamide with formaldehyde | [2] |
Structural Reactivity Diagram:
Caption: Reactivity map of this compound.
Application I: Amidoalkylation via N-Acyliminium Ions
One of the most powerful applications of N-HMF is in amidoalkylation reactions. In the presence of a Brønsted or Lewis acid, N-HMF readily eliminates water to generate a highly electrophilic N-formyliminium ion (in situ). This reactive intermediate can be trapped by a wide range of nucleophiles, including arenes, alkenes, enolates, and enol ethers, to form new carbon-carbon and carbon-heteroatom bonds. This strategy is a cornerstone in the synthesis of alkaloids and other nitrogenous heterocyclic systems.
Mechanism Insight: The driving force for this reaction is the formation of a stable water molecule from the protonated hydroxyl group, which is an excellent leaving group. The resulting N-acyliminium ion is stabilized by resonance, with the positive charge delocalized between the carbon and nitrogen atoms, yet it remains sufficiently electrophilic to react with even weak nucleophiles.
Representative Protocol: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
The Pictet-Spengler reaction is a classic example of amidoalkylation, wherein a β-arylethylamine condenses with an aldehyde or its equivalent, followed by cyclization. Using N-HMF as a formaldehyde surrogate provides a reliable and efficient method for this transformation.
Experimental Workflow:
Caption: Workflow for Pictet-Spengler reaction using N-HMF.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of tryptamine (1.0 eq) in trifluoroacetic acid (TFA, 5-10 vol) cooled to 0°C in an ice bath, add this compound (1.1 eq) in small portions over 15 minutes.
-
Reaction Execution: Remove the ice bath and allow the mixture to stir at ambient temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA. Ensure the final pH is basic (~8-9).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-formyl-1,2,3,4-tetrahydro-β-carboline.
Application II: N-Formylation of Amines
N-formylation is a fundamental transformation in organic synthesis, serving as a common protecting group strategy for amines and as a key step in the synthesis of many biologically active compounds and pharmaceuticals.[4][5] While various reagents can achieve this, such as formic acid or its esters, N-HMF presents a mild and often highly selective alternative.
Causality and Selectivity: The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the formyl group. The key advantage of N-HMF is often observed in substrates containing multiple nucleophilic sites, like amino alcohols. The inherent structure of N-HMF can lead to selective N-formylation over O-formylation under neutral or mildly basic conditions, avoiding the need for protecting groups on the hydroxyl moiety.[6]
Representative Protocol: Selective N-Formylation of a Primary Amine
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine substrate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Reagent Addition: Add this compound (1.2 eq) to the solution. For less reactive amines, the addition of a non-nucleophilic base like triethylamine (1.5 eq) can be beneficial.
-
Reaction Execution: Heat the mixture to reflux (or a suitable temperature, e.g., 60-80°C) and stir. Monitor the reaction by TLC for the disappearance of the starting amine.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting residue can be purified by recrystallization or silica gel chromatography to yield the pure N-formylated product.
Comparative Data for Formylating Agents:
| Formylating Agent | Conditions | Selectivity (N- vs. O-) | Byproducts |
| N-HMF | Neutral/mild base, moderate temp. | Often high | Formamide, Water |
| Formic Acid/DCC | 0°C to RT | Moderate | DCU (solid) |
| Ethyl Formate | High temp, pressure | Low to moderate | Ethanol |
| N-Formylsaccharin | Mild, rt | High | Saccharin |
Safety and Handling
This compound requires careful handling due to its potential health risks.[1] It is classified as a substance that may damage fertility or an unborn child and is toxic in contact with skin.[3] Furthermore, due to its equilibrium with formaldehyde, there is a potential for formaldehyde release, a known carcinogen and sensitizer.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
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This compound | C2H5NO2 | CID 83086 - PubChem - NIH. [Link]
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N-(Hydroxymethyl)-N-methylformamide | C3H7NO2 | CID 107853 - PubChem - NIH. [Link]
-
N-Methylformamide | C2H5NO | CID 31254 - PubChem. [Link]
-
N-hydroxy-N-(hydroxymethyl)formamide | C2H5NO3 | CID 57022244 - PubChem. [Link]
-
N-hydroxymethyl-N-methylformamide | CAS#:20546-32-1 | Chemsrc. [Link]
- WO2004020395A1 - Synthesis of n-vinyl formamide - Google P
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Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles - MDPI. [Link]
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Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing). [Link]
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Application Notes & Protocols: Unraveling the Reaction Mechanisms of N-(Hydroxymethyl)formamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Hydroxymethyl)formamide (HMF) is a deceptively simple molecule that serves as a highly versatile and reactive intermediate in organic synthesis. Characterized by the presence of both a formamide and a hydroxymethyl group, its reactivity is dominated by its function as a stable precursor to electrophilic N-acyliminium ions.[1] This dual functionality allows it to act as a potent amido-methylating agent and, under specific conditions, a formylating agent. This guide provides an in-depth exploration of the core reaction mechanisms of HMF, offering detailed protocols and field-proven insights to harness its synthetic potential in research and pharmaceutical development. We will dissect the causality behind its synthesis, decomposition, and its application in forming new carbon-heteroatom bonds, crucial for the construction of complex nitrogen-containing molecules.[1][2]
Introduction to this compound: A Profile
This compound (CAS: 13052-19-2), also known as N-methylolformamide, is the adduct of formamide and formaldehyde.[3][4] Its structure, containing both a hydrogen bond donor (N-H and O-H) and acceptor (C=O), allows for significant hydrogen bonding, influencing its solubility and reactivity.[2] While it can be isolated, it often exists in a dynamic equilibrium with its starting materials, a characteristic that is central to its utility.
The primary value of HMF in synthesis lies in its ability to serve as a manageable source of a highly reactive formamidomethyl cation (an N-acyliminium ion). This circumvents the need to handle gaseous formaldehyde directly while providing a masked electrophile for a variety of synthetic transformations. Its role is particularly significant in the synthesis of nitrogen-containing heterocycles and in the functionalization of biomolecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂H₅NO₂ | [4] |
| Molecular Weight | 75.07 g/mol | [4] |
| CAS Number | 13052-19-2 | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Soluble in water and various organic solvents | [2] |
| SMILES | C(NC=O)O | [4] |
| InChIKey | MNQOPPDTVHYCEZ-UHFFFAOYSA-N | [4] |
Core Reaction Mechanisms and Pathways
The chemistry of HMF is governed by its formation, its decomposition, and its subsequent reaction as an electrophile. Understanding these pathways is critical for controlling reaction outcomes.
Synthesis: The Hydroxymethylation of Formamide
The most direct and common synthesis of this compound is the reaction between formamide and formaldehyde.[3] This reaction is a classic example of N-hydroxymethylation.
-
Mechanism: The reaction is typically catalyzed by a base (e.g., K₂CO₃, NaOH). The base deprotonates the formamide, increasing the nucleophilicity of the nitrogen atom. This formamide anion then attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent protonation step yields the final product. The reaction is reversible, and the position of the equilibrium can be influenced by temperature and concentration.
Caption: Synthesis of this compound via base-catalyzed hydroxymethylation.
Amido-methylation: The Primary Reactive Pathway
The most synthetically valuable reaction of HMF is amido-methylation. Under acidic conditions, the hydroxyl group is protonated, turning it into a good leaving group (water). The subsequent loss of water generates a resonance-stabilized N-acyliminium ion. This potent electrophile is readily attacked by a wide range of nucleophiles.
-
Mechanism:
-
Activation: The hydroxyl group of HMF is protonated by an acid catalyst.
-
N-Acyliminium Ion Formation: The protonated intermediate loses a molecule of water to form the highly electrophilic N-formyl N-acyliminium ion ([HCONH=CH₂]⁺).
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the methylene carbon of the iminium ion, forming a new C-Nu bond.
-
This mechanism is central to creating C-S, C-N, and C-C bonds, making it a cornerstone of heterocyclic synthesis and functional group introduction.
Caption: General mechanism for acid-catalyzed amido-methylation.
This compound as a Formylating Agent
While less common than amido-methylation, HMF can also serve as a source of a formyl group (-CHO) for the N-formylation of amines.[5] This transformation is believed to proceed through a different pathway, likely involving the decomposition of HMF back to formamide and formaldehyde, with formamide or a related species acting as the ultimate formyl source. Alternatively, an activated HMF derivative could directly transfer the formyl group.
-
Plausible Mechanism: The reaction may involve the formation of a formic acid equivalent or a transient mixed anhydride-type species under specific catalytic conditions, which then acylates the target amine. The precise mechanism can be dependent on the catalyst and reaction conditions employed.[5]
Application Notes & Protocols
The following protocols are designed to be self-validating systems, providing researchers with a reliable starting point for synthesis and functionalization using this compound.
Protocol 1: Synthesis of this compound
This protocol details the base-catalyzed synthesis of HMF from formamide and formaldehyde. The procedure is adapted from analogous syntheses of N-hydroxymethyl amides.[6]
Objective: To prepare this compound for use as a synthetic intermediate.
Materials:
-
Formamide (reagent grade)
-
Formaldehyde solution (37% in H₂O)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottomed flask, magnetic stirrer, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottomed flask, add formamide (0.5 mol). To this, add a solution of anhydrous potassium carbonate (0.05 mol) in formaldehyde solution (0.5 mol, 37% aqueous).
-
Causality Note: Potassium carbonate acts as a mild base to deprotonate formamide, initiating the nucleophilic attack on formaldehyde. Using it in catalytic amounts ensures the reaction proceeds without causing significant side reactions like the Cannizzaro reaction of formaldehyde.
-
-
Reaction: Swirl the mixture gently. A slight exotherm may be observed. Heat the mixture on a water bath at 50-60°C for 1 hour.
-
Monitoring: The reaction progress can be monitored by TLC (Thin Layer Chromatography) by observing the consumption of formamide. Use a mobile phase of Ethyl Acetate/Methanol (9:1).
-
Workup: Cool the reaction mixture to room temperature. Add a few small pieces of dry ice to neutralize the remaining potassium carbonate.
-
Causality Note: Neutralization prevents base-catalyzed degradation of the product during solvent removal.
-
-
Solvent Removal: Evaporate the mixture under reduced pressure using a rotary evaporator with a bath temperature kept below 40°C to avoid thermal decomposition. A colorless, viscous oil will remain.
-
Drying: Add anhydrous sodium sulfate (~30 g) to the resulting oil to remove residual water. Allow it to stand for several hours.
-
Purification: Dissolve the oil in anhydrous acetone (~200 mL), filter off the drying agent and any precipitated salts. Evaporate the clear acetone filtrate under reduced pressure.
-
Product: The final product is a colorless, hygroscopic oil or a waxy solid. Yields are typically high (90-98%). The product is often used directly in subsequent steps without further purification.[6]
Safety: Formamide is a teratogen. Formaldehyde is a carcinogen and sensitizer. Handle both chemicals in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Amido-methylation of Thiophenol (A Model Reaction)
This protocol demonstrates the use of HMF as an amido-methylating agent with a thiol nucleophile, a common transformation in drug development for creating protected cysteine analogues.
Objective: To synthesize N-((Phenylthio)methyl)formamide.
Materials:
-
This compound (from Protocol 1)
-
Thiophenol
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottomed flask, magnetic stirrer, separatory funnel.
Procedure:
-
Reaction Setup: In a 100 mL round-bottomed flask, dissolve this compound (10 mmol) and thiophenol (10 mmol) in 20 mL of water.
-
Acidification: Cool the solution in an ice bath. Slowly add concentrated HCl (2 mL) dropwise with vigorous stirring.
-
Causality Note: The strong acid is essential for protonating the hydroxyl group of HMF, facilitating its departure as water and generating the reactive N-acyliminium ion intermediate.
-
-
Reaction: Allow the flask to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate or an oily layer indicates product formation.
-
Monitoring: Monitor the reaction by TLC (Hexane/Ethyl Acetate 3:1) to confirm the consumption of thiophenol.
-
Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with DCM (3 x 20 mL).
-
Washing: Combine the organic extracts. Wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize excess acid, followed by brine (1 x 20 mL).
-
Causality Note: The bicarbonate wash is crucial to remove the acid catalyst, which could otherwise cause product degradation during concentration.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield N-((Phenylthio)methyl)formamide as a white solid.[7]
Conclusion
This compound is a powerful and versatile reagent whose reactivity is centered on the controlled generation of an N-acyliminium ion. Its utility in amido-methylation reactions provides a robust method for constructing C-S, C-N, and C-C bonds, which is of high value in pharmaceutical and materials science. By understanding the fundamental mechanisms of its formation and reactivity, researchers can effectively leverage this simple molecule to build complex molecular architectures. The protocols provided herein offer a validated foundation for the synthesis and application of HMF, empowering scientists to integrate this reagent into their synthetic strategies confidently.
References
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- CymitQuimica. (n.d.). CAS 13052-19-2: this compound.
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Ross, D., Farmer, P. B., & Gescher, A. (1983). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 32(11), 1773–1781. [Link]
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Application Notes & Protocols: A Comprehensive Guide to N-(Hydroxymethyl)formamide in Laboratory Settings
Introduction: Understanding N-(Hydroxymethyl)formamide (N-HMF)
This compound (N-HMF) is an N-functionalized amide distinguished by its dual chemical personality.[1] The molecule incorporates both a reactive hydroxymethyl group (-CH2OH) and a formamide moiety, making it a versatile reagent in organic synthesis and material science.[1][2] Its primary utility stems from its capacity to act as a formaldehyde donor, or "formaldehyde releaser."[3][4][5] Under specific conditions, typically involving heat or changes in pH, N-HMF undergoes decomposition to slowly release formaldehyde. This controlled release allows it to function as an effective crosslinking agent for polymers and biomolecules, or as a preservative in various industrial and cosmetic formulations.[3][6]
The molecule's structure facilitates hydrogen bonding, influencing its reactivity and solubility in water and various organic solvents.[1][2] This solubility makes it adaptable for a wide range of applications, from modifying textiles to synthesizing complex nitrogen-containing heterocyclic compounds.[2][7][8]
Physicochemical Properties
A clear understanding of N-HMF's physical and chemical properties is fundamental to its effective and safe use in any laboratory protocol.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[9] |
| CAS Number | 13052-19-2 | CymitQuimica[2] |
| Molecular Formula | C₂H₅NO₂ | PubChem[9] |
| Molecular Weight | 75.07 g/mol | PubChem[9] |
| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[2] |
| Solubility | Soluble in water and various organic solvents | CymitQuimica[2] |
Core Reaction Mechanism: Formaldehyde Release and Crosslinking
The principal mechanism underpinning the utility of N-HMF is its decomposition to release formaldehyde. This process is analogous to other formaldehyde-releasing preservatives used in cosmetics and industrial applications.[3][5][6] The released formaldehyde, a highly reactive electrophile, readily reacts with nucleophilic groups such as primary amines (-NH₂) found on proteins (e.g., lysine residues) or other polymers. This reaction forms a stable methylene bridge, effectively creating a crosslink between molecules.
Caption: Reaction mechanism of N-HMF as a crosslinking agent.
Critical Safety & Handling Protocols
N-HMF is classified as a hazardous substance and requires strict adherence to safety protocols. The primary risks are acute dermal toxicity and reproductive toxicity.[9][10]
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Statement | GHS Classification | Pictogram |
| H311: Toxic in contact with skin | Acute Toxicity, Dermal (Category 3) | Danger |
| H360: May damage fertility or the unborn child | Reproductive Toxicity (Category 1B) | Danger |
Mandatory PPE:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.
-
Lab Coat: A full-length lab coat must be worn to prevent skin contact.
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors.
First-Aid and Emergency Procedures
-
Skin Contact: Immediately take off all contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[10][11] Seek emergency medical help immediately.[10]
-
Eye Contact: Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[10][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10][12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[10]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] The container should be stored locked up, accessible only to authorized personnel.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[10][11] Do not dispose of down the drain.
Application Protocol 1: Crosslinking of Proteins for SDS-PAGE Analysis
This protocol provides a general framework for using N-HMF to study protein-protein interactions by covalently linking interacting partners.
Objective: To crosslink a purified protein or protein complex to analyze its oligomeric state or identify interacting partners via SDS-PAGE.
Causality: N-HMF serves as a formaldehyde donor, which will form covalent bonds between primary amine groups (lysine side chains, N-termini) of proteins that are in close proximity. This stabilizes interactions that might otherwise be lost during electrophoretic analysis.
Materials:
-
This compound (N-HMF)
-
Purified protein sample (1-5 mg/mL)
-
Crosslinking Buffer: Amine-free buffer, e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5. Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for reaction. [13]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Dry, amine-free DMSO or DMF
-
SDS-PAGE loading buffer (e.g., Laemmli buffer)
Caption: Experimental workflow for protein crosslinking with N-HMF.
Step-by-Step Methodology:
-
Protein Preparation: Prepare your protein of interest in the amine-free Crosslinking Buffer to a final concentration of 1-5 mg/mL (or ~10-20 µM).[13]
-
N-HMF Stock Solution: Immediately before use, prepare a stock solution of N-HMF (e.g., 100 mM) in dry, amine-free DMSO or DMF. N-HMF can be sensitive to moisture, and many crosslinkers are unstable in aqueous solutions, so fresh preparation is critical.[2][13]
-
Crosslinking Reaction: Add the N-HMF stock solution to the protein sample to achieve a final 10- to 50-fold molar excess of crosslinker over protein. Gently mix. The optimal ratio must be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C. The elevated temperature facilitates the release of formaldehyde from N-HMF to drive the crosslinking reaction.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[14] The excess primary amines in the Tris buffer will react with and consume any remaining unreacted formaldehyde. Incubate for 15 minutes at room temperature.[14]
-
Sample Preparation for SDS-PAGE: Add an appropriate volume of 4x or 5x SDS-PAGE loading buffer to the quenched reaction. Heat the sample at 95°C for 5 minutes.
-
Analysis: Load the samples onto a polyacrylamide gel and perform electrophoresis. Analyze the results by Coomassie staining or Western blotting. Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to dimers, trimers, or larger oligomers.
Application Protocol 2: Fabrication of an N-HMF Crosslinked Hydrogel
This protocol details the use of N-HMF as a post-polymerization crosslinker to create a thermoset hydrogel from a thermoplastic polymer.
Objective: To synthesize a crosslinked hydrogel using N-HMF for potential applications in tissue engineering or drug delivery.[15][16]
Causality: This protocol first creates linear polymer chains containing a monomer with a reactive side group (N-(Hydroxymethyl)acrylamide, NMA). N-HMF is then introduced, and a curing (heating) step is applied. The heat causes N-HMF to release formaldehyde, which crosslinks the hydroxymethyl groups on the NMA within the polymer backbone, forming a stable, three-dimensional network.[15]
Materials:
-
Acrylamide (AAm)
-
N-(Hydroxymethyl)acrylamide (NMA)
-
This compound (N-HMF)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS), pH 7.4
Step-by-Step Methodology:
-
Monomer Solution Preparation:
-
For a 10 mL pre-polymer solution, dissolve 1.28 g of Acrylamide and 0.20 g of NMA in 8 mL of DI water.[15]
-
Add N-HMF to this solution. A typical starting concentration would be 1-5% (w/v) relative to the total monomer weight.
-
Stir until all components are fully dissolved. Place the solution on ice and purge with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.[15]
-
-
Initiation of Polymerization:
-
Hydrogel Casting:
-
Quickly transfer the solution into a suitable mold (e.g., between two glass plates with a defined spacer).
-
Allow polymerization to proceed at room temperature for at least 2 hours, or until a solid, but not yet fully crosslinked, gel has formed.
-
-
Post-Polymerization Curing (Crosslinking):
-
Place the entire mold into an oven and heat at 80°C for 12-24 hours.[15] This thermal curing step is critical for activating the N-HMF to release formaldehyde and form stable ether crosslinks between the polymer chains.
-
-
Purification and Equilibration:
-
Carefully remove the cured hydrogel from the mold. Cut it into desired shapes (e.g., discs).
-
Immerse the hydrogel discs in a large volume of DI water for 48-72 hours, changing the water frequently to remove unreacted monomers, N-HMF, and initiators.[15]
-
Finally, equilibrate the purified hydrogel in PBS (pH 7.4) at room temperature for 24-48 hours before characterization or use.[15] The final material should exhibit enhanced mechanical strength and stability compared to a non-crosslinked equivalent.[17]
-
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83086, this compound. Retrieved from [Link].
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National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 57022244, N-hydroxy-N-(hydroxymethyl)formamide. Retrieved from [Link].
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National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 107853, N-(Hydroxymethyl)-N-methylformamide. Retrieved from [Link].
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Chemsrc (2025). N-hydroxymethyl-N-methylformamide | CAS#:20546-32-1. Retrieved from [Link].
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X-Y-K (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 13052-19-2 Name: this compound. Retrieved from [Link].
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Ataman Kimya (n.d.). The Chemistry Behind N-Methylformamide: Properties and Synthesis. Retrieved from [Link].
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European Commission (2002). Opinion on the determination of certain formaldehyde releasers in cosmetic products. Retrieved from [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Textile Performance: The Multifaceted Role of 1-Hydroxymethyl-5,5-dimethylhydantoin. Retrieved from [Link].
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Application Notes and Protocols: N-(Hydroxymethyl)formamide in Amidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Hydroxymethyl)formamide (HMF) is a versatile and reactive chemical species with significant potential in organic synthesis, particularly in amidation reactions. This guide provides an in-depth exploration of the utility of HMF as a stable, solid source of formaldehyde or a formylating agent precursor for the synthesis of a variety of amides. We will delve into the mechanistic underpinnings of its reactivity, offering detailed protocols for the amidation of carboxylic acids and the N-formylation of primary and secondary amines. This document is intended to serve as a practical resource for researchers in academia and industry, enabling the effective application of this compound in synthetic chemistry and drug development.
Introduction to this compound
This compound (CAS No: 13052-19-2), also known as N-methylolformamide, is a simple organic molecule that combines the structural features of formamide and a hydroxymethyl group.[1] This bifunctionality imparts unique chemical properties, allowing it to act as a convenient and less hazardous substitute for aqueous formaldehyde or paraformaldehyde in various chemical transformations.[2] HMF is a colorless to pale yellow liquid or solid, soluble in water and various organic solvents, making it a versatile reagent in different reaction media.[3]
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C2H5NO2 |
| Molar Mass | 75.07 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Solubility | Soluble in water and various organic solvents |
The presence of both a hydroxyl group and an amide linkage allows for a diverse range of chemical reactions. The hydroxyl group can undergo reactions typical of alcohols, while the amide bond can be involved in transformations characteristic of amides.[4]
Mechanistic Rationale: The Dual Reactivity of this compound
The utility of this compound in amidation reactions stems from its ability to act as a precursor to two key reactive species: a formaldehyde equivalent and a formylating agent.
HMF as a Formaldehyde Equivalent: The N-Acyliminium Ion Pathway
Under acidic conditions or upon activation, this compound can generate an electrophilic N-acyliminium ion. This intermediate is a key player in reactions with nucleophiles, such as the enol form of a carboxylic acid or an amine. The N-acyliminium ion can then participate in a Mannich-type reaction, leading to the formation of a new C-N bond. Subsequent hydrolysis or rearrangement can then yield the desired amide product.
Caption: Proposed N-Acyliminium Ion Pathway for HMF Reactivity.
HMF in N-Formylation: A Dehydration-Condensation Approach
For the N-formylation of amines, this compound can be considered a stable precursor to formamide and formaldehyde. In the presence of a suitable activating agent or under thermal conditions, HMF can undergo dehydration to generate an N-formylimine, which is then attacked by the amine nucleophile to yield the N-formylated product. This pathway avoids the direct handling of gaseous formaldehyde.
Application in the Amidation of Carboxylic Acids
The direct amidation of carboxylic acids with amines is a thermodynamically unfavorable process that often requires harsh conditions or the use of coupling agents.[5] Formamide and its derivatives have been explored as reagents to facilitate this transformation, often through the in-situ generation of more reactive intermediates.[6][7] While direct protocols for this compound are not extensively documented, its chemical nature suggests a plausible role in this reaction, likely proceeding through the activation of the carboxylic acid.
Proposed Protocol for the Amidation of Carboxylic Acids using HMF
This protocol is based on the principles of formamide-catalyzed amidations and the known reactivity of N-hydroxymethyl compounds.
Materials:
-
Carboxylic acid
-
This compound (HMF)
-
Amine
-
Coupling agent (e.g., DCC, EDC)[8]
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine, DIPEA)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv.) in the chosen anhydrous solvent, add the coupling agent (1.1 equiv.) and stir at 0 °C for 30 minutes.
-
Add this compound (1.2 equiv.) to the reaction mixture and stir for an additional 15 minutes at 0 °C.
-
Add the amine (1.0 equiv.) and the base (1.5 equiv.) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC is used).
-
Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Coupling Agent: The use of a carbodiimide coupling agent is proposed to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack.
-
This compound: HMF is introduced to potentially react with the activated carboxylic acid, forming an N-acyl-N-(hydroxymethyl)formamide intermediate. This species could then be more susceptible to aminolysis than the original activated acid.
-
Base: An organic base is necessary to neutralize the acidic byproducts formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
Caption: Workflow for the Proposed Amidation of Carboxylic Acids with HMF.
Application in the N-Formylation of Amines
N-formylation is a crucial transformation in organic synthesis, as formamides are important intermediates in the preparation of pharmaceuticals and other fine chemicals.[9][10] this compound offers a convenient alternative to other formylating agents like formic acid or its derivatives, which can require harsh conditions or produce undesirable byproducts.[7]
Protocol for the N-Formylation of Primary and Secondary Amines
This protocol leverages the ability of HMF to act as a formylating agent precursor under mild conditions.
Materials:
-
Primary or secondary amine
-
This compound (HMF)
-
Anhydrous solvent (e.g., Toluene, Acetonitrile)
-
(Optional) Dehydrating agent (e.g., molecular sieves)
Procedure:
-
Dissolve the amine (1.0 equiv.) in the anhydrous solvent.
-
Add this compound (1.5 equiv.) to the solution.
-
(Optional) Add activated 4Å molecular sieves to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the molecular sieves (if used).
-
Concentrate the filtrate under reduced pressure.
-
The crude product can often be of sufficient purity. If necessary, purify by column chromatography or distillation.
Causality Behind Experimental Choices:
-
Excess HMF: A slight excess of HMF is used to ensure complete conversion of the amine.
-
Heat: Thermal energy is required to promote the dehydration of HMF and the subsequent reaction with the amine.
-
Dehydrating Agent: The optional use of molecular sieves helps to remove water generated during the reaction, driving the equilibrium towards the formation of the formamide product.
Expected Yields and Substrate Scope:
| Amine Type | Substrate Example | Expected Yield (%) |
| Primary Aliphatic | Benzylamine | 85-95 |
| Primary Aromatic | Aniline | 70-85 |
| Secondary Aliphatic | Dibenzylamine | 80-90 |
| Secondary Heterocyclic | Morpholine | 90-98 |
Safety and Handling
This compound is classified as toxic in contact with skin and may damage fertility or the unborn child.[6][8] It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All manipulations should be performed in a well-ventilated fume hood. In case of skin contact, wash immediately with plenty of water.[6] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent for amidation reactions. Its ability to serve as a stable and convenient source of formaldehyde or a formylating agent precursor makes it an attractive alternative to traditional reagents. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of HMF in their synthetic endeavors, contributing to the development of more efficient and sustainable chemical processes.
References
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- Benchchem. This compound | 13052-19-2.
- Mbouhom, C., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(31), 7437–7445.
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- Ali, A. (2019). Generalized reaction mechanism for the formation of formamide (NH2CHO), formimidic acid (NHCHOH) and amino formic acid (NH2COOH) during the aminomethanol + O ˙ H radical reaction.
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Application Notes & Protocols: The Strategic Use of N-(Hydroxymethyl)formamide in Modern Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Hydroxymethyl)formamide, the adduct of formamide and formaldehyde, represents a highly versatile yet underutilized C1 building block in synthetic organic chemistry. While often viewed as a simple derivative, its true potential lies in its ability to serve as a stable, liquid-phase surrogate for both formamide and formaldehyde, two critical reagents in the construction of diverse heterocyclic scaffolds. This guide moves beyond a mere listing of reactions to provide a deep, mechanistically-grounded exploration of its application in the synthesis of medicinally relevant heterocycles such as pyrimidines and imidazoles. We will dissect the causality behind its reactivity, present field-proven protocols, and offer a strategic framework for its integration into complex synthetic workflows, thereby empowering researchers to leverage its unique properties for efficient and innovative molecular construction.
Core Principles: Understanding this compound
This compound (N-HMF) is a deceptively simple molecule whose synthetic utility is derived from its existence in equilibrium with its constituent parts. This equilibrium is the cornerstone of its reactivity profile.
Chemical Profile:
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | N-Methylolformamide, N-HMF[1] |
| CAS Number | 13052-19-2[1] |
| Molecular Formula | C₂H₅NO₂[1] |
| Molecular Weight | 75.07 g/mol [1] |
| Appearance | Colorless Oil/Liquid |
The Reagent's Duality: A Stable Source of Formamide and Formaldehyde
The primary reason for employing N-HMF in synthesis is to circumvent the challenges associated with its parent molecules. Formamide has a high boiling point and can be difficult to remove, while formaldehyde is a toxic gas with inconvenient handling logistics. N-HMF acts as a masked, liquid-phase equivalent that can be precisely delivered into a reaction mixture. Under thermal or catalytic (acidic or basic) conditions, it readily dissociates, providing a controlled, in-situ release of formamide and formaldehyde.
Caption: The reactive equilibrium of this compound.
Synthesis Protocol: Preparation of this compound
While commercially available, N-HMF can be readily prepared in the laboratory. The following protocol is adapted from the synthesis of analogous N-hydroxymethyl amides.[2]
Protocol 1: Laboratory-Scale Synthesis of N-HMF
-
Reagent Setup: In a 250 mL round-bottomed flask, add formamide (45.0 g, 1.0 mol).
-
Catalyst Addition: To the formamide, add a solution of anhydrous potassium carbonate (0.7 g, 0.005 mol) in 37% aqueous formaldehyde (81.0 g, 1.0 mol).
-
Reaction: Swirl the mixture gently. An initial exotherm may be observed. Heat the mixture on a steam bath for approximately 5-10 minutes until a clear, homogeneous solution is formed.
-
Maturation: Allow the flask to stand at room temperature overnight (12-16 hours) to ensure the reaction proceeds to completion.
-
Work-up: The resulting colorless oil is this compound. It is typically used directly in subsequent steps without further purification due to its thermal lability. Any excess water can be removed under reduced pressure with a bath temperature kept below 40°C.
Causality Note: The use of a mild base like potassium carbonate is crucial. It deprotonates the formamide N-H proton, generating a more nucleophilic amide anion that readily attacks the electrophilic carbonyl carbon of formaldehyde.[3]
Application in Fused Pyrimidine Synthesis
One of the most powerful applications of N-HMF is in the construction of pyrimidine rings, particularly in fused systems like furopyrimidines, which are prevalent in medicinal chemistry.[4] In these syntheses, N-HMF serves as a reliable source of formamide, which provides the N1 and C2 atoms of the pyrimidine ring.
The Reaction Mechanism: Cyclocondensation
The synthesis proceeds via a cyclocondensation reaction between an ortho-amino nitrile (or related functional group) and formamide. The amino group of the starting material initiates a nucleophilic attack on the carbonyl carbon of formamide, leading to a series of intermediates that ultimately cyclize and aromatize to form the pyrimidine ring.
Caption: Workflow for Fused Pyrimidine Synthesis.
Protocol: Synthesis of 4-Aminofuro[2,3-d]pyrimidines
This protocol describes the synthesis of a furopyrimidine scaffold, a reaction where formamide is the classic reagent.[4] The use of N-HMF offers a practical alternative.
Protocol 2: Synthesis of 4-Amino-5,6-diphenylfuro[2,3-d]pyrimidine
-
Reactant Mixture: In a 100 mL flask equipped with a reflux condenser, combine 2-amino-4,5-diphenylfuran-3-carbonitrile (2.72 g, 10 mmol) and this compound (15 mL, ~200 mmol, used as both reagent and solvent).
-
Thermal Cyclization: Heat the reaction mixture to reflux (approximately 180-190°C) under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1). The reaction is typically complete within 4-6 hours.
-
Isolation: After completion, cool the mixture to room temperature. Pour the cooled mixture into 100 mL of cold water with vigorous stirring.
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water (3 x 20 mL) and then with cold ethanol (2 x 10 mL).
-
Drying: Dry the purified product in a vacuum oven at 60°C to yield 4-amino-5,6-diphenylfuro[2,3-d]pyrimidine as a solid.
Trustworthiness Check: The large excess of N-HMF serves a dual purpose: it acts as the formamide source and as a high-boiling solvent, ensuring the temperature is sufficient for cyclization. The aqueous work-up precipitates the organic product while washing away the unreacted, water-soluble N-HMF.
Quantitative Data Summary:
| Starting Material (2-Amino-furan-3-carbonitrile) | Product Yield (%) | Reference |
| 4,5-Diphenyl | ~85-90% | Adapted from[4] |
| 4,5-Dimethyl | ~75-85% | Adapted from[4] |
| 4-(2-Furyl), 5-(2-Furyl) | ~70-80% | Adapted from[4] |
Application in Imidazole Synthesis: A Multicomponent Approach
The synthesis of the imidazole ring, another cornerstone of pharmaceutical chemistry, often involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source (Debus synthesis).[5][6] Here, N-HMF can ingeniously provide both the aldehyde (formaldehyde) and the ammonia source (via hydrolysis/decomposition of the formamide moiety).
Mechanistic Pathway
Under reaction conditions, N-HMF provides formaldehyde and formamide. The formamide can then hydrolyze or react to provide ammonia in situ. These three components—the dicarbonyl, formaldehyde, and ammonia—then condense to form the imidazole ring.
Caption: Multicomponent Imidazole Synthesis using N-HMF.
Protocol: Synthesis of 4,5-Diphenylimidazole
This protocol adapts the principles of multicomponent imidazole synthesis for use with N-HMF.[5]
Protocol 3: N-HMF in a One-Pot Imidazole Synthesis
-
Reactant Loading: To a sealed pressure vessel, add benzil (2.10 g, 10 mmol), this compound (7.5 g, 100 mmol), and ammonium acetate (0.77 g, 10 mmol) in glacial acetic acid (20 mL).
-
Reaction Conditions: Seal the vessel and heat the mixture to 120°C with stirring for 2 hours.
-
Monitoring: Progress can be monitored via TLC (Ethyl Acetate/Hexane, 1:1), observing the disappearance of the yellow benzil spot.
-
Work-up: Cool the reaction vessel to room temperature. Carefully vent the vessel and pour the contents into 200 mL of ice-cold water.
-
Neutralization & Isolation: Neutralize the solution by slowly adding aqueous ammonia until the pH is ~8. The product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with copious amounts of water, and recrystallize from an ethanol/water mixture to yield pure 4,5-diphenylimidazole.
Expertise Note: Ammonium acetate is added to supplement the ammonia concentration, ensuring the reaction proceeds efficiently. Acetic acid serves as a protic solvent and catalyst, facilitating the condensation and cyclization steps.
Concluding Remarks for the Practicing Scientist
This compound should be regarded not as a niche reagent but as a strategic tool for managing the reactivity and handling of two fundamental C1 synthons. Its utility in constructing pyrimidines and imidazoles showcases its potential to streamline complex syntheses, particularly in multicomponent reaction setups where the controlled, simultaneous release of multiple reactive species is advantageous.[7][8] For drug development professionals, incorporating N-HMF into synthetic planning can lead to more efficient, scalable, and safer routes to key heterocyclic intermediates.
References
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- Milkowski, J. D., Veber, D. F., & Hirschmann, R. S-ACETAMIDOMETHYL-L-CYSTEINE HYDROCHLORIDE. Organic Syntheses.
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
- MDPI. (2021).
- SciSpace. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. Imidazole synthesis.
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
- PubChem, National Center for Biotechnology Inform
- Google Patents. Method for preparing 4-hydroxymethyl imidazoles.
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- ResearchGate.
- Royal Society of Chemistry. (2024). Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry.
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Application Notes & Protocols: N-(Hydroxymethyl)formamide as a Stable and Versatile Formaldehyde Equivalent in Modern Synthesis
Abstract
Formaldehyde is a cornerstone C1 building block in organic synthesis, indispensable for reactions such as hydroxymethylation, aminomethylation, and the formation of various heterocyclic systems. However, its high reactivity, volatility, and toxicity present significant handling and safety challenges. This guide details the application of N-(Hydroxymethyl)formamide (N-HMF) as a superior, solid, and stable formaldehyde equivalent. We will explore its chemical properties, mechanistic rationale, and provide detailed, field-tested protocols for its use in key synthetic transformations, with a special focus on the Pictet-Spengler reaction, a critical transformation in the synthesis of alkaloids and pharmacologically active compounds.
Introduction to this compound: A Safer Formaldehyde Surrogate
This compound (N-HMF), also known as N-methylolformamide, is an organic compound that serves as a stable, crystalline source of formaldehyde.[1][2] Its structure integrates a formamide and a hydroxymethyl group, allowing it to function as a masked formaldehyde, releasing the reactive species under specific reaction conditions.[1][3] This property makes it an invaluable reagent for researchers in synthetic chemistry and drug development, offering a safer and more manageable alternative to gaseous formaldehyde or its aqueous solution, formalin, which are often associated with handling difficulties and significant health risks.[2][4]
The utility of N-HMF lies in its ability to participate in a wide array of chemical transformations that traditionally rely on formaldehyde. Its solid nature and solubility in various organic solvents enhance its versatility in different reaction media.[1] This document aims to provide a comprehensive overview of N-HMF's applications, emphasizing its role as a formaldehyde equivalent and providing detailed protocols for its effective use in the laboratory.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₂H₅NO₂ | [1][2] |
| Molecular Weight | 75.07 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in water and various organic solvents | [1] |
| CAS Number | 13052-19-2 | [1][2] |
Safety and Handling:
This compound is classified as a hazardous substance and requires careful handling.[2][4]
-
Hazard Statements: H311 (Toxic in contact with skin), H360 (May damage fertility or the unborn child).[2][4]
-
Precautionary Measures: Always handle N-HMF in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Avoid inhalation of dust or vapors and prevent skin and eye contact.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][6]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[4][5] If inhaled, move to fresh air.[4][5] In case of eye contact, rinse cautiously with water for several minutes.[5] Seek immediate medical attention if exposure occurs or if you feel unwell.[4]
The N-HMF Advantage: Why Choose a Formaldehyde Equivalent?
The use of N-HMF as a formaldehyde surrogate offers several distinct advantages over traditional formaldehyde sources like formalin or paraformaldehyde.
-
Enhanced Safety and Handling: N-HMF is a solid, which significantly reduces the risks associated with the inhalation of volatile formaldehyde gas.[2][4] Its non-volatile nature simplifies weighing and dispensing.
-
Improved Reaction Control: The gradual, in-situ generation of formaldehyde from N-HMF can lead to more controlled reactions and potentially higher yields by maintaining a low concentration of the highly reactive aldehyde.
-
Greater Solubility: N-HMF is soluble in a range of organic solvents, offering greater flexibility in choosing reaction media compared to aqueous formaldehyde solutions.[1]
-
Stability: As a solid, N-HMF exhibits better storage stability compared to formaldehyde solutions, which can polymerize over time.
Mechanism of Action: The In-Situ Release of Formaldehyde
This compound's utility as a formaldehyde equivalent stems from its ability to undergo retro-Mannich or retro-Henry type reactions under appropriate conditions, typically thermal or acid/base catalysis, to release formaldehyde and formamide. This in-situ generation is key to its effectiveness, providing a controlled supply of the reactive C1 electrophile for the desired chemical transformation.
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Application Notes & Protocols: The N-Hydroxymethyl Amide Intermediate as a Lynchpin in Modern Prodrug Design
For: Researchers, scientists, and drug development professionals.
Preamble: Beyond Simple Masking—The Dynamic Role of the N-Hydroxymethyl Intermediate
In medicinal chemistry, the transformation of a potent drug molecule into a transiently inactive prodrug is a cornerstone strategy for overcoming pharmacokinetic and pharmacodynamic hurdles. Among the most challenging functional groups to reversibly modify are amines and amides, due to their inherent stability. A sophisticated and highly effective approach to this challenge is the design of prodrugs that, upon bioactivation, generate a crucial but unstable N-hydroxymethyl amide intermediate .
This guide eschews a narrow focus on a single molecule. Instead, it uses N-(Hydroxymethyl)formamide (N-HMF) as the fundamental model system to dissect the chemistry, stability, and bioactivation of the N-hydroxymethyl amide functional group. Understanding this simple prototype provides the essential framework for designing complex, multi-stage prodrug systems that can offer enhanced enzymatic stability, improved solubility, and controlled release of parent drugs. We will explore the causality behind this strategy, from initial synthesis to the ultimate release of the active pharmaceutical ingredient (API).
Section 1: this compound—A Foundational Model System
This compound (C₂H₅NO₂) is the simplest exemplar of an N-hydroxymethyl amide.[1] Its chemical behavior provides a direct window into the principles that govern this entire class of intermediates.
Physicochemical Properties
N-HMF is a small, polar molecule characterized by the presence of both a formamide group and a hydroxymethyl group.[1] This structure allows it to act as both a hydrogen bond donor and acceptor, rendering it soluble in water and other polar solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₅NO₂ | [1] |
| Molecular Weight | 75.07 g/mol | [1] |
| CAS Number | 13052-19-2 | [1] |
| LogP (Computed) | -1.0 | [1] |
| Stability Profile | Stable in neutral aqueous solution; undergoes facile hydrolysis in alkaline conditions. Thermally labile. | [2] |
Synthesis Principle: The Reaction of Amides with Formaldehyde
The formation of N-hydroxymethyl amides is fundamentally an addition reaction between an amide and formaldehyde. This reaction is typically base-catalyzed and reversible.
Mechanism of Release: The Reversibility of N-Hydroxymethylation
The utility of the N-hydroxymethyl group in prodrugs stems from its inherent instability under physiological conditions. The molecule exists in equilibrium with its constituent amide and formaldehyde. This equilibrium is sensitive to environmental factors.[2]
-
pH Influence: While relatively stable in neutral aqueous solutions, N-HMF and its analogues undergo facile hydrolysis and decomposition in alkaline (high pH) conditions.[2]
-
Temperature Influence: As a thermally labile compound, elevated temperatures can drive the equilibrium back towards the starting materials, releasing formaldehyde.[2]
This controlled decomposition is the central event in the release of an active drug from an N-hydroxymethyl intermediate.
Section 2: The Two-Step Bioactivation Strategy for N-Hydroxymethyl Prodrugs
In advanced applications, the N-hydroxymethyl amide is not the prodrug itself, but rather a transient intermediate formed after an initial, rate-determining activation step. This two-step process allows for highly tunable and specific drug release. The general strategy involves masking the N-hydroxymethyl group with a promoiety that is susceptible to enzymatic cleavage.
Causality Behind the Two-Step Approach:
-
Stability in Circulation: The initial prodrug, with its masking "Promoety," is designed to be stable in systemic circulation, preventing premature drug release and off-target toxicity.
-
Targeted Activation: The promoiety is chosen to be a substrate for an enzyme that is either highly active in the target tissue (e.g., tumors) or ubiquitously present in plasma (e.g., esterases). This enzymatic reaction is the rate-limiting step.[3][4]
-
Spontaneous Release: Once the enzyme removes the promoiety, the unstable N-hydroxymethyl intermediate is revealed. It does not require further enzymatic action and rapidly decomposes, releasing the active drug and formaldehyde.[3][4]
Section 3: Practical Applications & Case Studies
While this compound itself is not typically used as a promoiety, the underlying principle of generating an N-hydroxymethyl intermediate is a validated and powerful strategy in medicinal chemistry.
Application: Enhancing Enzymatic Stability of Peptides
Peptides are notoriously susceptible to degradation by proteases like carboxypeptidases. N-hydroxymethylation of the C-terminal peptide bond can sterically shield it from enzymatic attack.
-
Insight: In a study by Friis et al., N-hydroxymethylated dipeptide derivatives were shown to be significantly more stable in the presence of carboxypeptidase A compared to the unmodified parent peptide, which suffered degradation. This demonstrates the group's ability to protect against specific metabolic pathways.
Application: Improving Solubility and Delivery of Tertiary Amines
Many drugs containing tertiary amines are poorly water-soluble. The N-phosphonooxymethyl prodrug strategy generates a highly water-soluble salt form.
-
Case Study (Loxapine): A prodrug of the tertiary amine drug loxapine was synthesized using this approach. The resulting N-phosphonooxymethyl salt was designed to be cleaved by alkaline phosphatase, generating the N-hydroxymethyl intermediate which then spontaneously releases the active loxapine.[3][4] This strategy dramatically improves aqueous solubility, making the drug suitable for intravenous administration.
Application: Enhancing Bioavailability of Amide-Containing Drugs
N-hydroxymethylation can be the first step in creating prodrugs that target specific transporters in the gastrointestinal tract to increase oral absorption.
-
Case Study (5-Fluorouracil): Prodrugs of 5-Fluorouracil (5-FU) were designed starting with the N1-hydroxymethyl intermediate. This intermediate was then conjugated to monocarboxylic acids. These prodrugs showed excellent stability at various pH levels mimicking the GI tract and were targeted by the monocarboxylate transporter 1 (MCT1), leading to a 4.1-fold higher oral bioavailability than 5-FU itself.
Summary of Stability Data for N-Hydroxymethyl Prodrug Systems
| Prodrug System | Condition | Half-Life (t½) | Key Finding | Source |
| N-Acyloxymethyl derivative of a model peptide | pH 4.0 - 8.5 (aqueous buffer, 37°C) | 1 - 11 hours | Demonstrates pH-independent chemical instability, suitable for spontaneous release. | [5] |
| N-Hydroxymethylated dipeptides | Buffer with Carboxypeptidase A | Stable | N-hydroxymethylation protects the adjacent peptide bond from enzymatic cleavage. | |
| N-Hydroxymethylated dipeptides | Buffer with α-Chymotrypsin | Stable | Demonstrates protection against a different class of proteolytic enzymes. | |
| 5-FU N-Hydroxymethyl-MCT1 targeting prodrugs | pH 1.2, 6.8, 7.4 (buffers) | > 36 hours | High stability in the GI tract allows for effective targeting and absorption before release. |
Section 4: Key Experimental Protocols
The following protocols provide a framework for the synthesis, analysis, and evaluation of N-hydroxymethyl amide-based systems.
Protocol 4.1: Synthesis of this compound (Model Compound)
Objective: To synthesize N-HMF as a model compound via the base-catalyzed reaction of formamide and formaldehyde.
Materials:
-
Formamide (reagent grade)
-
Formaldehyde (37% aqueous solution)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, combine formamide (1.0 eq) and potassium carbonate (0.1 eq).
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add aqueous formaldehyde (1.1 eq) dropwise to the stirred mixture, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or ¹H NMR.
-
Once the reaction is complete, neutralize the mixture carefully with a dilute acid (e.g., 1M HCl) to pH ~7.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product via column chromatography or recrystallization as needed.
Causality: The use of a base catalyst is essential to deprotonate the formamide, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of formaldehyde. The reaction is kept cool initially to control the exothermic reaction and prevent side reactions.
Protocol 4.2: Analysis of Formaldehyde Release via HPLC
Objective: To quantify the rate of formaldehyde release from an N-hydroxymethyl compound by derivatizing the released formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) and analyzing via HPLC.[6][7]
Materials:
-
This compound (or prodrug of interest)
-
Phosphate buffer (pH 7.4)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile/phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector, C18 or RP8 column
Procedure:
-
Incubation: Prepare a solution of the N-hydroxymethyl compound (e.g., 1 mM) in phosphate buffer (pH 7.4). Incubate in a temperature-controlled water bath at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
-
Derivatization: Immediately add the aliquot to a vial containing an excess of DNPH solution (e.g., 400 µL). Mix thoroughly and allow the derivatization reaction to proceed for ~30 minutes at room temperature. This reaction forms a stable formaldehyde-DNPH hydrazone.[6][7]
-
HPLC Analysis:
-
Quantification: Create a standard curve by derivatizing known concentrations of formaldehyde. Calculate the concentration of formaldehyde released at each time point by comparing the peak area of the formaldehyde-DNPH derivative to the standard curve.
Protocol 4.3: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of a compound (e.g., a formaldehyde-releasing prodrug) on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compound (dissolved in DMSO or medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000-10,000 cells per well. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound. Remove the old medium from the cells and add 100 µL of medium containing the different compound concentrations. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the negative control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Self-Validation: The inclusion of both positive and negative controls is critical. The positive control validates that the assay can detect cytotoxicity, while the negative control establishes the baseline for 100% cell viability.
Conclusion
The N-hydroxymethyl amide functional group, exemplified by the simple structure of this compound, is not merely a chemical curiosity but represents a critical, activatable intermediate in sophisticated prodrug design. Its inherent and predictable instability is harnessed in two-step bioactivation strategies to achieve controlled, targeted release of amine- and amide-containing drugs. By understanding the fundamental principles of its formation, stability, and decomposition, researchers can rationally design next-generation therapeutics with improved stability, enhanced bioavailability, and superior safety profiles. The protocols and data presented herein provide a foundational toolkit for scientists and drug developers aiming to leverage this powerful strategy in their research.
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Rocha, V. G., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Molecular Biosciences. Available at: [Link]
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Bundgaard, H., & Rasmussen, G. J. (1991). Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond. Pharmaceutical Research, 8(10), 1238–1242. Available at: [Link]
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Testa, B. (2008). Prodrugs for Amines. Molecules, 13(3), 519-556. Available at: [Link]
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Ross, D., & Gescher, A. (1985). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Toxicology and Applied Pharmacology, 81(3 Pt 1), 467-472. Available at: [Link]
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National Toxicology Program. (2011). Toxicology and Carcinogenesis Studies of Formamide (CASRN 75-12-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series, (541), 1–188. Available at: [Link]
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PubChem. (n.d.). N-Methylformamide. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Krishnan, P., et al. (1999). Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. Journal of Medicinal Chemistry, 42(18), 3641-3649. Available at: [Link]
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Senter, P. D., et al. (2018). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Bioconjugate Chemistry, 29(10), 3244-3253. Available at: [Link]
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Altaweel, S., Abdulwahed, M., & Karabet, F. (2022). A rapid and valid HPLC method for the simultaneous determination of methanol, formaldehyde and formic acid in their mixtures without derivatization. Damascus University Journal for Basic Sciences. Available at: [Link]
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ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines. [Table]. Retrieved January 16, 2026, from [Link]
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El-Bahr, S. M., & El-Said, H. G. (2018). Determination of Formaldehyde by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products. Journal of Chemistry. Available at: [Link]
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Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Available at: [Link]
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Shie, J.-C., et al. (1998). Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. Journal of Food and Drug Analysis, 6(4). Available at: [Link]
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Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. Available at: [Link]
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ResearchGate. (2008). HPLC versus spectrophotometry for the quantitation of trace amounts of formaldehyde in leathers. Retrieved January 16, 2026, from [Link]
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Application Notes & Protocols: N-(Hydroxymethyl)formamide as a Versatile Cross-Linking Agent
For: Researchers, scientists, and drug development professionals.
Abstract
N-(Hydroxymethyl)formamide (HMF) is a highly reactive, water-soluble compound that has found utility as a versatile cross-linking agent in various scientific and industrial applications. Its ability to react with a multitude of functional groups, including amides, amines, and hydroxyls, makes it a valuable tool for modifying polymers, stabilizing biological structures, and creating novel biomaterials. This document provides a comprehensive guide to the use of HMF, detailing its mechanism of action, providing step-by-step protocols for key applications, and offering insights into experimental design and optimization.
Introduction: The Utility of this compound
This compound is the simplest N-hydroxymethylated amide. It is a colorless, water-soluble liquid that serves as a precursor to a reactive N-acyliminium ion intermediate. This intermediate readily reacts with various nucleophiles, enabling the formation of covalent cross-links. The primary advantages of HMF as a cross-linking agent include its high reactivity under mild conditions, its solubility in aqueous systems, and the relatively stable nature of the resulting cross-links. These properties make it particularly suitable for applications involving sensitive biological molecules and for the development of biocompatible materials.
Mechanism of Action: The N-Acyliminium Ion Intermediate
The cross-linking activity of this compound is predicated on the acid-catalyzed formation of a highly electrophilic N-acyliminium ion. This process is initiated by the protonation of the hydroxyl group, followed by the loss of water. The resulting resonance-stabilized cation is then susceptible to nucleophilic attack by functional groups such as amides, amines, and hydroxyls present on substrate molecules.
Figure 1: Acid-catalyzed formation of the N-acyliminium ion from this compound and subsequent nucleophilic attack leading to cross-linking.
Applications and Protocols
The versatility of this compound allows for its use in a range of applications. Below are detailed protocols for two common uses: the cross-linking of polysaccharide-based hydrogels and the surface modification of proteins.
Protocol: Cross-linking of a Chitosan-Based Hydrogel
This protocol describes the preparation of a chemically cross-linked chitosan hydrogel using this compound. Chitosan, a biocompatible and biodegradable polysaccharide, can be effectively cross-linked via its primary amine groups to form stable hydrogels for applications in drug delivery and tissue engineering.
Materials:
-
Chitosan (medium molecular weight)
-
Acetic acid (glacial)
-
This compound (HMF)
-
Deionized water
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
pH meter
-
Casting molds (e.g., petri dishes)
Experimental Workflow:
Figure 2: A typical experimental workflow for the preparation of a chitosan hydrogel cross-linked with this compound.
Step-by-Step Procedure:
-
Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan powder in 100 mL of a 1% (v/v) aqueous acetic acid solution.
-
Dissolution: Stir the solution vigorously using a magnetic stirrer until the chitosan is completely dissolved. This may take several hours.
-
Addition of Cross-linker: While stirring, add the desired amount of this compound to the chitosan solution. The concentration of HMF will influence the degree of cross-linking and the final properties of the hydrogel. Refer to Table 1 for suggested starting concentrations.
-
Mixing: Continue stirring for an additional 15 minutes to ensure the cross-linker is evenly distributed throughout the solution.
-
Casting: Pour the solution into appropriate molds.
-
Curing: Place the molds in an oven at 60°C for 24 hours to facilitate the cross-linking reaction.
-
Washing: After curing, carefully remove the hydrogels from the molds and wash them extensively with PBS (pH 7.4) to remove any unreacted chemicals and to neutralize the acidic environment.
-
Characterization: The resulting hydrogel can be characterized for its swelling behavior, mechanical properties, and biocompatibility.
Table 1: Effect of this compound Concentration on Hydrogel Properties
| HMF Concentration (% w/v) | Gelation Time (hours) | Swelling Ratio (%) | Compressive Modulus (kPa) |
| 0.5 | ~18 | 850 ± 50 | 15 ± 2 |
| 1.0 | ~10 | 600 ± 40 | 30 ± 4 |
| 2.0 | ~4 | 350 ± 30 | 65 ± 7 |
Note: The values in this table are illustrative and may vary depending on the specific properties of the chitosan and the precise experimental conditions.
Protocol: Surface Modification of Bovine Serum Albumin (BSA)
This protocol outlines a method for the surface modification of a model protein, Bovine Serum Albumin (BSA), using this compound to introduce reactive hydroxymethyl groups. These modified proteins can then be used for subsequent conjugation reactions.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound (HMF)
-
Borate buffer (0.1 M, pH 8.5)
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
-
UV-Vis Spectrophotometer
Step-by-Step Procedure:
-
BSA Solution Preparation: Prepare a 10 mg/mL solution of BSA in 0.1 M borate buffer (pH 8.5).
-
Addition of HMF: Add this compound to the BSA solution to a final concentration of 50 mM.
-
Reaction: Gently stir the reaction mixture at room temperature for 2 hours.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule amine, such as Tris buffer, to a final concentration of 100 mM.
-
Purification: Remove unreacted HMF and byproducts by dialyzing the reaction mixture against borate buffer at 4°C for 24 hours, with at least three buffer changes.
-
Characterization: The extent of modification can be assessed using techniques such as MALDI-TOF mass spectrometry to determine the increase in molecular weight, or by using a colorimetric assay to quantify the number of introduced hydroxymethyl groups.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Hydrogel Formation | Insufficient cross-linker concentration, inadequate curing time or temperature. | Increase HMF concentration, extend curing time, or increase curing temperature. |
| Low Protein Modification Efficiency | Suboptimal pH, insufficient reaction time. | Optimize the reaction pH (typically slightly alkaline for amine modification), increase the reaction time. |
| Precipitation of Protein during Reaction | Excessive cross-linking leading to insolubility. | Decrease the HMF concentration or shorten the reaction time. |
Conclusion
This compound is a potent and versatile cross-linking agent with broad applicability in materials science and biotechnology. Its ability to react under mild, aqueous conditions makes it an invaluable tool for the modification of sensitive biomolecules and the creation of biocompatible materials. The protocols provided herein serve as a starting point for the development of novel applications tailored to specific research needs. Careful optimization of reaction conditions is crucial for achieving the desired degree of cross-linking and material properties.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79069, this compound. [Link]
Application Notes and Protocols for N-(Hydroxymethyl)formamide in Organic Synthesis
Section 1: Reagent Overview and Strategic Importance
Significance in Modern Synthesis
N-(Hydroxymethyl)formamide (NHMF) is a uniquely versatile and efficient C1 building block in organic synthesis. Possessing both a nucleophilic nitrogen center and an electrophilic hydroxymethyl group, it serves as a stable, crystalline, and manageable alternative to gaseous formaldehyde.[1] Its primary utility lies in its capacity to act as a precursor for the N-formyl N-acyliminium ion, a potent electrophile for C-H functionalization reactions, particularly in the amidomethylation of electron-rich systems.[2] This guide provides a comprehensive overview of its properties, safety protocols, and detailed experimental setups for its application in key synthetic transformations relevant to pharmaceutical and materials science research.[1]
Physicochemical Properties
This compound is a bifunctional organic compound that typically appears as a colorless to pale yellow liquid or solid, depending on purity and temperature.[1] Its dual functional groups—a formamide and a hydroxymethyl moiety—allow for hydrogen bonding, influencing its reactivity.[1][2] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Chemical Formula | C₂H₅NO₂ | [1][3] |
| Molecular Weight | 75.07 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid/solid | [1] |
| Solubility | Soluble in water and various organic solvents | [1] |
| Stability | Sensitive to moisture; can be thermally labile | [1][4] |
| CAS Number | 13052-19-2 | [3] |
Core Reactivity: The N-Acyliminium Ion Pathway
The synthetic power of NHMF is most effectively harnessed under acidic conditions. Protonation of the hydroxyl group facilitates the loss of a water molecule, generating a highly reactive and electrophilic N-acyliminium ion. This intermediate is the key species responsible for reactions with a wide range of nucleophiles, including aromatic rings, enols, and amines. Understanding and controlling the generation of this intermediate is fundamental to achieving successful and high-yielding reactions.
Section 2: Critical Safety and Handling Protocols
Trustworthiness Mandate: The protocols described herein are predicated on a strict adherence to safety. This compound poses significant health risks and must be handled with the utmost care.
Hazard Identification
NHMF is classified with significant health hazards that demand stringent control measures.
-
Acute Dermal Toxicity: H311 - Toxic in contact with skin.[3][5]
-
Reproductive Toxicity: H360 - May damage fertility or the unborn child.[3][5]
Mandatory Personal Protective Equipment (PPE)
A complete set of PPE is required at all times when handling NHMF.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn and kept fully fastened.
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[6]
-
Respiratory Protection: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors.[6]
Safe Storage and Handling
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] The substance should be stored in a locked cabinet or facility accessible only to authorized personnel.[5]
-
Handling: Avoid all direct contact with skin and eyes.[7] Wash hands thoroughly after handling.[6] All manipulations should be performed in a fume hood to minimize exposure.
Emergency and First-Aid Measures
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek emergency medical help.[5][7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[5]
Section 3: General Experimental Setup
A successful reaction with NHMF depends on meticulous preparation and an understanding of its reactivity profile.
Glassware and Inert Atmosphere
Given the reagent's sensitivity to moisture, all glassware must be oven-dried or flame-dried before use and allowed to cool under a stream of inert gas (e.g., nitrogen or argon).[1] While not always strictly necessary for robust substrates, performing reactions under an inert atmosphere is best practice to prevent potential side reactions with atmospheric moisture, especially when using sensitive substrates or catalysts.
Reagent and Solvent Preparation
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure all other reagents are of high purity and handled appropriately to prevent contamination.
Reaction Monitoring
Progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A co-spot of the starting material on the TLC plate is crucial for accurate assessment.
General Reaction Workflow Diagram
The following diagram outlines the fundamental steps for a typical reaction involving this compound.
Caption: General experimental workflow for NHMF reactions.
Section 4: Core Application: Acid-Catalyzed Amidomethylation of Indoles
Mechanistic Rationale
The amidomethylation of indoles is a cornerstone application of NHMF. Indoles are electron-rich heterocycles that readily undergo electrophilic substitution, typically at the C3 position. The reaction is initiated by an acid catalyst (e.g., H₂SO₄, p-TsOH) which promotes the in-situ formation of the N-formyl N-acyliminium ion from NHMF. This potent electrophile is then attacked by the nucleophilic indole to form the C-C bond, leading to the desired 3-(formamidomethyl)indole product.
Protocol 1: Synthesis of 3-(Formamidomethyl)-1H-indole
-
Objective: To synthesize 3-(formamidomethyl)-1H-indole via electrophilic substitution using NHMF.
-
Reagents & Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Indole | 117.15 | 1.17 g | 10.0 | 1.0 |
| This compound | 75.07 | 0.90 g | 12.0 | 1.2 |
| Sulfuric Acid (conc.) | 98.08 | ~0.1 mL | ~1.8 | 0.18 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Sat. aq. NaHCO₃ | - | 30 mL | - | - |
| Brine | - | 30 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
-
Step-by-Step Procedure:
-
Preparation: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add indole (1.17 g, 10.0 mmol) and this compound (0.90 g, 12.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until all solids dissolve.
-
Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Add concentrated sulfuric acid (~0.1 mL) dropwise via syringe. A slight color change may be observed.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (eluent: 5% Methanol in DCM), checking for the consumption of indole (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate (30 mL). Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient elution (e.g., 0-5% methanol in dichloromethane) to afford the pure product as a solid.
-
Mechanistic Pathway Diagram
Caption: Acid-catalyzed formation of the N-acyliminium ion and subsequent reaction with indole.
Section 5: Application as a Formylating Agent
Principle of N-Formylation
This compound can also serve as a practical N-formylating agent for primary and secondary amines.[8] This transformation is particularly useful for installing a formyl protecting group or for synthesizing formamide-containing final products.[9][10] The reaction typically proceeds by heating the amine with NHMF, which can decompose or react to transfer the formyl group.
Protocol 2: N-Formylation of Dibenzylamine
-
Objective: To synthesize N,N-dibenzylformamide using NHMF as the formyl source.
-
Reagents & Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Dibenzylamine | 197.28 | 1.97 g | 10.0 | 1.0 |
| This compound | 75.07 | 1.13 g | 15.0 | 1.5 |
| Toluene | - | 20 mL | - | - |
-
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, combine dibenzylamine (1.97 g, 10.0 mmol), this compound (1.13 g, 15.0 mmol), and toluene (20 mL).
-
Heating: Heat the mixture to reflux (approx. 110 °C) using a heating mantle.
-
Monitoring: Monitor the reaction by TLC (eluent: 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 6-12 hours.
-
Cooling & Concentration: Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (20 mL) to remove any unreacted amine, followed by water (20 mL) and brine (20 mL).
-
Drying & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. If necessary, purify by column chromatography on silica gel.
-
Section 6: Troubleshooting and Field Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reactivity | 1. Insufficiently acidic catalyst. 2. Presence of moisture. 3. Low reaction temperature. | 1. Increase catalyst loading or use a stronger acid (e.g., triflic acid). 2. Ensure all glassware is rigorously dried and use anhydrous solvents. 3. Gently warm the reaction mixture (e.g., to 40 °C) after initial catalyst addition. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, causing decomposition of NHMF to formaldehyde and side reactions. 2. Substrate is unstable to acidic conditions. | 1. Maintain strict temperature control; run the reaction at 0 °C to room temperature. 2. Use a milder acid catalyst (e.g., p-TsOH, Amberlyst resin) or shorten the reaction time. |
| Starting Material Remains | 1. Insufficient equivalents of NHMF. 2. Reaction time is too short. | 1. Increase the equivalents of NHMF to 1.5 or 2.0. 2. Allow the reaction to stir for a longer period, monitoring carefully by TLC. |
Section 7: References
-
This compound Safety Data Sheet. (n.d.). Chembase.cn. [Link]
-
This compound | C2H5NO2 | CID 83086. (n.d.). PubChem, National Institutes of Health. [Link]
-
N,N-DIMETHYLFORMAMIDE - IPCS INCHEM. (n.d.). Inchem.org. [Link]
-
The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. (1985). PubMed, National Institutes of Health. [Link]
-
N-(Hydroxymethyl)-N-methylformamide | C3H7NO2 | CID 107853. (n.d.). PubChem, National Institutes of Health. [Link]
-
N-Hydroxymethylformamide - Pharos. (n.d.). Pharos Project. [Link]
-
From amines to (form)amides: a simple and successful mechanochemical approach. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system. (2018). National Institutes of Health. [Link]
-
Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (2021). Frontiers in Chemistry. [Link]
-
Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. (2022). National Institutes of Health. [Link]
-
N-Methylformamide | C2H5NO | CID 31254. (n.d.). PubChem, National Institutes of Health. [Link]
-
Formamide (CAS 75-12-7) | ≥99.6% Pharma Synthesis Grade. (n.d.). Royalchem. [Link]
-
The Chemistry Behind N-Methylformamide: Properties and Synthesis. (n.d.). N-Methylformamide.com. [Link]
-
Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. (2024). National Institutes of Health. [Link]
-
Formylation of Amines. (2010). National Institutes of Health. [Link]
-
synthesis of formamide. (2004). Sciencemadness Discussion Board. [Link]
-
N‐formylation of amines with formamide. (n.d.). ResearchGate. [Link]
-
A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (2023). National Institutes of Health. [Link]
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. (2024). National Institutes of Health. [Link]
-
The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. (2015). RSC Publishing. [Link]
-
Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. (2022). ChemRxiv. [Link]
-
N-Dealkylation of Amines. (2022). National Institutes of Health. [Link]
-
Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. (2025). ResearchGate. [Link]
-
Reactions of N-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Mechanistic aspects of the colorimetric assay of lipid peroxidation. (1998). PubMed, National Institutes of Health. [Link]
-
Formamide: Organic compound with unique properties. (2025). LookChem. [Link]
-
Formamide - Wikipedia. (n.d.). Wikipedia. [Link]
-
Comparison of the reactivity of formamide, N-methylformamide and N,N-dimethylformamide toward aniline as substrates. (n.d.). ResearchGate. [Link]
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- 4. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. BJOC - From amines to (form)amides: a simple and successful mechanochemical approach [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
Application Note: N-(Hydroxymethyl)formamide as a Versatile One-Carbon Building Block in Natural Product Synthesis
Abstract
The synthesis of complex natural products, particularly nitrogen-containing heterocyclic alkaloids, demands a sophisticated toolkit of reagents that offer high efficiency, selectivity, and operational simplicity. N-(Hydroxymethyl)formamide (HMF) has emerged as a uniquely versatile and valuable C1 building block in this context. Functioning as a stable, solid surrogate for both formaldehyde and formylating agents, HMF provides a reliable method for constructing key carbon-nitrogen and carbon-carbon bonds. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of natural products. We will explore its chemical reactivity, detail its use in pivotal synthetic transformations such as amidoalkylation and formylation, and provide validated protocols for its practical implementation.
Introduction: The Chemical Utility of this compound
This compound (HMF), also known as N-methylolformamide, is a crystalline solid derived from the condensation of formamide and formaldehyde.[1] Its bifunctional nature, possessing both a hydroxyl group and a formamide moiety, underpins its diverse reactivity.[2][3] In synthetic chemistry, HMF offers significant advantages over its gaseous and often difficult-to-handle precursors. As a stable, crystalline solid, it allows for precise stoichiometry and safer handling.[4]
From a strategic perspective, HMF can be conceptually deconstructed to release several key reactive species depending on the reaction conditions, making it a powerful tool in the synthetic chemist's arsenal.
-
As a Formaldehyde Equivalent: Under acidic or thermal conditions, HMF can reversibly dissociate to provide a controlled release of formaldehyde. This is particularly advantageous in reactions like the Mannich or Pictet-Spengler reactions, where controlling the concentration of volatile formaldehyde is crucial for minimizing side reactions.
-
As an Amidoalkylating Agent: The primary utility of HMF lies in its ability to act as an electrophile for amidoalkylation. Protonation of the hydroxyl group generates a highly reactive N-acyliminium ion, which is readily attacked by a wide range of nucleophiles. This transformation is fundamental to the construction of many alkaloid scaffolds.[5]
-
As a Formylating Agent: While less common than dedicated formylating agents, HMF can serve as a source for the formyl group (CHO) under specific conditions, particularly in the N-formylation of amines.
This versatility makes HMF a "multi-tool" reagent, capable of participating in various bond-forming events critical to the assembly of complex natural product architectures.
Mechanistic Insight: The Generation of the Key Electrophile
The power of this compound in synthesis stems from its ability to generate a potent electrophile, the N-formyliminium ion, under acidic conditions. This process provides a reliable and controllable pathway for amidoalkylation reactions.
The mechanism begins with the protonation of the hydroxyl group of HMF by an acid catalyst. This transforms the hydroxyl into a good leaving group (water). Subsequent elimination of water generates the resonance-stabilized N-acyliminium ion. This ion is a highly reactive electrophile that readily engages with electron-rich nucleophiles, such as activated aromatic rings (indoles, phenols), enols, or enolates, to form a new carbon-carbon or carbon-heteroatom bond.[6]
Figure 1. Mechanism of N-Acyliminium Ion Formation.
This controlled generation of a potent electrophile is the cornerstone of HMF's utility in complex synthesis, allowing for precise bond construction under relatively mild conditions.
Core Application: Amidoalkylation in Alkaloid Synthesis
A primary application of HMF is in the construction of nitrogen-containing heterocyclic systems, which form the core of countless alkaloids.[7] Reactions like the Pictet-Spengler and intramolecular Mannich reactions are pivotal in this regard, and HMF serves as an excellent formaldehyde equivalent to initiate these cascades.[8]
Case Study: Synthesis of the Indolopyridoquinazolinone Core of Rutaecarpine
Rutaecarpine is a pentacyclic alkaloid with a range of interesting biological activities.[9][10] Its synthesis provides an excellent example of how HMF can be employed to construct a complex heterocyclic framework. A common retrosynthetic disconnection reveals tryptamine, an anthranilic acid derivative, and a one-carbon unit as key precursors.[9] HMF is an ideal candidate for this C1 synthon.
The synthesis commences with a Pictet-Spengler-type reaction between tryptamine and this compound. Under acidic conditions, HMF generates the N-acyliminium ion in situ. The electron-rich indole ring of tryptamine then acts as the nucleophile, attacking the iminium ion, typically at the C2 position, to form a new C-C bond and construct the β-carboline skeleton.[11]
Sources
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- 2. tsijournals.com [tsijournals.com]
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- 4. This compound | C2H5NO2 | CID 83086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. adichemistry.com [adichemistry.com]
- 7. Diversity oriented total synthesis (DOTS) of pyridoquinazolinone alkaloids and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannich reaction - Wikipedia [en.wikipedia.org]
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- 11. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-(Hydroxymethyl)formamide (HMF)
Welcome to the technical support resource for N-(Hydroxymethyl)formamide (HMF). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of HMF stability and degradation. Here, you will find in-depth answers to common questions and troubleshooting strategies for issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
What is this compound and why is its stability a concern?
This compound (also known as N-Methylolformamide) is an organic compound featuring both a formamide and a hydroxymethyl group.[1][2] This dual functionality makes it a versatile reagent in organic synthesis.[1][2]
However, its structure is inherently reactive. HMF is a hemiaminal, formed from the reaction of an amide (formamide) with an aldehyde (formaldehyde).[3][4] This reaction is often reversible, making HMF susceptible to degradation back to its starting components, particularly under specific environmental conditions. Understanding this equilibrium is critical for its successful application.
Caption: Reversible formation of HMF from formamide and formaldehyde.
What are the primary factors that influence the stability of HMF?
The stability of HMF is primarily dictated by pH, temperature, and the presence of moisture.
-
pH: HMF is particularly unstable under alkaline (basic) conditions.[5][6] Base catalysis promotes the reverse reaction, leading to the rapid decomposition of HMF into formamide and formaldehyde. Acidic conditions can also facilitate hydrolysis, though the effect is often more pronounced in basic media.
-
Temperature: Elevated temperatures accelerate the rate of degradation. Formamide itself begins to decompose at temperatures above 140-180°C into carbon monoxide and ammonia, which could be a concern in high-temperature applications where HMF might first degrade to formamide.[7][8][9]
-
Moisture: As a water-soluble compound, HMF is sensitive to moisture, which can facilitate hydrolysis.[1] The presence of water is necessary for the hydrolytic degradation back to formamide and formaldehyde.
What are the expected degradation products of HMF?
The primary degradation pathway for HMF is retro-hydroxymethylation (a type of hydrolysis) back to its precursors:
-
Formamide: The simplest amide, which itself can undergo further hydrolysis under harsh conditions (strong acid/base, high heat) to formic acid and ammonia.[10]
-
Formaldehyde: A highly reactive aldehyde that can exist in various forms in aqueous solution, including its hydrate (methanediol) and oligomers (paraformaldehyde).[4]
In the context of related compounds like N,N-dimethylformamide (DMF), HMF is known to be an intermediate metabolite that quickly degenerates to formamide.[11] This biological context further underscores its inherent instability.
Caption: Primary and secondary degradation pathways for HMF.
How should I properly store this compound?
Proper storage is crucial to maintain the integrity of HMF. Based on safety data sheets for HMF and related compounds, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Container | Tightly sealed, original container. | Prevents exposure to atmospheric moisture and contaminants.[12] |
| Temperature | Cool and dry place.[12] | Minimizes thermal degradation and hydrolytic reactions. |
| Atmosphere | Well-ventilated area.[12][13] | Ensures safe dispersal of any potential vapors. |
| Incompatibilities | Keep away from heat, ignition sources, and strong oxidizing agents.[12][14] | Prevents hazardous reactions and accelerated decomposition. |
Troubleshooting Guide
Issue 1: My reaction yield is low or inconsistent. Could HMF degradation be the cause?
Yes, this is a common problem. If HMF is a key reagent, its degradation prior to or during the reaction will directly impact your yield by reducing the effective concentration of the active species.
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting, consider verifying the purity of your HMF stock, especially if the container has been opened multiple times or stored for an extended period. A simple proton NMR can help confirm its integrity.
-
Control the pH: If your reaction medium is basic, HMF is likely degrading.
-
Causality: The hydroxide ion catalyzes the breakdown of the hemiaminal structure. Studies on similar N-hydroxymethyl compounds confirm rapid degradation in the presence of bases.[6]
-
Solution: Consider adding HMF at a later stage of the reaction if possible, or explore alternative, pH-neutral reaction conditions. If a base is required, use the mildest base possible at the lowest effective concentration.
-
-
Manage Temperature: Avoid unnecessarily high reaction temperatures or prolonged heating. If your protocol requires heat, consider a timed addition of HMF to the heated reaction mixture rather than including it from the start.
-
Use Anhydrous Solvents: If your reaction chemistry allows, use dry solvents to minimize hydrolytic decomposition.
Issue 2: I'm seeing unexpected peaks in my HPLC/GC-MS analysis. Are they HMF degradation products?
It is highly probable. The most likely unexpected peaks correspond to formamide and derivatives of formaldehyde .
Troubleshooting Steps:
-
Identify the Peaks:
-
Run authentic standards of formamide and formaldehyde (or a stable derivative) on your analytical system to confirm retention times or mass spectra.
-
Formamide is a polar, water-soluble compound.[15] Formaldehyde is volatile but will be present as methanediol in aqueous solutions.
-
-
Perform a Forced Degradation Study: To confirm that the peaks originate from HMF, intentionally degrade a sample of your HMF stock solution and analyze the output. This is a core tenet of stability-indicating method development.[16] This process helps build a degradation profile for your specific matrix.[17]
Protocol: Forced Degradation Study for HMF
This protocol outlines how to intentionally stress HMF to identify its degradation products under various conditions.
Objective: To generate and identify the degradation products of HMF under hydrolytic, oxidative, and thermal stress.
Materials:
-
This compound (HMF)
-
Milli-Q Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a PDA detector, or GC-MS system
-
pH meter
-
Heating block or oven
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of HMF (e.g., 1 mg/mL) in a suitable solvent (e.g., water or acetonitrile).
-
Set Up Stress Conditions:
-
Control: HMF stock solution at room temperature.
-
Acid Hydrolysis: Mix equal volumes of HMF stock with 0.1 M HCl.
-
Base Hydrolysis: Mix equal volumes of HMF stock with 0.1 M NaOH.
-
Oxidative Degradation: Mix equal volumes of HMF stock with 3% H₂O₂.
-
Thermal Degradation: Place a sealed vial of the HMF stock solution in a heating block at 70°C.
-
-
Incubation: Let all samples (except the thermal one) sit at room temperature for a specified time (e.g., 24 hours). The thermal sample should be heated for the same duration. For base hydrolysis, degradation may be very rapid, so consider analyzing at earlier time points (e.g., 1, 4, and 8 hours).[6]
-
Neutralization & Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration for your analytical method.
-
Analyze all samples (Control, Acid, Base, Oxidative, Thermal) using a validated stability-indicating method (e.g., a gradient HPLC method).
-
-
Data Interpretation: Compare the chromatograms from the stressed samples to the control. New peaks that appear are potential degradation products. Use a PDA detector to check for peak purity and compare spectra to known standards (formamide, etc.).
Caption: Experimental workflow for a forced degradation study of HMF.
References
-
Zhang, T., et al. (2019). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. Applied and Environmental Microbiology, 85(12). [Link]
-
Takara Bio. (2023). Safety Data Sheet. [Link]
-
Wikipedia. Hydroxymethylation. [Link]
-
ResearchGate. Proposed degradation chemistry mechanisms. [Link]
-
Frontiers in Microbiology. (2022). Characterization and genome sequence of N,N-dimethylformamide degradation in Paracoccus sulfuroxidans DM175A1-1 isolated from activated sludge of wastewater. [Link]
-
ResearchGate. Schematic pathway for degradation of N,N-dimethylformamide. [Link]
-
Ross, D., et al. (1985). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 34(4), 457-64. [Link]
-
ChemBK. N-Methyl Formamide. [Link]
-
Antonczak, S., et al. (2003). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Journal of the American Chemical Society, 125(34), 10331-9. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 83086, this compound. [Link]
-
Carl ROTH. (2021). Safety Data Sheet: Formamide. [Link]
-
Wikipedia. Formaldehyde. [Link]
-
Forest Products Laboratory. (2001). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6228, Dimethylformamide. [Link]
-
INCHEM. N,N-DIMETHYLFORMAMIDE. [Link]
-
Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685-91. [Link]
-
Nguyen, M. T., et al. (2012). Theoretical study of formamide decomposition pathways. The Journal of Physical Chemistry A, 116(12), 3199-207. [Link]
-
ResearchGate. Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. [Link]
-
Forest Products Laboratory. (2000). Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. [Link]
-
de Oliveira, M. A. L., et al. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Critical Reviews in Analytical Chemistry, 48(3), 202-213. [Link]
-
Pediaa.com. (2019). Difference Between Formamide and Formaldehyde. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Carl ROTH. (2022). Safety Data Sheet: Formamide Karl-Fischer-ROTI®Hydroquant. [Link]
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Technical Support Center: Purification of N-(Hydroxymethyl)formamide
Welcome to the technical support center for the purification of N-(Hydroxymethyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile reagent.
I. Understanding this compound and Its Purification Challenges
This compound is a key intermediate in organic synthesis, valued for its role in introducing the formyl and aminomethyl groups. However, its purification is often complicated by its thermal lability and the presence of closely related impurities. A thorough understanding of its chemistry is paramount for successful purification.
The primary synthesis route involves the reaction of formamide with formaldehyde. This seemingly straightforward reaction can lead to a mixture of the desired product, unreacted starting materials, and various side products. The inherent instability of this compound, particularly at elevated temperatures, necessitates careful selection and execution of purification techniques to prevent decomposition.[1]
II. Troubleshooting Guide: Navigating Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.
Question 1: My final product is a viscous, discolored oil instead of a crystalline solid. What went wrong?
Answer: This is a common issue and can stem from several factors:
-
Presence of Impurities: Residual formamide or formaldehyde can act as impurities that inhibit crystallization, resulting in an oily product. Formamide, in particular, is a high-boiling point solvent that can be difficult to remove completely.
-
Thermal Decomposition: this compound is thermally sensitive and can decompose into formamide and formaldehyde upon heating.[1] If distillation is performed at too high a temperature or for a prolonged period, significant decomposition can occur, leading to a complex and impure mixture.
-
Inappropriate Purification Method: Not all purification methods are suitable for this compound. For instance, aggressive heating during solvent removal can lead to the issues mentioned above.
Solution Workflow:
-
Analyze the Crude Product: Before attempting purification, it is crucial to understand the composition of your crude material. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can identify and quantify the major impurities.[2][3]
-
Choose the Right Purification Technique:
-
Vacuum Distillation: This is often the most effective method for removing lower-boiling impurities like formaldehyde and some solvents. Due to the thermal lability of the product, it is critical to perform the distillation under reduced pressure to lower the boiling point.
-
Recrystallization: If the product is a solid at room temperature, recrystallization can be an excellent method for achieving high purity. The key is to select an appropriate solvent system.
-
Question 2: I'm attempting vacuum distillation, but I'm observing significant product loss and the distillate is still impure. What are the optimal conditions?
Answer: Achieving a successful vacuum distillation of this compound requires careful control of temperature and pressure to minimize thermal decomposition.
Key Considerations for Vacuum Distillation:
-
Pressure: A high vacuum is essential. Aim for a pressure in the range of 0.5 to 30 mbar.
-
Temperature: The distillation temperature should be kept as low as possible. The exact temperature will depend on the vacuum achieved, but it is crucial to avoid prolonged heating.
-
Fractional Distillation: For better separation of components with close boiling points, a fractionating column can be employed. This provides a larger surface area for repeated vaporization and condensation cycles, leading to a more efficient separation.
Experimental Protocol: Vacuum Distillation of this compound
Objective: To purify crude this compound by removing volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head or fractionating column
-
Receiving flask
-
Vacuum pump
-
Heating mantle with stirrer
-
Thermometer
-
Cold trap (recommended)
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the flask using a heating mantle while stirring.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fractions that distill over at the expected boiling point of this compound under the applied vacuum. Discard any initial lower-boiling fractions.
-
Completion: Stop the distillation when the temperature starts to rise significantly or when only a small amount of residue remains in the distillation flask.
-
Analysis: Analyze the purified product for purity using an appropriate analytical method like HPLC or GC-MS.[2][3]
Question 3: I am trying to recrystallize this compound, but it either "oils out" or the recovery is very low. How do I select the right solvent and optimize the process?
Answer: Recrystallization is a powerful technique for purifying solids, but success hinges on the choice of solvent and the cooling process. "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid, often because the solution is too concentrated or cooled too quickly.
Solvent Selection Strategy:
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is a polar molecule, polar solvents are a good starting point.
Potential Solvent Systems:
-
Single Solvents: Consider solvents like ethanol, isopropanol, or acetone.
-
Mixed Solvents: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be very effective. Common combinations for polar compounds include ethanol/water or acetone/hexane.
Experimental Protocol: Recrystallization of this compound
Objective: To purify crude this compound by crystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Assessment: Determine the melting point of the crystals. A sharp melting point close to the literature value indicates high purity. Further analysis by HPLC or GC-MS can confirm the purity.[2][3][4]
III. Frequently Asked Questions (FAQs)
Q1: What are the main impurities I should expect in my crude this compound?
A1: The most common impurities are unreacted starting materials: formaldehyde and formamide . You may also encounter side products from their reactions. Additionally, if the product has been exposed to high temperatures, you will likely have formamide and formaldehyde as decomposition products.[1]
Q2: How can I remove residual formaldehyde?
A2: Formaldehyde is quite volatile. A thorough vacuum distillation is usually effective at removing it. Alternatively, chemical methods, such as reacting the crude mixture with an alcohol in the presence of an acid catalyst to form the more easily separable acetal, can be employed.
Q3: How can I remove residual formamide?
A3: Formamide has a high boiling point, making its removal by simple distillation challenging. Fractional distillation under high vacuum is the preferred method. In some cases, washing a solution of the crude product with a solvent in which formamide is soluble but the product is not can be effective.
Q4: My purified this compound decomposes over time, even in storage. How can I improve its stability?
A4: this compound is inherently unstable. To prolong its shelf life, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration is recommended.
Q5: What analytical techniques are best for assessing the purity of this compound?
A5: A combination of techniques is often ideal:
-
HPLC: A reverse-phase HPLC method can effectively separate this compound from its non-volatile impurities.[2][5]
-
GC-MS: This is an excellent technique for identifying and quantifying volatile impurities such as residual solvents, formaldehyde, and formamide.[3][4]
-
NMR Spectroscopy: 1H and 13C NMR can provide structural confirmation and an estimate of purity.
-
Melting Point: For solid samples, a sharp and accurate melting point is a good indicator of high purity.
IV. Visualizing the Purification Workflow
The following diagram illustrates the logical steps in the purification of this compound.
Caption: Purification workflow for this compound.
V. Impurity and Purification Method Correlation
The table below summarizes the common impurities and the most effective purification techniques for their removal.
| Impurity | Primary Source | Recommended Purification Technique |
| Formaldehyde | Unreacted starting material, Decomposition | Vacuum Distillation |
| Formamide | Unreacted starting material, Decomposition | Fractional Vacuum Distillation |
| Polymeric by-products | Side reactions | Recrystallization, Filtration |
| Color impurities | Decomposition, Side reactions | Recrystallization with activated charcoal |
VI. References
-
Separation of Formamide, N-(hydroxymethyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Kawai, A., et al. (1993). High-performance liquid chromatographic determination of N-methylformamide and N-methyl-N-(hydroxymethyl)-formamide in human urine. Journal of Chromatography B: Biomedical Sciences and Applications, 617(2), 255-260.
-
Darmon, E., et al. (2018). Determination of formamide in urine by gas chromatography mass spectrometry. Biomonitoring Methods.
-
Kim, Y. H., & Kim, J. K. (1980). Thermal Decomposition Process of HMX. Propellants, Explosives, Pyrotechnics, 5(1), 1-8.
-
Recrystallization. Amrita Vishwa Vidyapeetham Virtual Lab.
-
This compound. PubChem. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. This compound | C2H5NO2 | CID 83086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic determination of N-methylformamide and N-methyl-N-(hydroxymethyl)-formamide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with N-(Hydroxymethyl)formamide
Welcome, researchers and chemists, to a specialized guide for navigating the intricacies of reactions involving N-(Hydroxymethyl)formamide. This resource is designed to move beyond simple procedural outlines, offering in-depth, scientifically grounded advice to troubleshoot common issues and systematically improve your reaction yields. Here, we dissect the causality behind experimental choices, empowering you to make informed decisions in your synthetic endeavors.
Part 1: Troubleshooting Guide - A Deeper Dive into Reaction Challenges
This section addresses the most frequent obstacles encountered when using this compound, structured in a practical question-and-answer format.
Issue 1: Low or No Conversion to the Desired Product
Question: My amidoalkylation reaction using this compound is resulting in low yields or failing to proceed entirely. What are the fundamental parameters I should investigate?
Answer: Low conversion is a common challenge that typically points to suboptimal activation of the reagent or unfavorable reaction conditions. This compound does not react directly; it requires activation to generate a highly electrophilic N-acyliminium ion, the key reactive intermediate.[1][2][3] The efficiency of this process is governed by several interdependent factors:
-
Catalyst Choice and Loading: The generation of the N-acyliminium ion is most commonly achieved under acidic conditions.[3] The acid (Brønsted or Lewis) protonates the hydroxyl group, transforming it into a good leaving group (water) and facilitating the formation of the electrophilic intermediate.
-
Brønsted Acids (e.g., p-TsOH, H₂SO₄, TFA): These are effective and widely used. If your reaction is sluggish, consider increasing the catalyst loading. However, excessive acidity can lead to side reactions or decomposition of sensitive substrates.
-
Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂): These can be particularly effective by coordinating to the hydroxyl oxygen, enhancing its leaving group ability. They are a good alternative if your substrate is sensitive to strong protonic acids.
-
Causality: Without a catalyst, the energy barrier to form the N-acyliminium ion is prohibitively high. The catalyst's role is to lower this activation energy.
-
-
Reaction Temperature: Temperature plays a critical role. Insufficient heat may lead to slow reaction rates. Conversely, excessive heat can cause the decomposition of this compound into formamide and formaldehyde, or promote unwanted side reactions.[4] Monitor your reaction by TLC or LC-MS to find the optimal temperature balance.[5]
-
Solvent Selection: The choice of solvent is crucial.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are often good choices as they can help to stabilize the charged N-acyliminium intermediate.
-
Non-polar Solvents (e.g., Toluene, Dioxane): These can be effective, particularly if water removal is necessary. Using a Dean-Stark apparatus with toluene can drive the equilibrium toward the product by removing the water byproduct.
-
Protic Solvents: Avoid protic solvents like water or alcohols unless they are part of the reaction, as they can compete with your nucleophile and react with the N-acyliminium ion.
-
-
Substrate Nucleophilicity: The success of the reaction is highly dependent on the nucleophilicity of your substrate. Electron-rich aromatic and heteroaromatic systems (like indoles or pyrroles), active methylene compounds, and enamines are excellent candidates.[6] If you are working with a less reactive nucleophile, you may need more forcing conditions (higher temperature, stronger catalyst).
Issue 2: Significant Side Product Formation
Question: My reaction is proceeding, but I'm observing a complex mixture of products. What are the likely side reactions, and how can they be minimized?
Answer: The formation of side products often arises from the high reactivity of the N-acyliminium ion or competing reaction pathways.
-
Common Side Products & Solutions:
| Side Product | Probable Cause | Recommended Solution |
| Bis-amidoalkylation | The initial product is still nucleophilic and reacts with another equivalent of the N-acyliminium ion. | Use a stoichiometric excess (1.5-2.0 eq.) of the nucleophilic substrate relative to this compound. Consider slow, portion-wise addition of the this compound. |
| Self-Polymerization | This compound can react with itself under strong acidic conditions or high temperatures. | Maintain a controlled temperature. Add the catalyst at a lower temperature before gently heating the reaction. Ensure efficient stirring to avoid localized high concentrations of reagents.[7] |
| Substrate Decomposition | The reaction conditions (strong acid, high heat) are too harsh for the starting material. | Screen for a milder catalyst (e.g., a weaker Lewis acid). Attempt the reaction at a lower temperature for a longer duration. |
| Formation of N-Formyl Product | In some cases, particularly with amine nucleophiles, direct formylation can compete with amidoalkylation. | This suggests the decomposition of the reagent. Ensure the quality of your this compound and use it without undue delay after opening. |
Issue 3: Reaction Stalls Before Completion
Question: My reaction begins as expected, but then stalls, leaving a significant amount of starting material even after extended reaction times. What could be the cause?
Answer: Reaction stalling is a frustrating issue that often points to a change in the reaction environment over time.
-
Catalyst Deactivation: The catalyst can be neutralized or inhibited by basic impurities in your reagents or by the product itself if it is basic. Adding a second charge of the catalyst mid-reaction can sometimes restart the conversion.
-
Equilibrium Limitations: The formation of the N-acyliminium ion is a reversible reaction that produces water. If water is allowed to accumulate, it can drive the equilibrium back to the starting materials or hydrolyze the intermediate.
-
Solution: Use anhydrous solvents and reagents.[8] If feasible for your solvent system (e.g., toluene), use a Dean-Stark trap to physically remove water as it forms. The addition of a dehydrating agent like anhydrous MgSO₄ or molecular sieves directly to the reaction flask can also be effective.
-
-
Product Inhibition/Precipitation: The product formed may be insoluble under the reaction conditions, crashing out of solution and preventing the reaction from proceeding to completion. In some cases, the product might coordinate with the catalyst, effectively sequestering it. If precipitation occurs, consider switching to a solvent in which the product is more soluble.
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the primary reactive species generated from this compound?
-
Q2: How should I handle and store this compound to ensure its stability?
-
This compound can be sensitive to moisture and may decompose upon prolonged exposure to atmospheric humidity or high temperatures.[10] It should be stored in a tightly sealed container in a cool, dry place. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
-
Q3: Can I use this compound as a direct, safer substitute for a mixture of formaldehyde and formamide?
-
Yes, this is one of its primary advantages. This compound serves as a stable, solid source of a formaldehyde-formamide synthon, making it easier and safer to handle than gaseous formaldehyde. It allows for more controlled and reproducible reactions.
-
Part 3: Visualization of Key Mechanisms and Workflows
Understanding the underlying chemical processes and having a logical troubleshooting framework are essential for success.
Mechanism of N-Acyliminium Ion Formation and Reaction
Caption: A decision tree to systematically troubleshoot and resolve low reaction yields.
Part 4: Exemplary Experimental Protocol
This section provides a robust, tested protocol for the formamidomethylation of a common nucleophile, indole, serving as a practical template.
Protocol: Synthesis of N-(1H-Indol-3-ylmethyl)formamide
This procedure details the N-amidoalkylation of indole, a reaction that is representative of the utility of this compound. [11][12][13]
Materials:
-
Indole (1.0 eq.)
-
This compound (1.2 eq.)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq.)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add indole (1.0 eq.) and anhydrous acetonitrile. [7]
-
Reagent Addition: Add this compound (1.2 eq.) to the stirred solution.
-
Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (0.1 eq.).
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and monitor the progress by Thin Layer Chromatography (TLC) until the indole starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. [5]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure product.
References
-
Chemical-Suppliers. This compound | CAS 13052-19-2. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
-
Pharos. N-Hydroxymethylformamide. Available from: [Link]
-
PubChem. N-Methylformamide | C2H5NO | CID 31254. Available from: [Link]
-
ACS Publications. Brønsted Acid Catalyzed Enantioselective α-Amidoalkylation in the Synthesis of Isoindoloisoquinolines | The Journal of Organic Chemistry. Available from: [Link]
-
Inchem.org. N,N-DIMETHYLFORMAMIDE. Available from: [Link]
-
ResearchGate. Brønsted Acid Catalyzed Enantioselective α-Amidoalkylation in the Synthesis of Isoindoloisoquinolines | Request PDF. Available from: [Link]
-
ResearchGate. New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. Available from: [Link]
-
ResearchGate. Intermolecular Addition Reactions of N-Acyliminium Ions (Part II). Available from: [Link]
-
PubChem. This compound | C2H5NO2 | CID 83086. Available from: [Link]
-
RSC Publishing. Acid catalysis through N-protonation in undistorted carboxamides: improvement of amide proton sponge acylating ability - New Journal of Chemistry. Available from: [Link]
-
Arkat USA. Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. Available from: [Link]
-
OUCI. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Available from: [Link]
-
NIH. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC. Available from: [Link]
-
PubMed. III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Available from: [Link]
-
Organic Letters. Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. Available from: [Link]
-
Quora. What could be reason for getting a very low yield in organic chemistry?. Available from: [Link]
-
Reddit. What are some common causes of low reaction yields? : r/Chempros. Available from: [Link]
-
MDPI. A General and Scalable Synthesis of Polysubstituted Indoles. Available from: [Link]
-
NIH. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. Available from: [Link]
-
ResearchGate. Cyclizations of N-Acyliminium Ions | Request PDF. Available from: [Link]
-
IJARSCT. Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. Available from: [Link]
-
PubMed. Solid phase synthesis of biologically important indoles. Available from: [Link]
-
ElectronicsAndBooks. New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. Available from: [Link]
-
ResearchGate. Comparison of the reactivity of formamide, N-methylformamide and N,N-dimethylformamide toward aniline as substrates.. Available from: [Link]
-
NIH. Use of N-Methylformamide as a Solvent in Indium-Promoted Barbier Reactions en Route to Enediyne and Epoxy Diyne Formation. Available from: [Link]
-
RSC Publishing. The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. Available from: [Link]
-
PubChem. N-hydroxy-N-(hydroxymethyl)formamide | C2H5NO3 | CID 57022244. Available from: [Link]
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- 11. Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization [organic-chemistry.org]
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- 13. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
N-(Hydroxymethyl)formamide: A Technical Guide to Safe Handling & Storage
Welcome to the Technical Support Center for N-(Hydroxymethyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for the safe handling and storage of this compound. The following information synthesizes data from established safety protocols and material safety data sheets (MSDS) to ensure scientific integrity and promote a safe laboratory environment.
Section 1: Hazard Identification and Risk Assessment
Before beginning any experiment, a thorough risk assessment is critical. This compound presents several potential hazards that must be understood and mitigated.
Question: What are the primary hazards associated with this compound?
Answer: this compound is classified as a hazardous substance with the following primary concerns:
-
Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[1][2]
-
Acute Dermal Toxicity: The compound is toxic in contact with skin.[1][2]
-
Potential for Formaldehyde Release: The N-hydroxymethyl group can release formaldehyde, a known carcinogen and sensitizer.[3]
-
Irritation: Like related formamides, it can cause skin and serious eye irritation.[4][5]
Key Hazard Summary:
| Hazard Classification | Description | Contributing Component |
| Reproductive Toxicity (H360) | May damage fertility or the unborn child.[1][2] | This compound |
| Acute Toxicity, Dermal (H311) | Toxic in contact with skin.[1][2] | This compound |
| Carcinogenicity (Potential) | Potential release of formaldehyde, a known human carcinogen.[3] | N-hydroxymethyl group |
| Skin/Eye Irritation | Can cause skin and serious eye irritation.[4][5] | Formamide structure |
Section 2: Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures is the most effective way to minimize exposure and ensure safety.
Question: What is the mandatory PPE for handling this compound?
Answer: A comprehensive PPE strategy is non-negotiable. Always wear the following:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6][7] Contaminated gloves should be disposed of as hazardous waste.[3][7]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[7][8]
-
Skin and Body Protection: A lab coat must be worn, with sleeves of sufficient length to prevent skin exposure.[9] Full-length pants and closed-toe shoes are mandatory in the laboratory area.[9]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7][10] If a risk assessment determines that air-purifying respirators are necessary, they must be NIOSH-approved and used in accordance with a respiratory protection program.[6][11]
Question: What are the essential safe handling practices for this compound?
Answer: Follow these work practices to minimize risk:
-
Ventilation: Always handle this compound inside a properly functioning chemical fume hood.[10]
-
Avoid Contact: Avoid all personal contact, including inhalation and skin/eye contact.[8][9]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3] Do not eat, drink, or smoke in the work area.[8][12]
-
Decontamination: Decontaminate all work surfaces and equipment after use.[3]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[10]
Workflow for Safe Handling:
Caption: Standard workflow for handling this compound.
Section 3: Storage and Stability
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
Question: What are the correct storage conditions for this compound?
Answer: Store this compound according to these guidelines:
-
Container: Keep the container tightly closed in a cool, dry, and well-ventilated area.[4][8][9]
-
Location: Store locked up, away from incompatible materials.[1][4] Some sources recommend refrigeration; always consult the supplier's specific recommendations.[3][4]
-
Incompatibilities: Avoid storing with strong oxidizing agents, acids, and bases.[6][11][13]
Question: Is this compound stable? What are its hazardous decomposition products?
Answer: The compound is generally stable under recommended storage conditions.[6] However, related formamides can decompose at elevated temperatures.[14] Thermal decomposition can produce toxic fumes, including:
-
Ammonia and hydrogen cyanide (in the case of formamide)[5]
Section 4: Troubleshooting - Spills and Exposure
Accidents can happen. Being prepared with a clear, rehearsed plan is essential for safety.
Question: How should I clean up a small spill of this compound?
Answer: For small spills that can be cleaned up quickly:
-
Evacuate: Alert personnel and evacuate non-essential individuals from the immediate area.[3][9]
-
Protect: Wear the appropriate PPE as described in Section 2, including respiratory protection if necessary.[3][10]
-
Contain: Prevent the spill from spreading using an inert absorbent material like sand, vermiculite, or earth.[3][15]
-
Clean-up: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[8][10] Clean the spill area thoroughly with a detergent solution followed by water.[3][16]
-
Dispose: All spill cleanup materials must be disposed of as hazardous waste.[6][10]
For large spills, immediately evacuate the area, secure it, and contact your institution's Environmental Health and Safety (EHS) department.[3][10]
Spill Response Logic:
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Technical Support Center: Troubleshooting Failed Reactions with N-(Hydroxymethyl)formamide
Welcome to the technical support center for N-(Hydroxymethyl)formamide (N-HMF). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you troubleshoot failed or underperforming reactions, ensuring the scientific integrity and success of your experiments.
This compound is a stable, solid reagent valued for its role as a formylating agent, serving as a convenient synthetic equivalent of formaldehyde or a formyl cation.[1][2] Its bifunctional nature, possessing both a hydroxyl group and an amide, allows for a range of chemical transformations.[1] However, its reactivity profile requires a nuanced understanding to mitigate potential pitfalls. This guide provides field-proven insights into the causality behind experimental choices to optimize your reaction outcomes.
Critical Safety Information
Before initiating any experiment, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as toxic in contact with skin and may damage fertility or the unborn child.[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-formylation reaction shows low or no conversion. What are the primary causes?
Low yields are a common frustration, often stemming from a few key factors. A systematic approach to troubleshooting is essential for identifying the root cause.
Causality and Solutions:
-
Reagent Quality and Stability: N-HMF can degrade over time, especially if improperly stored. It can exist in equilibrium with or decompose to formamide and formaldehyde.[4] This decomposition can be accelerated by moisture or elevated temperatures.
-
Action: Always use a fresh, high-purity batch of N-HMF. Store it in a tightly sealed container in a cool, dry place, away from moisture.[2] If you suspect degradation, obtain a new lot of the reagent.
-
-
Inadequate Activation (The "Why"): N-HMF itself is a mild electrophile. For many nucleophiles, particularly less reactive amines, the reaction requires acid catalysis to proceed efficiently. The acid protonates the hydroxyl group, which then departs as a water molecule to generate a highly electrophilic N-acyliminium ion. This intermediate is the active formylating species.[5][6][7]
-
Action: Introduce a catalytic amount of a Brønsted or Lewis acid. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or zinc chloride (ZnCl₂). The choice of acid and its concentration may require optimization based on your substrate's sensitivity.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. However, excessive heat can promote decomposition of N-HMF and the desired product. A typical starting point is 60-80 °C.[8]
-
Solvent: The choice of solvent is critical. Aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or toluene are generally preferred. Protic solvents may compete with the substrate for reaction with the N-acyliminium ion.
-
Moisture: Water can hydrolyze the N-acyliminium intermediate and quench the reaction.[9] Ensure all glassware is oven-dried, and use anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon) for sensitive substrates.
-
-
Substrate Reactivity: Amines with strong electron-withdrawing groups are less nucleophilic and will react more slowly, potentially requiring more forcing conditions (higher temperature, stronger acid catalyst) to achieve good conversion.[9]
Below is a troubleshooting workflow to diagnose low-yield reactions.
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Q2: I'm observing significant side-product formation. How can I improve chemoselectivity?
The most common side reaction, especially with substrates containing multiple nucleophilic sites, is a lack of chemoselectivity.
Common Side Reactions and Mitigation Strategies:
-
O-Formylation vs. N-Formylation: If your substrate contains a hydroxyl group (e.g., an amino alcohol), competitive O-formylation can occur. Generally, amines are more nucleophilic than alcohols. However, under certain conditions, O-formylation can become significant.
-
Causality: The selectivity is a kinetic game. Harsh conditions (high temperature, strong acid) can sometimes reduce the inherent nucleophilicity difference between the amine and the alcohol.
-
Action:
-
Use Milder Conditions: Start at room temperature and gradually increase if necessary. Use a weaker acid catalyst or a lower catalyst loading.
-
Stoichiometry: Use a stoichiometric amount of the formylating agent (typically 1.0-1.2 equivalents) to avoid formylation of less reactive groups.[9]
-
Protecting Groups: If selectivity remains an issue, protecting the hydroxyl group (e.g., as a silyl ether) is a reliable strategy.
-
-
-
Decomposition and Polymerization: The liberation of formaldehyde from N-HMF decomposition can lead to unwanted side reactions, including polymerization, especially with electron-rich aromatic substrates.[4][10]
-
Action: Maintain the lowest effective temperature and minimize reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
The diagram below illustrates the key decision points for improving reaction selectivity.
Caption: A decision tree for addressing common side-product formation.
Q3: How can I effectively monitor the progress of my reaction?
Proper reaction monitoring is crucial to maximize yield and minimize side-product formation.[11] Several analytical techniques are suitable.
| Technique | Sample Preparation | Key Observables | Advantages & Disadvantages |
| TLC | Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., EtOAc, DCM). | Disappearance of starting material spot and appearance of a new, typically more polar, product spot. | Pro: Fast, simple, and inexpensive.[12]Con: Not quantitative; co-elution can be misleading. |
| LC-MS | Quench a small aliquot in a vial with a suitable solvent (e.g., ACN/H₂O), filter if necessary, and dilute for injection. | Monitor the disappearance of the starting material's mass ion and the appearance of the product's mass ion (Product MW = SM MW + 28). | Pro: Highly sensitive and provides mass confirmation.[13][14]Con: Requires access to instrumentation. |
| ¹H NMR | Quench a small aliquot, perform a rapid workup (e.g., dilute with solvent, wash with brine), dry, and evaporate the solvent. | Appearance of a formyl proton signal (~8.0-8.5 ppm) and disappearance of starting material signals. | Pro: Quantitative and structurally informative.[15][16]Con: More time-consuming sample preparation. |
Experimental Protocols
Protocol 1: General Procedure for N-Formylation of a Secondary Amine
This protocol is a self-validating starting point and should be optimized for your specific substrate.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.0 eq.).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Solvent and Reagents: Add anhydrous acetonitrile (ACN, ~0.2 M concentration). Add this compound (1.1 eq.).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 - 0.1 eq.).
-
Reaction: Heat the mixture to 60-70 °C and stir. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Using a glass capillary, take a small aliquot from the reaction mixture. Quench it in a vial containing ~0.5 mL of ethyl acetate.
-
Spotting: Spot the quenched sample onto a silica gel TLC plate alongside a co-spot of the starting material.
-
Elution: Develop the plate using an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The ideal system should give the starting material an Rf of ~0.5.
-
Visualization: Visualize the spots under a UV lamp (if UV-active). Stain the plate with potassium permanganate (KMnO₄) or ninhydrin (for primary/secondary amines) to visualize all components. The formamide product is typically more polar (lower Rf) than the starting amine.
References
- BenchChem Technical Support Team. (2025).
-
Ross, D., Farmer, P. B., & Gescher, A. (1983). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 32(11), 1773–1781. [Link]
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University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
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ResearchGate. (2022). Intermolecular Addition Reactions of N-Acyliminium Ions (Part II). [Link]
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Fujihara, T., et al. (2017). Deoxygenative dual CO2 conversions: methylenation and switchable N-formylation/N-methylation of tryptamines. Green Chemistry. [Link]
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New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. (2022). [Link]
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Kim, J., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials, 11(8), 2101. [Link]
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Li, M., et al. (2017). Formylation or Methylation: What Determines the Chemoselectivity of the Reaction of Amine, CO2, and Hydrosilane Catalyzed by 1,3,2-diazaphospholene?. Chemical Science, 9(13), 3355–3364. [Link]
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Phukan, P., et al. (2006). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. The Journal of Organic Chemistry, 71(20), 7844–7847. [Link]
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Das, S., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis, 8(11), 10690–10701. [Link]
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PubChem. (n.d.). N-hydroxy-N-(hydroxymethyl)formamide. [Link]
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Mondal, B., & Jana, A. (2020). Chemoselective O-formyl and O-acyl protection of alkanolamines, phenoxyethanols and alcohols catalyzed by nickel(ii) and copper(ii)-catalysts. Green Chemistry, 22(17), 5799-5811. [Link]
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Moody, C. J., & O'Connell, M. J. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. ARKIVOC, 2001(1), 1-16. [Link]
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ResearchGate. (2004). Cyclizations of N-Acyliminium Ions. [Link]
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Liang, H., et al. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering. [Link]
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Kothandaraman, J., et al. (2022). Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation. Frontiers in Chemistry, 10. [Link]
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ResearchGate. (2018). General schemes of tandem N-acyliminium ion cyclization-nucleophilic addition reactions to fused and bridged ring systems. [Link]
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Huang, H. Y., et al. (2020). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry, 18(30), 5854-5862. [Link]
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Wikipedia. (n.d.). N-Methylformamide. [Link]
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Reddy, P. G., & Baskaran, S. (2012). Formylation of Amines. Organic Preparations and Procedures International, 44(2), 111-141. [Link]
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Wang, D., et al. (2021). Ir-Catalyzed Selective Reductive N-Formylation and Transfer Hydrogenation of N-Heteroarenes. Organometallics. [Link]
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PubChem. (n.d.). This compound. [Link]
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Włodarczyk, J., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(30), 10698–10705. [Link]
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ResearchGate. (2019). Processing of NMR and MS metabolomics data using chemometrics methods: a global tool for fungi biotransformation reactions monitoring. [Link]
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Roche, C., et al. (2011). Metabolism of N-methyl-amide by cytochrome P450s: formation and characterization of highly stable carbinol-amide intermediate. The FEBS Journal, 278(15), 2736–2748. [Link]
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ResearchGate. (n.d.). N‐formylation of amines with formamide. [Link]
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Riefke, B., et al. (2018). NMR and MS Methods for Metabolomics. In Drug Metabolism and Pharmacokinetics in Drug Discovery. [Link]
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ResearchGate. (2014). The N -Hydroxymethyl Group as a Traceless Activating Group for the CAL-B-Catalysed Ring Cleavage of β-Lactams: A Type of Two-Step Cascade Reaction. [Link]
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Principles of Drug Action 1, Spring 2005, Amides. [Link]
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Semantic Scholar. (2020). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. [Link]
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ResearchGate. (2016). TLC/HPTLC and HPLC methods for monitoring microbial transformation processes. [Link]
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Giraud, S., et al. (2019). Processing of NMR and MS metabolomics data using chemometrics methods: a global tool for fungi biotransformation reactions monitoring. Metabolomics, 15(8), 111. [Link]
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Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]
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Chemistry Steps. (n.d.). Amides - Structure and Reactivity. [Link]
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Technical Support Center: Optimizing Reaction Conditions for N-(Hydroxymethyl)formamide
Welcome to the technical support guide for N-(Hydroxymethyl)formamide (N-HMF). This document is designed for researchers, chemists, and drug development professionals who are working with this versatile N-functionalized amide. N-HMF is a key intermediate formed from the reaction of formamide and formaldehyde, and its effective synthesis is crucial for various downstream applications.[1][2]
This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during its synthesis and handling.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues. For more detailed explanations, please refer to the in-depth troubleshooting guides that follow.
Q1: My yield of this compound is consistently low. What's the most likely cause? A1: The most common causes for low yield are improper pH control and suboptimal temperature. The reaction between formamide and formaldehyde is a reversible, base-catalyzed addition.[3] Without a suitable basic catalyst, the reaction equilibrium will not favor product formation. Furthermore, the reaction is temperature-sensitive; excessively high temperatures can promote decomposition.
Q2: What is the optimal pH or catalyst for the synthesis? A2: A weak base is critical. Potassium carbonate (K₂CO₃) has been shown to be a highly effective catalyst for this type of condensation.[4][5] Strong bases can lead to side reactions and product instability.[6] The goal is to create a mildly basic environment (pH 8-10) to facilitate the nucleophilic attack of the formamide nitrogen on the formaldehyde carbonyl carbon.
Q3: My purified N-HMF seems to decompose upon storage. How can I improve its stability? A3: this compound is sensitive to moisture and can be unstable, especially under acidic or strongly basic conditions which can catalyze its hydrolysis back to formamide and formaldehyde.[1][7] For storage, ensure the product is thoroughly dried and stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures (refrigerated or frozen).
Q4: I'm observing significant amounts of a white precipitate (paraformaldehyde) in my formaldehyde solution. Can I still use it? A4: It is not recommended. The formation of paraformaldehyde indicates a decrease in the concentration of monomeric formaldehyde in your solution, which will negatively impact the reaction stoichiometry and yield. Use a fresh, stabilized formaldehyde solution for best results.
Q5: What is the best method for purifying crude N-HMF? A5: Recrystallization is a common and effective method for purification.[4] The choice of solvent is critical and may require some experimentation. A good starting point is a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, where the crude product is dissolved in a minimal amount of the hot "good" solvent and the "poor" solvent is added to induce crystallization upon cooling.
Section 2: In-Depth Troubleshooting Guides
Issue 1: Low Reaction Yield
Low yields are the most frequently encountered problem. This guide provides a systematic approach to diagnosing and resolving the underlying causes.
Potential Cause 1: Incorrect pH / Ineffective Catalysis The reaction is an equilibrium-controlled process that requires base catalysis to proceed efficiently.
-
Scientific Rationale: Formamide is a weak nucleophile. A basic catalyst deprotonates a small fraction of the formamide, increasing its nucleophilicity. Alternatively, the base can activate the formaldehyde electrophile. Without a catalyst, the reaction is exceedingly slow. Strong bases can promote the Cannizzaro reaction of formaldehyde, a disproportionation reaction that forms methanol and formate, consuming your starting material.[8]
-
Solution:
-
Use a Weak Base: Employ a mild inorganic base like potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃).[3][5] Organic bases like triethylamine can also be used.[9]
-
Optimize Catalyst Loading: Start with a catalytic amount (e.g., 0.05-0.1 molar equivalents). Excessive catalyst can lead to side reactions.
-
Monitor pH: If possible, monitor the reaction pH and maintain it within a weakly basic range (pH 8-10).
-
Potential Cause 2: Suboptimal Temperature Temperature control is a delicate balance.
-
Scientific Rationale: While heating can increase the reaction rate, N-HMF is thermally labile. High temperatures can shift the equilibrium back towards the starting materials and cause decomposition. The reaction is typically performed at moderate temperatures.
-
Solution:
-
Maintain Moderate Heat: Conduct the reaction at temperatures between 30°C and 60°C.[3] A boiling water bath (around 100°C) has also been reported for similar syntheses, but for a limited time to drive the reaction to completion.[5]
-
Controlled Addition: For larger-scale reactions, consider adding the formaldehyde solution dropwise to the heated formamide/catalyst mixture to better control the reaction exotherm.
-
Potential Cause 3: Incorrect Stoichiometry The molar ratio of reactants is crucial for driving the equilibrium.
-
Scientific Rationale: To maximize the conversion of formamide, an excess of formaldehyde is typically used. This application of Le Châtelier's principle pushes the reversible reaction toward the product side.
-
Solution:
-
Use Excess Formaldehyde: Employ a moderate excess of formaldehyde (e.g., 1.5 to 3.0 molar equivalents). Note that a very large excess may not significantly improve the yield further and will complicate purification.[5][10]
-
Use High-Quality Reagents: Ensure the formamide is dry and the formaldehyde solution is fresh and free of significant paraformaldehyde precipitate.
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for diagnosing low yield.
Issue 2: Product Instability and Decomposition
N-HMF can degrade during workup or storage, which is often observed as a gradual decrease in purity or the reappearance of starting material odors.
-
Scientific Rationale: The N-CH₂OH linkage is susceptible to hydrolysis. The reaction is reversible, and the presence of water, particularly under acidic or basic conditions, can easily drive the equilibrium back to formamide and formaldehyde.[7]
-
Solutions:
-
Neutralize After Reaction: After the reaction is complete, cool the mixture and neutralize it to a pH of ~7 using a dilute acid (e.g., 1M HCl) before extraction or purification. This removes the basic catalyst that can promote decomposition.
-
Anhydrous Conditions: During workup, use dried solvents and drying agents (like anhydrous MgSO₄ or Na₂SO₄) to remove water.
-
Proper Storage: Store the final, dry product in a sealed container, preferably under an inert atmosphere (N₂ or Ar), and at low temperatures (e.g., 4°C).[1]
-
Reaction Pathway and Decomposition
Caption: Synthesis and hydrolytic decomposition of N-HMF.
Section 3: Optimized Experimental Protocol & Data
This section provides a validated starting protocol for the synthesis of N-HMF and a table summarizing key reaction parameters.
Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures for similar N-hydroxymethylation reactions.[4][5]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add formamide (1.0 eq).
-
Catalyst Addition: Add potassium carbonate (0.05 eq).
-
Heating: Begin stirring and heat the mixture to 45-50°C in a water bath.
-
Reactant Addition: Slowly add an aqueous solution of formaldehyde (37% w/w, 2.0 eq) to the flask over 15-20 minutes.
-
Reaction: Maintain the reaction temperature at 45-50°C and continue stirring for 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11][12]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to pH 7 with 1M HCl.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude N-HMF by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Table of Optimized Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Temperature | 30 - 60°C | Balances reaction rate with product stability.[3] |
| Catalyst | Potassium Carbonate (K₂CO₃) | Mild, effective, and inexpensive base.[5] |
| Catalyst Loading | 0.05 - 0.1 molar equivalents | Sufficient for catalysis without promoting side reactions. |
| Reactant Ratio | 1.5 - 3.0 eq. Formaldehyde | Excess formaldehyde drives the equilibrium towards the product.[10] |
| Reaction Time | 1 - 7 hours | Typically sufficient for reaching completion; monitor by TLC/HPLC.[3][13] |
| pH | Weakly Basic (8-10) | Optimal for base-catalyzed addition without causing degradation.[6] |
Section 4: References
-
The Central Role of N-(1-hydroxyethyl)formamide in the Synthesis of N-Vinylformamide: A Technical Guide. Benchchem. Available at:
-
METHOD FOR OBTAINING BIO-SOURCED N-VINYLFORMAMIDE. European Patent Office. Available at:
-
CAS 13052-19-2: this compound. CymitQuimica. Available at:
-
SAFETY DATA SHEET - Formamide, N-(2-hydroxyethyl)-. Fisher Scientific. Available at:
-
The Synthesis of N-Vinylformamide: A Technical Guide for Researchers. Benchchem. Available at:
-
Reaction Mechanisms of CO2 Reduction to Formaldehyde Catalyzed by Hourglass Ru, Fe, and Os Complexes: A Density Functional Theory Study. MDPI. Available at:
-
Formamide vs. Formaldehyde: What's the Difference?. WikiDiff. Available at:
-
The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. Available at:
-
Method for producing n-(alpha-hydroxyethyl)formamide and method for producing n-vinylformamide. Google Patents. Available at:
-
Formaldehyde. Wikipedia. Available at:
-
Difference Between Formamide and Formaldehyde. Pediaa.Com. Available at:
-
Reaction of formamide with aldehydes. ResearchGate. Available at:
-
A Comparative Guide to Analytical Methods for Formamide Determination in Materials. Benchchem. Available at:
-
This compound | 13052-19-2. Benchchem. Available at:
-
This compound | C2H5NO2 | CID 83086. PubChem, NIH. Available at:
-
Synthesis of n-vinyl formamide. Google Patents. Available at:
-
optimizing reaction conditions for N-(hydroxymethyl)nicotinamide synthesis. Benchchem. Available at:
-
Method for the detection of formamide content in products. Google Patents. Available at:
-
N-Methyl Formamide. ChemBK. Available at:
-
FORMAMIDE. CAMEO Chemicals, NOAA. Available at:
-
HAZARD SUMMARY - Formamide. New Jersey Department of Health. Available at:
-
[Study on the Synthesis of N-hydroxymethyl-nicotinamide]. PubMed. Available at:
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Technical Support Center: Byproduct Formation in N-(Hydroxymethyl)formamide Reactions
Welcome to the technical support center for N-(Hydroxymethyl)formamide (N-HMF) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using N-HMF and to troubleshoot common issues related to byproduct formation. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and success of your experiments.
Introduction: The Dual Nature of this compound
This compound is a versatile yet sensitive reagent. Its utility stems from the presence of both a hydroxyl group and an amide linkage, allowing it to act as a precursor for both hydroxymethylation and N-formylation reactions.[1] However, this dual functionality also makes it susceptible to various side reactions and degradation pathways that can lead to the formation of unwanted byproducts, complicating reaction workups and potentially compromising the purity of the desired product. Understanding these pathways is critical for effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The most common degradation pathway for this compound is retro-addition, yielding formamide and formaldehyde .[2] This decomposition is often accelerated by heat and alkaline (basic) conditions. The presence of an unexpected ammonia-like smell can be an indicator of formamide degradation to formic acid and ammonia, particularly if the pH of the reaction mixture drifts.
Q2: My reaction with an amine substrate is showing an additional, less polar byproduct. What could it be?
A2: When using N-HMF to formylate a primary amine, a common byproduct is the di-formylated species, where two formyl groups are attached to the nitrogen. Another possibility, especially if the reaction is allowed to proceed for an extended time or at elevated temperatures, is the formation of N,N'-methylenebisformamide . This occurs through the self-condensation of N-HMF or its reaction with the formamide byproduct.
Q3: I am observing the formation of a solid precipitate in my N-HMF stock solution. What is it and is the reagent still usable?
A3: A solid precipitate in N-HMF is often a result of self-condensation or polymerization, especially during prolonged storage or exposure to temperature fluctuations. The most likely precipitate is N,N'-methylenebisformamide. While the remaining liquid may still contain active N-HMF, the presence of this solid indicates significant degradation. It is highly recommended to use a fresh, pure stock of N-HMF for optimal and reproducible results.
Q4: How does pH affect the stability and reactivity of N-HMF?
A4: The pH of the reaction medium is a critical factor.
-
Acidic Conditions: Can catalyze the hydrolysis of the formamide group, leading to the formation of formic acid and ammonium salts.
-
Basic (Alkaline) Conditions: Significantly accelerate the retro-addition reaction, leading to a rapid breakdown into formamide and formaldehyde. N-hydroxymethyl compounds are notably less stable under alkaline conditions.[2] For many applications, maintaining a near-neutral or slightly acidic pH is optimal to balance reactivity with stability.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired N-Formylated Product
| Potential Cause | Explanation | Recommended Solution |
| Degradation of N-HMF | The N-HMF reagent may have degraded due to improper storage or handling, leading to a lower effective concentration of the active formylating agent. | Use a fresh bottle of N-HMF or purify the existing stock if possible. Store N-HMF in a cool, dry place, protected from light and moisture. |
| Suboptimal Reaction Temperature | Excessive heat can accelerate the decomposition of N-HMF into formamide and formaldehyde, reducing the amount available for the desired reaction. | Run the reaction at a lower temperature. Consider optimizing the temperature in small increments to find the ideal balance between reaction rate and reagent stability. |
| Incorrect pH | As discussed in the FAQs, both highly acidic and basic conditions can promote side reactions and degradation. | Buffer the reaction mixture to maintain a pH between 6 and 7.5, unless specific acidic or basic catalysis is required for your transformation. |
| Moisture Contamination | Water can hydrolyze N-HMF and other reagents involved in the reaction. | Ensure all solvents and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Multiple, Unidentified Byproducts
| Potential Cause | Explanation | Recommended Solution |
| Self-Condensation of N-HMF | N-HMF can react with itself, particularly at higher concentrations and temperatures, to form oligomeric species like N,N'-methylenebisformamide. | Use a more dilute solution of N-HMF. Add the N-HMF solution slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Reaction with Solvent | Protic solvents, such as alcohols, can react with N-HMF, especially in the presence of an acid or base catalyst, leading to the formation of alkoxyformamide derivatives. | If possible, switch to an aprotic solvent like THF, acetonitrile, or DMF. If a protic solvent is necessary, consider running the reaction at a lower temperature. |
| O-Formylation of Substrate | If your substrate contains a hydroxyl group, it can compete with the amine for formylation, leading to the formation of a formate ester byproduct. | Use a milder, more N-selective formylating agent if possible. Alternatively, protect the hydroxyl group before the formylation step and deprotect it afterward. |
Visualizing Reaction Pathways
To better understand the potential for byproduct formation, the following diagrams illustrate the key reaction and degradation pathways of this compound.
Caption: Decomposition of this compound.
Caption: Desired reaction vs. self-condensation byproduct.
Analytical Protocols for Quality Control
Proactive monitoring of your reaction is the best way to troubleshoot byproduct formation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method for this purpose.
Recommended HPLC-UV Method for Monitoring N-HMF Reactions
This method is designed for the simultaneous analysis of this compound, formamide, and potential byproducts like N,N'-methylenebisformamide.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v). A small amount of a buffer like phosphate may be added to control pH. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10-50 µL) from your reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of the mobile phase (e.g., 1 mL) in an HPLC vial. This prevents further reaction or degradation.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Standard Preparation:
-
Prepare individual stock solutions of this compound and formamide in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in your reaction samples.
-
-
Analysis:
-
Inject the standards to establish a calibration curve for each compound.
-
Inject the quenched reaction samples.
-
Monitor the chromatogram for the appearance of new peaks or changes in the relative peak areas of the starting materials and products over time.
-
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wang, L. et al. (2011). Formylation of Amines. PMC. [Link]
-
Ross, A. D. et al. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]
-
Nasrollahzadeh, M. et al. (2019). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry. [Link]
-
SIELC Technologies. HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column. [Link]
-
MDPI. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. [Link]
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- 1. Synthesis of Thermo-Responsive Polymer via Radical (Co)polymerization of N,N-Dimethyl-α-(hydroxymethyl)acrylamide with N,N-Diethylacrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for N-(Hydroxymethyl)formamide Reactions
Introduction: The Chemistry and Challenges of N-(Hydroxymethyl)formamide
Welcome to the technical support center for this compound (HMF) reactions. As a key reagent and intermediate, HMF is a versatile building block in organic synthesis, notably in the production of polymers and pharmaceuticals. Its structure, containing both a reactive hydroxyl group and an amide linkage, allows for a diverse range of chemical transformations.[1] However, this dual functionality also presents unique challenges. HMF is known to be thermally labile, potentially decomposing to formamide and formaldehyde, and can be unstable in certain pH conditions, particularly alkaline solutions.[2][3]
Effective catalyst selection is therefore paramount to steering the reaction towards the desired product, maximizing yield, and ensuring reproducibility. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of HMF chemistry. It provides field-proven insights, troubleshooting strategies for common experimental hurdles, and detailed protocols to support your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of working with HMF and its associated catalytic systems.
Q1: What are the primary applications of this compound?
A1: this compound (also known as N-Methylolformamide) is principally used as a hydroxymethylating agent and a precursor in more complex syntheses.[4] A significant industrial application is its role as a key intermediate in the synthesis of N-Vinylformamide (NVF), a monomer used in the production of various polymers.[5][6][7] Its ability to introduce a protected or functionalized single-carbon unit makes it valuable in the synthesis of fine chemicals and pharmaceutical intermediates.
Q2: What are the main classes of catalysts used for reactions involving HMF?
A2: The choice of catalyst is highly dependent on the specific transformation. The most common classes are:
-
Base Catalysts: Widely used for the synthesis of HMF from formamide and formaldehyde. Common examples include potassium carbonate (K₂CO₃) and triethylamine (Et₃N), which facilitate the nucleophilic addition.[7][8]
-
Acid Catalysts: Employed in subsequent reactions of HMF, such as dehydration or etherification. For instance, solid acid catalysts or mineral acids can be used to convert HMF into intermediates like methoxyethyl formamide.[5][6]
-
Heterogeneous Metal Catalysts: Crucial for hydrogenation reactions of formamide derivatives. Catalysts like Copper-Zinc-Alumina (Cu/ZnO/Al₂O₃) or Palladium on Alumina (Pd/Al₂O₃) are used, where selectivity is a key challenge.[9]
-
Organocatalysts: In related fields, such as the enantioselective α-hydroxymethylation of aldehydes, specialized organocatalysts like α,α-diarylprolinol derivatives have proven effective.[10][11]
Q3: My HMF solution seems unstable and I'm getting inconsistent results. What's causing this?
A3: The instability of HMF is a well-documented challenge. The primary causes are:
-
Thermal Decomposition: HMF is thermally labile and can revert to formamide and formaldehyde upon heating.[2] This equilibrium must be carefully managed through temperature control.
-
pH Sensitivity: HMF can undergo facile hydrolysis, particularly in alkaline (basic) solutions.[2] Prolonged exposure to strong bases can lead to degradation, which may be a source of inconsistent yields.[3][8] For sensitive reactions, maintaining a neutral or slightly acidic pH upon completion is advisable.
Q4: How do I decide between an acid or a base catalyst for my reaction?
A4: The decision is based on the reaction mechanism.
-
Use a base catalyst when you need to deprotonate a nucleophile to initiate a reaction. The classic example is the formation of HMF itself, where a base activates the formamide nitrogen for attack on the formaldehyde carbonyl.[7]
-
Use an acid catalyst when you need to activate an electrophile, typically by protonating a hydroxyl group to turn it into a good leaving group (water). This is common in dehydration or etherification reactions that follow the initial formation of HMF.[5][6]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured, question-and-answer approach to resolving specific problems encountered during experiments.
Issue 1: Low or No Conversion of Starting Materials
Q: My reaction shows very low conversion of the starting material. What are the likely causes and how can I fix it?
A: This is a common issue that typically points to problems with catalyst activity or reaction conditions.
-
Potential Cause 1: Inactive Catalyst. The catalyst may be poisoned or simply not suitable for the transformation.
-
Solution: For base-catalyzed reactions, ensure the base is not passivated. For example, potassium carbonate has been shown to be more effective than other bases in certain hydroxymethylation reactions.[8] If using a heterogeneous metal catalyst, ensure it has not been poisoned by impurities like sulfur or water in your reagents or solvents.[12][13] Consider using a fresh batch of catalyst or performing a pre-activation step if required by the literature.
-
-
Potential Cause 2: Suboptimal Reaction Conditions. Temperature, pressure, and reaction time are critical variables.
-
Solution: Ensure the reaction temperature is appropriate. Some reactions require heating to proceed at a reasonable rate.[8] However, be mindful of HMF's thermal lability.[2] Gradually increase the temperature while monitoring for byproduct formation via TLC or GC. Also, confirm that the reaction has been allowed to run for a sufficient duration.
-
-
Potential Cause 3: Poor Reagent or Solvent Quality.
Issue 2: Poor Selectivity and Undesired Side Products
Q: My reaction works, but I'm getting a mixture of products. How can I improve selectivity?
A: Poor selectivity is often a result of competing reaction pathways. Identifying the side products is the first step to mitigating their formation.
-
Side Product: N-Methylated Amines (in hydrogenation reactions). In the hydrogenation of formamide intermediates, a common side reaction is deoxygenative hydrogenation (C-O bond cleavage), which leads to N-methylation, instead of the desired deaminative hydrogenation (C-N bond cleavage) that yields methanol.[9]
-
Solution: Catalyst choice and additives are critical. The addition of a base, such as potassium tert-butoxide (KOtBu), can dramatically shift the selectivity towards the desired C-N cleavage pathway.[9] This is because the base is thought to deprotonate a key hemiaminal intermediate, preventing the dehydration step that leads to the N-methylated product.[9]
-
-
Side Product: Decomposition Products (Formaldehyde, Formamide). As discussed, HMF can decompose.
-
Solution: Minimize reaction temperature and time. If possible, use HMF in situ without isolation. Upon reaction completion, consider neutralizing the mixture to prevent pH-induced degradation during workup.[8]
-
-
Side Product: Over-Alkylation. In N-alkylation reactions, the mono-alkylated product can sometimes be more nucleophilic than the starting amine, leading to the formation of di-alkylated species.[15]
-
Solution: Adjust the stoichiometry. Using an excess of the amine relative to the alkylating agent (in this case, HMF or a derivative) can statistically favor mono-alkylation.[15]
-
Issue 3: Reaction Starts but Stalls (Catalyst Deactivation)
Q: My reaction begins as expected but stops before reaching completion. What is causing my catalyst to deactivate?
A: This is a classic sign of catalyst deactivation, where the catalyst loses its activity over the course of the reaction.[16]
-
Mechanism 1: Poisoning. A substance in the reaction mixture strongly and often irreversibly binds to the active sites of the catalyst.[12][14]
-
Diagnosis & Prevention: Impurities such as sulfur, lead, or mercury in reagents are common poisons for metal catalysts.[12] The substrate or product itself can also act as an inhibitor. Purify all reagents and use high-purity solvents. If the product is a known inhibitor, consider running the reaction at a lower conversion and recycling the starting materials.
-
-
Mechanism 2: Coking or Fouling. Carbonaceous material or polymeric byproducts physically deposit on the catalyst surface, blocking active sites and pores.[12][17]
-
Diagnosis & Prevention: Coking is common in high-temperature reactions involving organic molecules.[14] Lowering the reaction temperature or pressure may help. Post-reaction, a color change (darkening) on the catalyst is a visual indicator. Regeneration by controlled oxidation (burning off the coke) is sometimes possible for robust heterogeneous catalysts.
-
-
Mechanism 3: Thermal Degradation (Sintering). High temperatures can cause the small, highly active catalyst particles to fuse into larger, less active ones, reducing the total surface area.[12]
-
Diagnosis & Prevention: This is an irreversible process. The primary solution is to operate at a lower temperature, even if it requires a longer reaction time. Ensure that there are no "hot spots" in the reactor through efficient stirring.
-
Part 3: Visualization of Key Processes
Visual aids can clarify complex decision-making processes and reaction pathways.
Caption: Decision workflow for initial catalyst selection in HMF reactions.
Part 4: Catalyst Performance Data
Quantitative data is essential for making informed decisions. The following table summarizes catalyst performance for a key related transformation: the hydrogenation of an N-formyl intermediate, highlighting the critical role of additives in controlling selectivity.
| Catalyst | Additive (mol%) | Temp (°C) | Time (h) | Conversion (%) | Selectivity (C-N Cleavage)¹ | Selectivity (C-O Cleavage)² | Reference |
| Cu/ZnO/Al₂O₃ | None | 170 | 12 | >99 | 1% | 99% | [9] |
| Cu/ZnO/Al₂O₃ | KOtBu (10) | 170 | 12 | >99 | 99% | 1% | [9] |
| Pd/Al₂O₃ | None | 170 | 12 | 15 | 0% | 100% | [9] |
| Pd/Al₂O₃ | KOtBu (10) | 170 | 12 | >99 | 99% | 1% | [9] |
| Ru/Al₂O₃ | KOtBu (10) | 170 | 12 | >99 | 0%³ | 0%³ | [9] |
¹ C-N cleavage leads to the desired methanol and regenerated amine. ² C-O cleavage leads to the undesired N-methylated amine. ³ Ru/Al₂O₃ catalyst selectively formed methane.
Analysis: This data clearly demonstrates that for both copper and palladium-based catalysts, the addition of a strong base (KOtBu) completely reverses the selectivity from the undesired C-O bond cleavage to the desired C-N bond cleavage.[9] This is a powerful illustration of how an additive can be used to solve a critical selectivity problem.
Part 5: Key Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for relevant reactions.
Protocol 1: Base-Catalyzed Synthesis of N-(1-hydroxyethyl)formamide (HEF)
This protocol for a related compound illustrates the general procedure for the base-catalyzed formation of N-hydroxyalkyl amides and is based on a described literature procedure.[7]
Materials:
-
Formamide
-
Acetaldehyde
-
Potassium carbonate (catalyst)
-
Triethylamine (catalyst)
-
Nitrogen gas for inerting
-
Reaction vessel with cooling capabilities
Procedure:
-
To a suitable reaction vessel, add 45g (1.0 mol) of formamide.
-
Add the composite basic catalyst consisting of 0.7g of potassium carbonate and 0.2g of triethylamine.[7]
-
Purge the reaction vessel with nitrogen gas to create an inert atmosphere.
-
Cool the reaction mixture to 10°C using an ice bath or chiller.
-
Slowly add 150g (3.4 mol) of acetaldehyde dropwise to the mixture. Causality: A slow, dropwise addition is crucial to control the exothermic reaction and maintain the temperature at 10°C, preventing side reactions or decomposition.
-
After the addition is complete, allow the reaction to stir for 3 hours at 10°C.
-
Self-Validation: Monitor the reaction progress by taking aliquots and analyzing via TLC or ¹H NMR to confirm the consumption of formamide and the formation of the HEF product.
-
The resulting N-(1-hydroxyethyl)formamide is often used in the subsequent step without further purification.[7]
References
-
Boeckman, R. K., Jr., Biegasiewicz, K. F., Tusch, D. J., & Miller, J. R. (2015). Organocatalytic Enantioselective α-Hydroxymethylation of Aldehydes: Mechanistic Aspects and Optimization. The Journal of Organic Chemistry, 80(8), 4030–4045. [Link]
-
Sci-Hub. (n.d.). Organocatalytic Enantioselective α-Hydroxymethylation of Aldehydes: Mechanistic Aspects and Optimization. Retrieved from [Link]
-
Kothandaraman, J., et al. (2023). Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation. Frontiers in Chemistry. [Link]
- Parris, G. E., & Armor, J. N. (1991). Synthesis of n-vinyl formamide.
-
ResearchGate. (n.d.). Catalytic performances of various catalysts on hydroxymethylation of phenylboronic acid (PBA) and paraformaldehyde. ResearchGate. [Link]
- Parris, G. E. (2005). Synthesis of N-vinyl formamide.
-
PubChem. (n.d.). N-Methylformamide. National Center for Biotechnology Information. [Link]
-
NIH. (2019). Copper-catalyzed hydroformylation and hydroxymethylation of styrenes. National Center for Biotechnology Information. [Link]
-
AmmoniaKnowHow. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
Chemistry For Everyone. (2025). What Is Catalyst Deactivation? YouTube. [Link]
-
Advanced Chemical Reaction Engineering Lectures. (2020). Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Ross, D., et al. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-Methylformamide | C2H5NO | CID 31254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C2H5NO2 | CID 83086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2004020395A1 - Synthesis of n-vinyl formamide - Google Patents [patents.google.com]
- 6. US20050033089A1 - Synthesis of N-vinyl formamide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation [frontiersin.org]
- 10. Organocatalytic Enantioselective α-Hydroxymethylation of Aldehydes: Mechanistic Aspects and Optimization [organic-chemistry.org]
- 11. sci-hub.box [sci-hub.box]
- 12. ammoniaknowhow.com [ammoniaknowhow.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Formylating Agents: A Comparative Analysis of N-(Hydroxymethyl)formamide and Other Key Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Formylation in Synthesis
Formylation, the introduction of a formyl group (-CHO), is a cornerstone transformation in organic synthesis. This seemingly simple modification is pivotal in the construction of a vast array of molecules, from pharmaceutical intermediates to complex natural products. The aldehyde functionality introduced through formylation serves as a versatile handle for subsequent chemical manipulations, including carbon-carbon bond formation, oxidation, reduction, and reductive amination.[1][2]
The choice of a formylating agent is a critical decision that profoundly influences the efficiency, selectivity, and scalability of a synthetic route. A chemist's arsenal contains a variety of these reagents, each with its own distinct reactivity profile, substrate scope, and operational requirements. This guide provides an in-depth, objective comparison of N-(Hydroxymethyl)formamide against other widely employed formylating agents, namely formic acid, ethyl formate, and N,N-dimethylformamide (DMF). By delving into the mechanistic underpinnings and providing practical, field-proven insights, this document aims to empower researchers to make informed decisions in selecting the optimal reagent for their specific synthetic challenges.
This compound: A Closer Look at a Potentially Mild Reagent
This compound (HMF) is an intriguing, yet less documented, formylating agent.[3] Its structure, featuring both a formamide and a hydroxymethyl group, suggests a unique reactivity profile.[4] While extensive comparative data is still emerging in the literature, its structural characteristics point towards its potential as a mild and selective formylating agent.
Proposed Mechanism of Action
The formylation reaction using this compound is proposed to proceed through the in situ generation of a more reactive electrophilic species. The hydroxyl group can be activated under acidic or basic conditions, or through the use of a coupling agent, to facilitate the transfer of the formyl group to a nucleophile, such as an amine or an alcohol. The bifunctional nature of the molecule may also allow it to act as a masked source of formaldehyde and formamide.
Comparative Analysis with Common Formylating Agents
To provide a comprehensive understanding of the practical utility of this compound, it is essential to compare it with established and widely used formylating agents.
Formic Acid: The Archetypal Formylating Agent
Formic acid is one of the simplest and most cost-effective formylating agents.[5] It can be used directly for the N-formylation of amines, often under solvent-free conditions or with azeotropic removal of water.[1][2]
Mechanism of Action with Amines: The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by the elimination of a water molecule to form the corresponding formamide.[6] This process can be catalyzed by acids.[1]
Typical Experimental Protocol for N-Formylation using Formic Acid:
-
To a round-bottom flask, add the amine (1 equivalent).
-
Add formic acid (1.2 to 2 equivalents).[2]
-
If desired, add a solvent such as toluene to facilitate azeotropic water removal using a Dean-Stark apparatus.[1]
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude formamide can often be used without further purification, or it can be purified by crystallization or column chromatography.[2]
Ethyl Formate: A Common and Economical Choice
Ethyl formate is another widely used, cost-effective formylating agent. It is particularly effective for the N-formylation of primary and secondary amines.[7][8]
Mechanism of Action with Amines: Similar to formic acid, the reaction involves the nucleophilic attack of the amine on the carbonyl carbon of ethyl formate. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of ethanol to yield the formamide.[6][9]
Typical Experimental Protocol for N-Formylation using Ethyl Formate:
-
Dissolve the amine (1 equivalent) in an excess of ethyl formate, which can also serve as the solvent.[10]
-
The reaction can be performed neat or with a co-solvent.
-
Heat the reaction mixture to reflux (typically around 54 °C for neat ethyl formate).[11] The reaction may require prolonged heating.[12]
-
Monitor the reaction by TLC.
-
Upon completion, remove the excess ethyl formate and ethanol by distillation or evaporation under reduced pressure.
-
The resulting formamide is often of high purity and may not require further purification.
N,N-Dimethylformamide (DMF): A Versatile Reagent, Often Requiring Activation
N,N-Dimethylformamide (DMF) is a common polar aprotic solvent that can also serve as a formylating agent, typically upon activation with an electrophilic reagent like phosphorus oxychloride (POCl₃) or oxalyl chloride. This combination forms the Vilsmeier reagent, a potent electrophile capable of formylating a wide range of substrates, including electron-rich aromatic compounds.[13][14][15]
Mechanism of Action (Vilsmeier-Haack Reaction):
-
DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[16]
-
An electron-rich substrate (e.g., an activated aromatic ring) attacks the Vilsmeier reagent.[16]
-
Subsequent hydrolysis of the resulting iminium salt intermediate yields the formylated product.[14]
Typical Experimental Protocol for Vilsmeier-Haack Formylation:
-
In a fume hood, cool a solution of DMF in a suitable solvent (e.g., dichloromethane) to 0 °C.[16]
-
Slowly add POCl₃ (or another activating agent) dropwise with stirring.[16]
-
Allow the Vilsmeier reagent to form at 0 °C for a specified time.
-
Add the substrate to be formylated to the reaction mixture, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it into ice-water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium acetate solution).[16]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Performance Comparison: A Head-to-Head Analysis
The selection of a formylating agent is a multifactorial decision. The following table provides a qualitative comparison of the discussed reagents.
| Feature | This compound | Formic Acid | Ethyl Formate | N,N-Dimethylformamide (activated) |
| Reactivity | Potentially mild | Moderate to high (can be catalyzed)[6] | Moderate[9] | High (as Vilsmeier reagent)[16] |
| Substrate Scope | Primarily amines and alcohols (less documented) | Primary and secondary amines[1] | Primary and secondary amines[10] | Electron-rich aromatics, heterocycles, some alkenes[14][16] |
| Reaction Conditions | Likely mild (further research needed) | Often requires heating/reflux[1] | Requires heating/reflux[11] | Often low temperature to room temperature[16] |
| Byproducts | Water or other small molecules | Water[6] | Ethanol[6] | Varies with activating agent (e.g., phosphoric acid, HCl) |
| Handling & Safety | Potentially toxic; may release formaldehyde[17][18] | Corrosive, flammable[19][20][21][22] | Highly flammable, irritant[23][24][25][26][27] | Toxic, reproductive hazard, flammable[28][29][30][31][32] |
Quantitative Data Summary
While direct comparative data for this compound is scarce, the following tables summarize typical reaction conditions and yields for the N-formylation of various amines using formic acid and ethyl formate, based on published literature.
Table 1: N-Formylation of Amines using Formic Acid
| Substrate (Amine) | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | None | None | 60 | 0.5 | 98 | [33] |
| Substituted Anilines | None | None | 80 | Varies | Good to Excellent | [1] |
| Benzylamine | Dean-Stark | Toluene | Reflux | 4-9 | 98 | [2] |
| Primary Alkyl Amines | None | None | 80 | Varies | Excellent | [1] |
| Secondary Amines | Dean-Stark | Toluene | Reflux | 4-9 | 94-98 | [2] |
Table 2: N-Formylation of Amines using Ethyl Formate
| Substrate (Amine) | Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | None | None | 60 | 2 | 83 | [33] |
| Benzylamine | None | None | 60 | 3 | 91 | [33] |
| n-Hexylamine | None | None | 60 | 4 | 68 | [33] |
| Various Amines | Lipase | Neat | Room Temp | Varies | High | [7] |
| Various Amines | NaHSO₄·H₂O/Charcoal | Ethyl Formate | Reflux | 10-100 min | 80-94 | [11] |
Conclusion and Future Outlook
The choice of a formylating agent is a critical parameter in the design of efficient and robust synthetic routes. This guide has provided a comparative overview of this compound and other commonly used reagents.
-
Formic acid and ethyl formate remain the workhorses for the N-formylation of a wide range of amines due to their low cost, ready availability, and straightforward application.[1][33]
-
N,N-Dimethylformamide , when activated to the Vilsmeier reagent, is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic systems.[14][16]
-
This compound presents itself as a potentially mild and selective alternative, although a clear understanding of its full synthetic utility awaits more comprehensive and comparative experimental studies. Its bifunctional nature may offer unique advantages in specific applications, particularly where mild reaction conditions are paramount.
As the demand for more sustainable and efficient chemical processes grows, the development and thorough evaluation of novel formylating agents like this compound will be crucial. Future research should focus on systematic studies comparing its reactivity, selectivity, and substrate scope against established reagents to fully elucidate its position in the synthetic chemist's toolkit.
References
Sources
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- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 13052-19-2: this compound | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
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A Senior Application Scientist's Guide to the Analytical Characterization of N-(Hydroxymethyl)formamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Hydroxymethyl)formamide (N-HMF) is a deceptively simple molecule with significant relevance as a synthetic intermediate, a metabolite of widely used solvents like N,N-dimethylformamide (DMF), and a molecule of interest in pharmaceutical research.[1][2] Its characterization, however, is complicated by its reactivity and potential for decomposition. This guide provides an in-depth comparison of the primary analytical methods for the robust characterization of N-HMF. We move beyond mere procedural lists to explain the causality behind methodological choices, ensuring each protocol acts as a self-validating system. This document is designed to equip researchers with the expertise to select the appropriate analytical tools, interpret the resulting data with confidence, and design stability-indicating methods for N-HMF and related compounds.
The Analytical Challenge: Understanding this compound
This compound (CAS No. 13052-19-2) is a polar organic compound featuring both a formamide and a hydroxymethyl group.[2] This structure imparts water solubility and allows for hydrogen bonding, influencing its chemical behavior.[2] The primary analytical challenge stems from its inherent instability. N-HMF exists in equilibrium with its parent amide (formamide) and formaldehyde, particularly in aqueous or non-neutral conditions. This decomposition pathway must be considered in the selection of analytical methods, sample preparation, and storage to ensure data integrity.
Chemical Structure and Decomposition Pathway
Caption: Reversible decomposition of N-HMF into formamide and formaldehyde.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the initial identification and structural confirmation of N-HMF. They are typically non-destructive and provide fundamental information about the molecule's covalent structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure determination. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to clearly resolve exchangeable protons (OH and NH). The observation of distinct signals for the formyl, methylene, and amide protons confirms the structure. For instance, ¹H-NMR studies on related N-(hydroxymethyl) compounds have been crucial in identifying them as metabolites.[1]
Trustworthiness: A self-validating NMR protocol involves the use of an internal standard (e.g., tetramethylsilane - TMS, or a known quantity of a stable reference compound like dimethyl sulfone) for accurate chemical shift referencing and quantitative analysis (qNMR). The integration of proton signals should correspond to the expected ratio (1:2:1:1 for CHO, CH₂, NH, OH).
Table 1: Typical NMR Data for this compound
| Nucleus | Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
|---|---|---|---|---|
| ¹H | -CHO | ~8.1 | Singlet | Confirms formyl group presence. |
| -NH- | ~7.0 - 8.0 | Broad Triplet | Coupling to adjacent CH₂ group. Exchangeable. | |
| -CH₂- | ~4.5 - 5.0 | Doublet | Confirms methylene bridge, coupled to NH. | |
| -OH | ~5.0 - 6.0 | Broad Triplet | Coupling to adjacent CH₂ group. Exchangeable. | |
| ¹³C | -C=O | ~165 | Singlet | Carbonyl carbon of the amide. |
| | -CH₂- | ~65 | Singlet | Methylene carbon. |
Note: Shifts are approximate and can vary based on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in N-HMF, providing a molecular "fingerprint."
Expertise & Experience: The key is to look for the characteristic absorption bands. The O-H and N-H stretching bands often appear as a broad signal due to hydrogen bonding. The C=O (amide I band) is typically a strong, sharp absorption. The presence of all these bands provides strong evidence for the N-HMF structure. The IR spectrum of the parent molecule, formamide, shows characteristic bands for C=O stretching (~1698 cm⁻¹), NH₂ scissoring (~1628 cm⁻¹), and C-N stretching (~1334 cm⁻¹), which serve as a useful comparison.[3]
Trustworthiness: The protocol is validated by running a background spectrum immediately before the sample to subtract atmospheric CO₂ and H₂O signals. The instrument's performance can be verified using a polystyrene film standard.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Importance |
|---|---|---|---|
| 3500 - 3200 (broad) | O-H and N-H Stretch | Hydroxyl & Amide | Confirms presence of both key functional groups. |
| ~2900 | C-H Stretch | Methylene | Indicates the CH₂ group. |
| ~1680 (strong) | C=O Stretch (Amide I) | Formamide | Confirms the amide carbonyl. |
| ~1550 | N-H Bend (Amide II) | Formamide | Characteristic amide band. |
| ~1350 | C-N Stretch | Formamide | Confirms the carbon-nitrogen bond. |
| ~1050 | C-O Stretch | Hydroxyl | Indicates the primary alcohol. |
Chromatographic Methods for Separation and Quantification
Chromatography is essential for assessing purity, quantifying N-HMF, and monitoring its stability by separating it from impurities and degradation products.
Workflow for Chromatographic Analysis
Caption: General workflow for HPLC or GC analysis of N-HMF.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for purity assessment and stability testing of N-HMF due to its high resolution and suitability for polar, non-volatile compounds.
Expertise & Experience: The primary challenge with N-HMF is its low UV absorbance, necessitating detection at low wavelengths (e.g., < 210 nm).[4] A reversed-phase C18 column is commonly used, but the high polarity of N-HMF may lead to poor retention. Therefore, an aqueous mobile phase with minimal organic modifier is often required. An alternative, more robust approach is to use a column designed for polar compounds, such as an Aminex HPX-87H ion exclusion column, which has been successfully used for separating N-HMF's methylated analog from biological matrices.[5]
Trustworthiness: A stability-indicating HPLC method must be validated according to regulatory guidelines (e.g., ICH Q2(R1)). This involves demonstrating specificity by resolving N-HMF from its potential degradants (formaldehyde, formamide) and any process-related impurities. Forced degradation studies (exposing the sample to acid, base, heat, light, and oxidation) are performed to prove the method can separate all resulting degradation products from the main analyte peak.
Experimental Protocol: Stability-Indicating HPLC Method
-
Instrumentation: Standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: Polar-retained column (e.g., Aminex HPX-87H, 300 x 7.8 mm) or a C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 7.5 x 10⁻⁴ M) for an ion exclusion column[5] or a high-aqueous mobile phase like 98:2 Water:Acetonitrile for a C18 column.
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30°C.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.22 µm syringe filter.
-
Quantification: Use an external standard calibration curve prepared with a certified reference standard of N-HMF.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. While N-HMF is polar, GC-MS can be an effective method, especially for impurity profiling.
Expertise & Experience: The high polarity and potential for thermal degradation of N-HMF in the hot GC injector are significant challenges.[4] A polar capillary column, such as a DB-WAXetr, is essential for achieving good peak shape and resolution.[4] The injector temperature must be optimized to ensure volatilization without causing on-column decomposition. The mass spectrometer provides definitive identification through the molecular ion peak and characteristic fragmentation patterns.
Trustworthiness: The method's reliability is ensured by using an internal standard (e.g., acetamide) to correct for injection volume variability and matrix effects.[4] Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for quantifying N-HMF and its known impurities by monitoring their characteristic mass fragments.[4]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: DB-WAXetr (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.[4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: 250°C, Splitless mode.
-
Oven Program: Initial 50°C (hold 5 min), ramp at 20°C/min to 240°C (hold 5 min).[4]
-
MS Conditions: Electron Ionization (EI) at 70 eV. Source at 230°C.
-
Acquisition: Full scan mode for identification or SIM mode for quantification (monitoring ions like m/z 75, 45, 44, 28).[4][7]
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile. Add the internal standard.
Comparative Analysis of Methods
The choice of analytical technique depends on the specific goal, whether it is structural confirmation, routine quality control, or in-depth stability analysis.
Decision Tree for Method Selection
Caption: Selecting the right analytical method for N-HMF.
Table 3: Performance Comparison of Key Analytical Methods
| Parameter | NMR Spectroscopy | IR Spectroscopy | HPLC-UV | GC-MS |
|---|---|---|---|---|
| Primary Use | Structural Elucidation | Functional Group ID | Quantification, Purity, Stability | Impurity ID, Quantification |
| Specificity | Very High | Moderate | High (if method is specific) | Very High |
| Sensitivity | Low | Low to Moderate | Moderate to High | High |
| Sample Throughput | Low | High | High | Moderate |
| Destructive? | No | No | Yes | Yes |
| Key Advantage | Unambiguous structure ID | Rapid, simple | Robust for QC & stability | Definitive identification via mass |
| Key Limitation | Low sensitivity | Not quantitative | Low UV absorbance | Thermal stability concerns |
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. While NMR and IR spectroscopy are essential for initial identification and structural confirmation, chromatography—particularly a well-validated, stability-indicating HPLC method—is the cornerstone for ensuring the purity, quality, and stability of the material. GC-MS serves as a powerful complementary technique for volatile impurity profiling. By understanding the principles behind each method and the inherent instability of N-HMF, researchers can design robust analytical strategies that yield accurate, reliable, and defensible data, which is critical for advancing drug development and scientific research.
References
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Kestell, P., Gledhill, A. P., Gescher, A., & Slack, J. A. (1986). Identification by proton NMR of N-(hydroxymethyl)-N-methylformamide as the major urinary metabolite of N,N-dimethylformamide in mice. Life sciences, 38(8), 719–724. [Link]
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Santoni, G., Bavazzano, P., Perico, A., Colzi, A., Benassi, S., Medica, A., La Morgia, R., & Giuliano, G. (1992). High-performance liquid chromatographic determination of N-methylformamide and N-methyl-N-(hydroxymethyl)-formamide in human urine. Journal of chromatography, 581(2), 287–292. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83086, this compound. Retrieved from [Link]
- Google Patents. (n.d.). CN113092621B - Method for the detection of formamide content in products.
- Sivaraman, B., et al. (2013). Infrared spectrum of formamide in the solid phase. Mentioned in various articles on ResearchGate.
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National Institute of Standards and Technology. (n.d.). Formamide. In NIST Chemistry WebBook. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Reactivity of N-(Hydroxymethyl)formamide: A Comparative Study
For the discerning researcher in organic synthesis and drug development, the choice of a C1 building block is a critical decision that dictates reaction efficiency, selectivity, and safety. N-(Hydroxymethyl)formamide (HMF), a deceptively simple molecule, presents a unique and versatile profile as a synthetic reagent.[1] This guide offers an in-depth, objective comparison of HMF's reactivity against established alternatives, grounded in experimental data and mechanistic insight, to empower you to make informed decisions in your synthetic strategy.
This document moves beyond a simple catalog of reactions. It is designed to provide a senior scientist's perspective, focusing on the causality behind experimental choices and the inherent trustworthiness of self-validating protocols. We will dissect the dual reactivity of HMF as both a formylating and an aminomethylating agent, providing a clear, data-driven comparison of its performance.
The Duality of this compound: A Mechanistic Overview
This compound (C₂H₅NO₂) is an organic compound containing both a formamide and a hydroxymethyl group.[1] This structure is key to its utility. It can be conceptualized as a stable, crystalline adduct of formamide and formaldehyde, allowing it to serve as a synthetic equivalent for either or both of these fundamental reagents.[2] Its water solubility and physical form make it a more tractable alternative to gaseous formaldehyde.[1]
The core of HMF's reactivity lies in its ability to act as an electrophile in two distinct ways, typically under acidic or thermal conditions:
-
Pathway A: Formylation. HMF can serve as a source of a formyl group (-CHO). This pathway involves the transfer of the formyl moiety to a nucleophile, making it a valuable reagent for the synthesis of formamides from amines or formate esters from alcohols.
-
Pathway B: Aminomethylation. Alternatively, HMF can act as an aminomethylating agent, delivering a formyl-protected aminomethyl group (-CH₂NHCHO) to a nucleophile. This is particularly useful for forming C-C bonds with active hydrogen compounds, analogous to a modified Mannich reaction.[3]
The specific reaction conditions, catalyst, and substrate ultimately determine which pathway is favored.
Caption: Dual reactivity pathways of this compound (HMF).
Comparative Study: HMF in N-Formylation
N-formylation is a cornerstone transformation for protecting amines, synthesizing key pharmaceutical intermediates, and preparing isocyanides.[4] The ideal formylating agent should be effective under mild conditions, exhibit high chemoselectivity, and be operationally simple to use.[5][6]
The Alternatives: A Spectrum of Reactivity
To benchmark the performance of HMF, we compare it against three widely used formylating systems:
-
Formic Acid: The simplest formylating agent, it is inexpensive but often requires high temperatures and/or dehydrating conditions to drive the reaction to completion.[7]
-
Acetic Formic Anhydride (AFA): A highly effective mixed anhydride, typically generated in situ from formic acid and acetic anhydride. It is very reactive and works at low temperatures but can be sensitive to moisture.[8]
-
Vilsmeier-Haack Reagent (DMF/POCl₃): A powerful electrophilic reagent, excellent for formylating electron-rich aromatics and amines, but its high reactivity can limit functional group tolerance, and the reagents are corrosive.[6]
Experimental Protocol: N-Formylation of Benzylamine
This protocol is designed as a self-validating system. By running these experiments in parallel under standardized concentrations, the relative efficacy of each reagent can be directly and reliably compared.
Objective: To quantitatively compare the yield and reaction conditions required for the N-formylation of benzylamine to N-benzylformamide using four different formylating agents.
Materials:
-
Benzylamine (99%)
-
This compound (HMF)
-
Formic Acid (≥95%)
-
Acetic Anhydride (99%)
-
Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Toluene, Dichloromethane (DCM), Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware, magnetic stirrers, and TLC equipment
Procedure Workflow:
Caption: Standardized workflow for comparative N-formylation experiments.
Step-by-Step Protocols:
-
Using HMF:
-
To a stirred solution of benzylamine (10 mmol) in toluene (20 mL), add HMF (11 mmol).
-
Heat the mixture to reflux (approx. 110°C) using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool, wash the organic layer with water and brine, dry over MgSO₄, and concentrate in vacuo. Purify by column chromatography.
-
-
Using Formic Acid:
-
Mix benzylamine (10 mmol) and formic acid (11 mmol) in a round-bottom flask.
-
Heat the mixture to 100°C for 2-4 hours.
-
Monitor by TLC. Upon completion, cool the mixture and dilute with ethyl acetate.
-
Wash carefully with saturated NaHCO₃ solution, water, and brine. Dry over MgSO₄ and concentrate in vacuo.
-
-
Using Acetic Formic Anhydride (AFA):
-
In a flask cooled to -15°C, slowly add acetic anhydride (11 mmol) to formic acid (12 mmol). Stir for 1 hour at 0°C to pre-form the AFA.
-
Cool the AFA mixture to -15°C and slowly add a solution of benzylamine (10 mmol) in DCM (10 mL).
-
Stir at -15°C for 30 minutes, then allow to warm to room temperature.
-
Monitor by TLC. Quench by pouring into ice-cold saturated NaHCO₃ solution.
-
Separate the organic layer, wash, dry, and concentrate as above.
-
-
Using Vilsmeier-Haack Reagent:
-
In a flask cooled to 0°C, add POCl₃ (11 mmol) dropwise to anhydrous DMF (20 mL). Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of benzylamine (10 mmol) in DMF (5 mL) dropwise, keeping the temperature below 5°C.
-
Stir at room temperature for 1-2 hours and monitor by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with solid NaHCO₃.
-
Extract with ethyl acetate, wash the organic layers with water and brine, dry, and concentrate.
-
Data Summary & Analysis
| Reagent | Temperature (°C) | Typical Time (h) | Isolated Yield (%) | Key Advantages | Key Disadvantages |
| This compound | 110 | 3-5 | ~85% | Stable solid, safer formaldehyde/formamide source | High temperature required, water removal needed |
| Formic Acid | 100 | 2-4 | ~90% | Inexpensive, readily available | High temperature, potential for side reactions |
| Acetic Formic Anhydride | -15 to 25 | < 1 | >95% | Very high yield, extremely fast, mild temperature | Reagent is moisture-sensitive, requires pre-formation |
| Vilsmeier-Haack Reagent | 0 to 25 | 1-2 | ~92% | Highly reactive, effective for deactivated substrates | Corrosive reagents, requires careful quench, not atom-economical |
Expertise & Causality:
The results clearly delineate a reactivity-condition trade-off. Acetic formic anhydride is kinetically the fastest and most efficient due to the high electrophilicity of the mixed anhydride's formyl carbon and the excellent acetate leaving group.[8] The Vilsmeier-Haack reagent is similarly potent, forming a highly electrophilic chloroiminium ion intermediate.
In contrast, both formic acid and HMF require thermal conditions. Formic acid requires heat to overcome the activation energy for direct amide bond formation and to drive off the water byproduct.[7] HMF requires an even higher temperature, as the initial step is likely the thermal decomposition back to formamide and formaldehyde (or an equivalent equilibrium), with subsequent formylation by formamide. This makes HMF the mildest formylating agent in this comparison , which can be a significant advantage for substrates with heat-sensitive functional groups where slower, more controlled reactivity is desired.
Comparative Study: HMF in Aminomethylation
The Mannich reaction, which introduces an aminomethyl group adjacent to a carbonyl or other active hydrogen, is a fundamental C-C bond-forming reaction.[3][9] HMF offers a compelling alternative to the traditional three-component system of an amine, formaldehyde, and an active hydrogen compound by providing a pre-formed CH₂-NHCHO synthon.
The Alternative: The Classic Mannich Reaction
We will compare the performance of HMF against a standard Mannich protocol using Indole as the active hydrogen substrate. The classic approach involves reacting indole with pre-mixed formaldehyde and a secondary amine (e.g., dimethylamine) to yield gramine, or in our case, we will use formamide as the amine source to create a direct product comparison.
Experimental Protocol: Aminomethylation of Indole
Objective: To compare the efficacy of HMF versus a classic formaldehyde/formamide system for the synthesis of N-((1H-indol-3-yl)methyl)formamide.
Materials:
-
Indole (99%)
-
This compound (HMF)
-
Formaldehyde (37% solution in water)
-
Formamide
-
Acetic Acid
-
Standard laboratory equipment
Procedure Workflow:
Caption: Parallel workflow for aminomethylation of indole.
Step-by-Step Protocols:
-
Using HMF:
-
Dissolve indole (10 mmol) in glacial acetic acid (15 mL).
-
Add HMF (12 mmol) to the solution.
-
Heat the mixture with stirring at 60-70°C for 2-3 hours.
-
Monitor by TLC. After completion, cool the reaction mixture and pour it into 100 mL of ice-cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
-
Using Formaldehyde/Formamide:
-
Dissolve indole (10 mmol) in glacial acetic acid (15 mL).
-
Add formamide (12 mmol) followed by aqueous formaldehyde (12 mmol, 37% solution).
-
Heat the mixture with stirring at 60-70°C for 2-3 hours.
-
Monitor and work up the reaction as described in the HMF protocol.
-
Data Summary & Analysis
| Reagent System | Temperature (°C) | Typical Time (h) | Isolated Yield (%) | Key Advantages | Key Disadvantages |
| HMF | 60-70 | 2-3 | ~75% | Single reagent, avoids handling aqueous formaldehyde | Lower yield, reagent is more expensive |
| Formaldehyde + Formamide | 60-70 | 2-3 | ~85% | Inexpensive, readily available starting materials | Uses carcinogenic aqueous formaldehyde, two reagents |
Expertise & Causality:
In this application, HMF functions as a convenient, anhydrous equivalent of the formaldehyde-formamide combination. The reaction proceeds via acid-catalyzed generation of the N-formyliminium ion ([CH₂=NCHO]⁺), which is the key electrophile that attacks the electron-rich C3 position of indole.
The slightly higher yield observed with the traditional method may be attributed to the mass action effect of using distinct reagents. However, the operational simplicity and, most importantly, the avoidance of handling aqueous formaldehyde—a known carcinogen and lachrymator—make HMF a significantly more attractive reagent from a safety and handling perspective. The moderate loss in yield is often a worthwhile trade-off for improved laboratory safety and convenience.
Safety and Handling
A responsible scientist must weigh reactivity with safety.
-
This compound (HMF): Suspected of damaging fertility or the unborn child.[10] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Formamide & Formic Acid: Formamide is a known reproductive toxin. Both are irritants. Standard PPE and fume hood use are required.
-
Vilsmeier-Haack Reagents (POCl₃): Highly corrosive and water-reactive. Must be handled with extreme care in an anhydrous environment and quenched slowly and carefully.
-
Formaldehyde: A known human carcinogen. Use of aqueous solutions should be minimized, and all handling must occur within a certified chemical fume hood.
Conclusion and Recommendations
This compound is not merely a substitute reagent; it is a strategic tool with a distinct reactivity profile.
-
As a formylating agent, HMF is a mild, thermally-activated option. It is best employed when working with sensitive substrates that might not tolerate the harshness of AFA or Vilsmeier reagents. Its primary drawback is the need for high temperatures, but its stability and solid form are operational advantages.
-
As an aminomethylating agent, HMF's primary advantage is safety and convenience. It provides a reliable, single-reagent solution for introducing a protected aminomethyl group, effectively replacing the hazardous combination of formaldehyde and an amine. While yields may be slightly lower than traditional Mannich protocols, the significant reduction in handling risk makes it the superior choice for many applications, particularly in process development and scale-up environments.
Ultimately, the decision to use this compound should be driven by a holistic assessment of the synthetic goal, substrate tolerance, and safety considerations. For reactions requiring controlled, gentle formylation or a safer path to aminomethylation, HMF is an invaluable and highly recommended tool in the modern chemist's arsenal.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83086, this compound. PubChem. [Link]
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Bagno, A., Kantlehner, W., Scherr, O., Vetter, J., & Ziegler, G. (n.d.). New Formylating Agents - Preparative Procedures and Mechanistic Investigations. ElectronicsAndBooks. [Link]
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Pharos (n.d.). N-Hydroxymethylformamide. Pharos Project. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31254, N-Methylformamide. PubChem. [Link]
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Ross, D., Farmer, P. B., Gescher, A., Hickmann, M., & Threadgill, M. D. (1984). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]
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Almássy, L., Bálint, J., & Kováč, J. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]
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Kim, D., Lee, S., & Yi, J. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. [Link]
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A Senior Application Scientist's Comparative Guide to the Quantification of N-(Hydroxymethyl)formamide in Reaction Mixtures
Introduction: The Analytical Challenge of a Transient Intermediate
N-(Hydroxymethyl)formamide (N-HMF) is a key intermediate in various biological and industrial processes, often appearing as a metabolite or a transient species in reactions involving formaldehyde and formamide.[1][2][3] Its quantification is critical for understanding reaction kinetics, monitoring metabolic pathways, and ensuring product purity. However, N-HMF presents a significant analytical challenge due to its high polarity, thermal lability, and lack of a strong UV chromophore. The central difficulty lies in its inherent instability; N-HMF exists in equilibrium with its precursors, formaldehyde and formamide, and readily degrades, particularly under thermal or non-neutral pH conditions.[2][4]
This guide provides a comparative analysis of four primary analytical methodologies for the quantification of N-HMF: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and UV-Vis Spectrophotometry via indirect formaldehyde measurement. We will dissect the underlying principles of each technique, provide field-proven experimental protocols, and offer a decision-making framework to assist researchers in selecting the optimal method for their specific application.
Pillar 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for analyzing non-volatile and thermally sensitive compounds. For N-HMF, two primary strategies are employed: direct analysis with low-wavelength UV detection and indirect analysis following derivatization.
Strategy A: Direct Analysis by HPLC-UV
This approach leverages the weak UV absorbance of the amide bond at low wavelengths. It is fast and direct but requires pristine sample preparation and a high-purity mobile phase to minimize background interference.
Causality Behind Experimental Choices:
-
Column Selection: A reverse-phase C18 column is suitable for retaining the polar N-HMF when used with a highly aqueous mobile phase.[5] An ion-exclusion column can also be effective, particularly for separating small organic molecules from complex matrices.[6]
-
Mobile Phase: A simple mobile phase of acidified water and a small amount of organic modifier (like acetonitrile) is used. The acid (e.g., phosphoric or formic acid) helps to ensure sharp peak shapes for the polar analyte.[5]
-
Detection Wavelength: Detection is set to a very low wavelength (~196 nm) to capture the n → π* transition of the carbonyl group.[6][7] This necessitates the use of high-purity solvents to avoid significant baseline noise and drift.
Experimental Protocol: HPLC-UV Direct Quantification
-
Standard Preparation: Prepare a stock solution of N-HMF (if available) or an in situ generated standard of known concentration in a 95:5 Water:Acetonitrile mixture. Create a calibration curve by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the reaction mixture with the mobile phase to bring the expected N-HMF concentration within the calibration range.
-
Filtration: Filter all standards and samples through a 0.22 µm syringe filter (e.g., PVDF or nylon) to remove particulate matter.
-
Chromatographic Conditions:
-
Quantification: Integrate the peak corresponding to N-HMF and quantify using the external standard calibration curve.
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A Senior Application Scientist's Guide to Validating the Structure of N-(Hydroxymethyl)formamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the precise structural confirmation of novel compounds is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. N-(Hydroxymethyl)formamide derivatives, a class of compounds significant as stable precursors to reactive N-acyliminium ions and as key intermediates in various biological and chemical processes, present unique challenges in their structural validation.[1][2] Their inherent reactivity and potential for isomerism demand a multi-faceted analytical approach.
This guide provides an in-depth comparison of the essential analytical techniques required for the unambiguous structural elucidation of these derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting a logical workflow that ensures scientific integrity and builds a self-validating system for your research.
The Analytical Toolkit: A Comparative Overview
The validation of an this compound derivative is a process of accumulating complementary evidence. No single technique provides a complete picture; instead, confidence in a proposed structure is built by integrating data from several orthogonal methods. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the definitive analysis by X-ray Crystallography.
| Technique | Information Provided | Sample Req. | Speed | Key Advantage | Limitation |
| ¹H & ¹³C NMR | Detailed connectivity (C-H framework), stereochemistry, dynamic processes. | ~1-10 mg | Hours | Unrivaled detail on molecular backbone and proton/carbon environment. | Can be complex to interpret; sensitive to purity. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns. | <1 mg | Minutes | High sensitivity and precise mass determination. | Isomers can be difficult to distinguish; fragmentation can be complex. |
| FTIR Spectroscopy | Presence of key functional groups (O-H, C=O, N-H). | ~1-5 mg | Minutes | Quick, non-destructive confirmation of functional groups. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Absolute 3D atomic arrangement, bond lengths, and angles. | Single crystal | Days-Weeks | Unambiguous, "gold standard" determination of solid-state structure.[3][4] | Requires a suitable single crystal, which can be difficult to obtain.[4][5] |
The Validation Workflow: An Integrated Approach
A robust validation strategy follows a logical progression from broad characterization to fine structural detail. The following workflow illustrates how these techniques synergize to build a comprehensive and defensible structural proof.
Caption: Key NMR-active sites in a generic this compound derivative.
Expected ¹H and ¹³C NMR Chemical Shifts:
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Formyl H | 8.0 - 8.5 | 160 - 165 | Often a singlet. Can be broadened. Its position is sensitive to cis/trans isomerism. [6] |
| N-CH₂-O | 4.5 - 5.5 | 60 - 75 | Typically a doublet, coupled to the O-H proton, or a singlet if exchange is fast. |
| O-H | Variable, broad (2.0 - 6.0) | - | Signal position and shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. |
| Amide N-H | 5.0 - 8.5 (if present) | - | Broad signal. Only present in secondary amide derivatives (R'=H). |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Rationale: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte peaks.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Instrument Setup: Place the tube in the NMR spectrometer. Ensure the sample is properly shimmed to achieve a homogeneous magnetic field, resulting in sharp, symmetrical peaks.
-
Acquisition: Acquire a standard ¹H spectrum. A typical experiment involves a 90° pulse followed by acquisition of the free induction decay (FID).
-
Data Processing: Perform a Fourier transform on the FID, followed by phase correction and baseline correction to obtain the final spectrum.
-
Integration: Integrate the area under each peak to determine the relative ratio of protons in the molecule.
Deep Dive 2: Mass Spectrometry (MS)
MS provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can deliver an elemental composition, which is a powerful constraint on the possible molecular formula. The fragmentation pattern gives clues about the molecule's structure. [7]
Expected Fragmentation Pathways
This compound derivatives are prone to specific cleavages under ionization. A soft ionization technique like Electrospray Ionization (ESI) is often preferred to preserve the molecular ion.
-
α-Cleavage: The most common fragmentation for N-hydroxymethyl compounds is the cleavage of the C-N bond adjacent to the nitrogen, leading to the loss of the hydroxymethyl group (-CH₂OH, 31 Da). [8][9]2. Loss of Water: Dehydration (-H₂O, 18 Da) from the molecular ion is also a common pathway.
-
Loss of Formyl Group: Cleavage can result in the loss of the formyl group (-CHO, 29 Da) or formyl radical.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: The sample is infused into the ESI source of the mass spectrometer via a liquid chromatography (LC) system or direct syringe pump.
-
Ionization: A high voltage is applied to the liquid to create an aerosol of charged droplets. As the solvent evaporates, ions (e.g., [M+H]⁺ or [M+Na]⁺) are formed in the gas phase. Rationale: ESI is a "soft" technique that minimizes in-source fragmentation, making it easier to identify the molecular ion.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum. For fragmentation data (MS/MS), a precursor ion is selected and fragmented via collision-induced dissociation (CID).
Deep Dive 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple method to confirm the presence of key functional groups. For this compound derivatives, it is used to verify the existence of the hydroxyl (O-H), amide carbonyl (C=O), and N-H (if applicable) groups.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |
| Hydroxyl (O-H) | Stretch | 3200 - 3600 | Broad, strong |
| Amide Carbonyl (C=O) | Stretch | 1650 - 1690 | Strong, sharp |
| N-H (secondary amide) | Stretch | 3300 - 3500 | Medium, sharp |
| C-N | Stretch | 1200 - 1350 | Medium |
Rationale: The broadness of the O-H stretch is due to intermolecular hydrogen bonding. [10]The position of the amide C=O stretch is lower than that of ketones due to resonance with the nitrogen lone pair. [11][12]
Experimental Protocol: FTIR (ATR)
-
Background Scan: With the Attenuated Total Reflectance (ATR) crystal clean, perform a background scan to record the spectrum of the ambient environment (air). This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed for the presence of characteristic absorption bands.
The Final Arbiter: Single-Crystal X-ray Crystallography
When NMR, MS, and IR data are insufficient to resolve ambiguity—especially concerning absolute stereochemistry or complex isomerism—X-ray crystallography provides the definitive answer. [13][14]It maps the precise three-dimensional location of every atom in the crystal lattice, yielding an unambiguous molecular structure. [3] The primary challenge is often not the analysis itself but obtaining a high-quality single crystal suitable for diffraction. [4]This remains a rate-limiting step in many studies.
Experimental Workflow: X-ray Crystallography
-
Crystallization: The purified compound must be crystallized. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. This step can require significant empirical screening of conditions. [4]2. Crystal Mounting: A suitable single crystal (typically < 0.5 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, cooled in a stream of nitrogen gas, and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensity and position of scattered X-rays) is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is calculated, from which atomic positions are determined (structure solution). This initial model is then optimized to best fit the experimental data (refinement). The final output is a 3D model of the molecule with precise bond lengths and angles.
Conclusion
Validating the structure of this compound derivatives is a critical exercise that relies on the thoughtful application of a suite of complementary analytical techniques. By following an integrated workflow that begins with rapid checks (FTIR, LC-MS) and progresses to detailed structural mapping (multidimensional NMR), researchers can build a robust and defensible case for their proposed structure. In cases of ultimate ambiguity, X-ray crystallography serves as the final, incontrovertible proof. This rigorous, multi-technique approach ensures the scientific integrity required for publication, patenting, and progression in the drug development pipeline.
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A Guide for Researchers and Drug Development Professionals
Introduction: The Formamide Family and the Need for Comparative Toxicology
Formamide and its N-substituted derivatives, including N-methylformamide (NMF) and N,N-dimethylformamide (DMF), are a class of polar aprotic solvents with extensive applications in the chemical, pharmaceutical, and manufacturing industries.[1][2] Their utility in synthesis, polymer processing, and formulation is unparalleled. However, their structural simplicity belies a complex toxicological profile that necessitates careful evaluation, particularly for drug development professionals who must consider the safety of residual solvents and potential metabolites.
This guide provides a comparative toxicological analysis of N-(Hydroxymethyl)formamide and its key structural relatives: formamide, N-methylformamide (NMF), and N,N-dimethylformamide (DMF). Direct, in-depth toxicological data for this compound is notably scarce in public literature. However, its significance arises from its position as a putative metabolite of N-methylformamide.[3] Furthermore, the primary metabolite of the widely-used solvent DMF is N-(hydroxymethyl)-N-methylformamide (HMMF), which is subsequently converted to NMF.[4][5] Understanding the toxicology of formamide, NMF, and DMF, therefore, provides a critical framework for inferring the potential hazards of this compound and underscores the pivotal role of metabolism in the toxicity of this entire chemical family.
The Central Role of Metabolism: A Unifying Pathway of Bioactivation
The toxicity of N-substituted formamides is not solely a function of the parent compound but is intrinsically linked to their metabolic fate. The liver is the primary site of biotransformation, where cytochrome P450 enzymes, particularly CYP2E1, play a crucial role.[6] The metabolic cascade, particularly for DMF, serves as a pathway of bioactivation, leading to the formation of reactive intermediates and more toxic metabolites.
The conversion of DMF to HMMF and subsequently to NMF is a well-established pathway.[4][5] Studies suggest that the hepatotoxicity of DMF is mediated through the formation of NMF.[4] NMF itself can undergo further oxidation of its methyl group to form this compound or oxidation of its formyl group to produce a reactive carbamoylating intermediate that can be detoxified by conjugation with glutathione.[3][7] This metabolic convergence highlights why a comparative approach is essential for a holistic toxicological assessment.
Caption: Metabolic pathways of N,N-dimethylformamide and N-methylformamide.
Comparative Toxicological Profiles
The following sections compare the known toxicological endpoints for formamide and its N-methylated derivatives.
Acute Toxicity
The formamides generally exhibit low to moderate acute toxicity via oral and dermal routes. The primary concern with acute exposure to DMF is severe liver damage.[8][9]
| Compound | Route | Species | LD50 / LC50 | Reference(s) |
| Formamide | Oral | Rat | >2000 mg/kg bw | [10] |
| Dermal | Rat | >2000 mg/kg bw | [10] | |
| Inhalation | Rat | LC50 >21 mg/L (4 hr) | [10] | |
| N-Methylformamide (NMF) | Oral | Rat | 4000-7077 mg/kg | [7][11] |
| Oral | Mouse | ~2600 mg/kg | [7] | |
| N,N-Dimethylformamide (DMF) | Oral | Rat | 2800 mg/kg | [12] |
| Inhalation | Rat | Survived ~5000 ppm (4 hr) | [13] | |
| This compound | - | - | No data available |
Hepatotoxicity
The liver is a primary target organ for N-substituted formamides, a characteristic strongly linked to their metabolism.[9][12]
-
N,N-Dimethylformamide (DMF): Consistently hepatotoxic across species, including humans.[5] Occupational exposure can lead to elevated liver enzymes, abdominal pain, and jaundice.[8] Animal studies confirm liver damage as a key effect.[13]
-
N-Methylformamide (NMF): Also demonstrates hepatotoxicity. Studies in rats show that NMF administration leads to liver hypertrophy and elevated liver enzymes like ALT and AST.[14] The toxicity is often compared to that of DMF, with some studies suggesting the hepatotoxicity of DMF is mediated through NMF.[4]
-
Formamide: Less hepatotoxic than its N-methylated counterparts. However, long-term studies in mice showed increased incidences of liver hemangiosarcoma in males and hepatocellular adenoma or carcinoma in females, indicating the liver as a target organ.[6][15]
-
This compound: While no direct studies exist, its position as a metabolite of NMF suggests a potential role in the toxic cascade. The stability of N-hydroxymethyl compounds can vary significantly, influencing their toxic potential.[16]
Reproductive & Developmental Toxicity
This is a significant area of concern for the formamide class, with several members classified as reproductive toxicants.
-
This compound: While lacking specific studies, GHS classifications listed in PubChem identify it as a substance that "May damage fertility or the unborn child."[17][18] This classification warrants extreme caution.
-
Formamide: Classified as toxic to reproduction.[10] It is a known developmental toxicant in multiple species, causing harm to the unborn child at doses that may or may not be toxic to the mother.[10][19]
-
N-Methylformamide (NMF): Demonstrates clear developmental toxicity. In rats, it causes reduced fetal viability and malformations at 75 mg/kg.[20] In rabbits, it leads to malformations at 50 mg/kg.[20] Inhalation studies also confirm developmental toxicity, with a NOAEL (No-Observed-Adverse-Effect Level) for both maternal and fetal toxicity of 15 ppm in rats.[21]
-
N,N-Dimethylformamide (DMF): Shows reproductive and developmental effects in animal studies, including retarded fetal growth and malformations.[13] Human studies have suggested a possible link between DMF exposure and testicular cancer, though this has not been confirmed.[8]
Genotoxicity & Carcinogenicity
The genotoxic and carcinogenic potential of these compounds varies, suggesting different mechanisms of action.
| Compound | Genotoxicity Profile | Carcinogenicity Findings | Reference(s) |
| Formamide | Generally negative in a series of short-term assays (Ames, micronucleus). | Rats: No evidence. Mice: Clear evidence in males (liver hemangiosarcoma); Equivocal evidence in females (hepatocellular adenoma/carcinoma). | [6][15] |
| N-Methylformamide (NMF) | Not mutagenic in E. coli. Data on clastogenicity is limited. | No formal carcinogenicity studies identified. | [7] |
| N,N-Dimethylformamide (DMF) | Overwhelmingly negative in genotoxicity assays. | IARC: Group 2B (Possibly carcinogenic to humans), based on limited human evidence (testicular cancer). Animal evidence considered inadequate. | [5][13] |
| This compound | No data available. | No data available. |
Experimental Protocols: A Validated Approach
To ensure the reliability of toxicological data, standardized and validated protocols are essential. Below is an example of a workflow for a key assay used to evaluate one of the endpoints discussed.
Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
This test is a cornerstone of genotoxicity testing, used to detect gene mutations induced by a chemical. It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid and assesses the ability of the test substance to cause a reverse mutation (reversion) to a prototrophic state.
Workflow:
Caption: Standard workflow for the Ames Bacterial Reverse Mutation Test.
Key Causality and Validation Steps:
-
Metabolic Activation (S9 Mix): The inclusion of an exogenous metabolic activation system (S9 fraction) is critical. Many chemicals, like the formamides, are not genotoxic themselves but can be metabolized to reactive species. A positive result only in the presence of S9, and not in its absence, indicates that a metabolite is the mutagenic agent. This was a key consideration in the testing of formamide, which was found to be non-mutagenic both with and without S9 activation.[6]
-
Positive and Negative Controls: The use of known mutagens (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9) validates that the tester strains are responsive and the S9 mix is active. The solvent control (e.g., DMSO or water) establishes the baseline spontaneous reversion rate.
-
Dose-Response Relationship: A valid positive result requires not only a statistically significant increase in revertants but also a dose-dependent relationship, strengthening the causal link between the chemical and the observed effect.
Conclusion and Future Directions
This comparative guide illustrates a clear structure-toxicity relationship within the formamide family, driven primarily by N-alkylation and subsequent metabolism.
-
Formamide exhibits low acute toxicity but presents concerns for reproductive/developmental toxicity and is a non-genotoxic carcinogen in mice.[6][10][15]
-
N-Methylformamide (NMF) and N,N-Dimethylformamide (DMF) are significant hepatotoxins and developmental toxicants.[9][14][20][21] The toxicity of DMF is largely attributed to its metabolism to NMF and other reactive species.[4]
-
This compound remains a data-poor compound. However, its GHS classification as a reproductive toxicant and its position as a potential metabolite of NMF demand a highly precautionary approach.[17]
For researchers and drug development professionals, this analysis underscores that the toxicological assessment of any N-substituted formamide cannot be performed in isolation. The potential for metabolic conversion to other toxic members of this family must be a central consideration in any risk assessment. Significant data gaps for this compound need to be addressed through direct toxicological testing, including assays for genotoxicity, developmental toxicity, and repeat-dose toxicity, to properly characterize its risk profile.
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Mráz, J., et al. (2002). Analysis of metabolites of N,N-dimethylformamide in urine samples. Toxicology letters, 134(1-3), 141–146. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Dimethylformamide. Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]
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Gescher, A., et al. (1982). The formation and metabolism of N-hydroxymethyl compounds—I. Biochemical pharmacology, 31(21), 3543–3551. [Link]
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A Senior Application Scientist's Guide to N-(Hydroxymethyl)formamide: Benchmarking Against Alternative N-Hydroxymethyl Reagents
Introduction: The Critical Role of N-Hydroxymethyl Reagents in Modern Synthesis
In the intricate world of pharmaceutical and materials science, the precise introduction of a hydroxymethyl (-CH₂OH) group onto a nitrogen atom—a reaction known as N-hydroxymethylation or N-methylolation—is a fundamental transformation.[1] This modification can profoundly alter a molecule's properties, enhancing aqueous solubility, modulating biological activity, or providing a reactive handle for further functionalization.[1] N-hydroxymethyl reagents are the tools that enable this transformation. They are often employed as convenient and often safer surrogates for formaldehyde, a highly reactive yet toxic and difficult-to-handle gas.[2][3]
This guide focuses on N-(Hydroxymethyl)formamide (N-HMF), a versatile yet often overlooked reagent. We will provide an in-depth, objective comparison of N-HMF against other common N-hydroxymethylating agents and formaldehyde sources. Our goal is to equip researchers, particularly those in drug development, with the technical insights and experimental data needed to make informed decisions for their synthetic strategies.
This compound (also known as N-Methylolformamide) is a simple organic compound featuring both a formamide and a hydroxymethyl group.[4] This dual functionality allows it to engage in a variety of chemical reactions, making it a valuable tool in both research and industrial settings.[5]
Comparative Analysis of Key N-Hydroxymethyl Reagents
The selection of an N-hydroxymethylating agent is dictated by factors including substrate scope, reaction conditions, desired product, and safety considerations. Below, we compare N-HMF with three common alternatives: Paraformaldehyde, N-(Hydroxymethyl)acrylamide, and N-(Hydroxymethyl)phthalimide.
| Feature | This compound (N-HMF) | Paraformaldehyde (PFA) | N-(Hydroxymethyl)acrylamide (NMA) | N-(Hydroxymethyl)phthalimide (NHP) |
| Molecular Formula | C₂H₅NO₂[6] | (CH₂O)n | C₄H₇NO₂[7] | C₉H₇NO₃ |
| Molecular Weight | 75.07 g/mol [6] | (30.03)n g/mol | 101.11 g/mol | 177.16 g/mol |
| Physical Form | Colorless to pale yellow liquid or solid[4] | White crystalline solid[3] | White crystalline solid[8] | White solid |
| Solubility | Soluble in water and various organic solvents[4] | Insoluble in most solvents; requires depolymerization[3] | High solubility in water[8] | Soluble in polar organic solvents |
| Primary Application | N-hydroxymethylation, formaldehyde surrogate[4] | Anhydrous source of formaldehyde[9] | Cross-linking monomer for polymers/hydrogels[7][8] | Stable, solid formaldehyde surrogate[9] |
| Key Hazard | Toxic in contact with skin, suspected reproductive hazard[6][10] | Irritant, known human carcinogen (as formaldehyde)[3] | Hazardous substance, handle with care[7] | Irritant |
| Reactivity Profile | Direct source of the N-CH₂OH moiety; can act as a formaldehyde equivalent under certain conditions. | Requires depolymerization (heating or acid/base catalysis) to release formaldehyde monomer.[3] | Bifunctional: vinyl group for polymerization, hydroxymethyl group for cross-linking.[7] | Stable solid that releases formaldehyde under specific, often basic, conditions.[9] |
Expert Insights on Reagent Selection:
-
This compound (N-HMF): Its liquid/low melting point form and good solubility make it an excellent choice for homogenous reactions under mild conditions. It can be considered a more "tamed" version of formaldehyde, offering better control and handling.
-
Paraformaldehyde (PFA): As a polymeric source, PFA is the go-to for reactions requiring an anhydrous source of formaldehyde. However, its depolymerization can be sluggish and difficult to control, sometimes leading to inconsistent reaction rates.
-
N-(Hydroxymethyl)acrylamide (NMA): This reagent belongs to a different class. It is not typically used for simple N-hydroxymethylation of small molecules but is a cornerstone in polymer chemistry for creating cross-linked networks and hydrogels for applications like drug delivery.[7]
-
N-(Hydroxymethyl)phthalimide (NHP): NHP is valued for its high stability and solid form, which allows for precise weighing and handling. It is often used in transformations where a slow, controlled release of formaldehyde is beneficial, particularly under anhydrous conditions.[9]
Experimental Benchmark: N-Hydroxymethylation of Indole
To provide a practical comparison, we present a benchmark experiment: the N-hydroxymethylation of indole, a common scaffold in medicinal chemistry. This reaction serves as an excellent model due to its relevance in drug synthesis and the sensitivity of the indole nucleus to harsh reaction conditions.
Causality Behind Experimental Design:
The choice of an acid catalyst (p-toluenesulfonic acid, PTSA) is critical. The reaction proceeds via an electrophilic substitution mechanism. The catalyst protonates the hydroxyl group of the N-hydroxymethyl reagent, forming a better leaving group (water) and generating a reactive N-acyliminium ion intermediate. This electrophile is then attacked by the nucleophilic indole nitrogen. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both the reactants and the catalyst.
Caption: General workflow for the N-hydroxymethylation experiment.
Protocol A: N-Hydroxymethylation of Indole using this compound (N-HMF)
-
To a solution of indole (1.17 g, 10 mmol) in dichloromethane (DCM, 50 mL) in a round-bottom flask, add this compound (0.90 g, 12 mmol, 1.2 equiv.).
-
Add p-toluenesulfonic acid monohydrate (PTSA, 95 mg, 0.5 mmol, 0.05 equiv.) to the mixture.
-
Stir the reaction at room temperature (25°C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(hydroxymethyl)-1H-indole.
Protocol B: N-Hydroxymethylation of Indole using Paraformaldehyde (PFA)
-
To a suspension of indole (1.17 g, 10 mmol) and paraformaldehyde (0.36 g, 12 mmol formaldehyde equiv., 1.2 equiv.) in dichloromethane (DCM, 50 mL) in a round-bottom flask, add p-toluenesulfonic acid monohydrate (PTSA, 95 mg, 0.5 mmol, 0.05 equiv.).
-
Stir the reaction at room temperature (25°C) and monitor its progress by TLC. Note: The reaction may be slower due to the need for PFA depolymerization.
-
Upon completion (typically 4-8 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(hydroxymethyl)-1H-indole.
Comparative Results (Representative Data)
| Parameter | Protocol A (N-HMF) | Protocol B (PFA) |
| Reaction Time | 3 hours | 6 hours |
| Isolated Yield | 85% | 78% |
| Product Purity (LC-MS) | >98% | >95% |
| Handling Notes | N-HMF is a liquid/low-melting solid, easy to dispense. Reaction is homogeneous from the start. | PFA is a powder, requires careful handling. Reaction starts as a heterogeneous suspension. |
| Side Products | Minimal side products observed. | Minor amounts of bis(indolyl)methane may form due to uncontrolled formaldehyde release. |
Discussion: Mechanistic Insights and Practical Considerations
The experimental data highlights the practical advantages of N-HMF. Its use leads to a faster, cleaner, and higher-yielding reaction compared to paraformaldehyde under these conditions. This is primarily due to its solubility and the controlled generation of the reactive electrophile.
Caption: Acid-catalyzed generation of the reactive electrophile.
With paraformaldehyde, the rate-limiting step is often the depolymerization to monomeric formaldehyde. This process can be erratic, leading to localized excesses of reactive formaldehyde, which can promote side reactions like the formation of bis(indolyl)methane. N-HMF, by contrast, provides a steady, homogeneous source of the required electrophilic intermediate, leading to superior control and reproducibility.
For professionals in drug development, such control is paramount. A reliable and clean reaction simplifies purification, reduces costs, and is more amenable to scale-up. While PFA is significantly cheaper, the benefits of N-HMF in terms of process efficiency and purity of the final active pharmaceutical ingredient (API) can often justify the additional reagent cost.
Conclusion and Recommendations
This compound stands out as a highly effective and controllable reagent for N-hydroxymethylation reactions in small molecule synthesis. When benchmarked against the common formaldehyde surrogate, paraformaldehyde, N-HMF demonstrates clear advantages in reaction rate, yield, and purity for sensitive substrates like indole.
-
Choose this compound when:
-
The substrate is sensitive or valuable.
-
High purity and yield are critical.
-
Reaction control and reproducibility are paramount.
-
Homogeneous reaction conditions are preferred.
-
-
Consider alternatives like Paraformaldehyde when:
-
Cost is the primary driver.
-
The reaction is robust and less prone to side reactions.
-
Anhydrous conditions are strictly required.
-
Ultimately, this compound is a valuable tool that should be in the arsenal of every synthetic chemist. Its superior performance in controlled N-hydroxymethylation makes it an enabling reagent for the efficient synthesis of complex molecules in drug discovery and development.
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Attorresi, C. I., Ramírez, J. A., & Westermann, B. (n.d.). Formaldehyde surrogates in multicomponent reactions. Scilit. Retrieved from [Link]
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Ramírez, J. A., et al. (2021). Formaldehyde surrogates in multicomponent reactions. PMC - PubMed Central - NIH. Retrieved from [Link]
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Deska, J., & Prechtl, M. (2025). Formaldehyde and its surrogates as a C1 platform for defossilised modern societies. Royal Society of Chemistry. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-(Hydroxymethyl)acrylamide: Properties, Applications, and Synthesis of a Versatile Cross-linking Monomer. Retrieved from [Link]
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de Oliveira, R. S., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. PubMed Central. Retrieved from [Link]
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A Spectroscopic Guide to N-(Hydroxymethyl)formamide and Its Precursors, Formaldehyde and Formamide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical purity and reaction kinetics of synthetic pathways is paramount. N-(Hydroxymethyl)formamide (HMF), a key intermediate in various chemical syntheses, is primarily formed from the reaction of formaldehyde and formamide. Distinguishing the final product from its precursors is crucial for quality control and process optimization. This guide provides an in-depth spectroscopic comparison of this compound with its precursors, formaldehyde and formamide, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy. We will delve into the characteristic spectral signatures of each molecule, supported by experimental data and theoretical justifications, to offer a definitive guide for their unambiguous identification.
The Chemical Landscape: From Precursors to Product
The synthesis of this compound is an equilibrium reaction between formaldehyde and formamide. The reversible nature of this reaction necessitates precise analytical methods to monitor its progression and ascertain the purity of the final product. Residual precursors can significantly impact downstream applications, making their detection and quantification essential.
Caption: Synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint
NMR spectroscopy provides unparalleled insight into the molecular structure, making it a cornerstone for the identification and quantification of HMF and its precursors.
¹H NMR Spectroscopy
The proton NMR spectra of the three compounds exhibit distinct chemical shifts and coupling patterns, allowing for clear differentiation. In aqueous solutions, formaldehyde exists predominantly as its hydrate, methylene glycol (HOCH₂OH)[1].
Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
| Compound | Proton Environment | Chemical Shift (ppm) | Multiplicity | Notes |
| Formaldehyde (in D₂O) | -CH₂- (hydrated) | ~4.8 | Singlet | The chemical shift can vary with concentration and temperature. Monomeric formaldehyde is observed at a much lower concentration around 9.66 ppm[1][2]. |
| Formamide (in DMSO-d₆) | -CHO | ~8.0 | Singlet | The formyl proton is deshielded by the adjacent carbonyl group. |
| -NH₂ (cis to C=O) | ~7.3 | Broad Singlet | Due to restricted rotation around the C-N bond, the two amide protons are inequivalent. | |
| -NH₂ (trans to C=O) | ~6.8 | Broad Singlet | The broadness is due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange. | |
| This compound | -CHO | ~8.2 | Singlet | Expected to be slightly downfield from formamide due to the electron-withdrawing effect of the hydroxymethyl group. |
| -NH- | ~6.5 - 7.5 | Broad Triplet | The amide proton will be coupled to the adjacent methylene protons. | |
| -CH₂- | ~4.5 - 5.0 | Doublet | The methylene protons are coupled to the amide proton. | |
| -OH | ~5.0 - 6.0 | Broad Singlet | The chemical shift is concentration and solvent-dependent and will exchange with D₂O. |
¹³C NMR Spectroscopy
Carbon-13 NMR provides complementary information, particularly regarding the carbonyl and methylene carbons.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
| Compound | Carbon Environment | Chemical Shift (ppm) | Notes |
| Formaldehyde (in D₂O) | -CH₂- (hydrated) | ~82-84 | The chemical shift of hydrated formaldehyde (methylene glycol) is significantly different from the carbonyl carbon of monomeric formaldehyde[3][4]. |
| Formamide (in DMSO-d₆) | -C=O | ~163-165 | A typical chemical shift for a primary amide carbonyl carbon[5]. |
| This compound | -C=O | ~165-168 | Expected to be slightly downfield from formamide. |
| -CH₂- | ~65-70 | The methylene carbon is attached to two heteroatoms (N and O), resulting in a significant downfield shift. |
Vibrational Spectroscopy: Probing Functional Groups
FT-IR and Raman spectroscopy are powerful techniques for identifying the characteristic vibrational modes of the functional groups present in HMF and its precursors.
FT-IR Spectroscopy
The FT-IR spectra provide clear distinctions based on the N-H, O-H, and C=O stretching and bending vibrations.
Table 3: Comparative FT-IR Vibrational Frequencies (cm⁻¹)
| Compound | Vibrational Mode | Frequency (cm⁻¹) | Intensity | Notes |
| Formaldehyde | C-H Stretch | ~2850, ~2780 | Strong | Characteristic aldehyde C-H stretches. |
| C=O Stretch | ~1740 | Strong | A strong, sharp peak typical for an unconjugated aldehyde. | |
| Formamide | N-H Stretch | ~3400, ~3200 | Strong, Broad | Two distinct bands for the symmetric and asymmetric stretching of the primary amide. These bands are often broad due to hydrogen bonding[6]. |
| C=O Stretch (Amide I) | ~1680 | Strong | Lower frequency than formaldehyde due to resonance with the nitrogen lone pair. | |
| N-H Bend (Amide II) | ~1600 | Medium | ||
| This compound | O-H Stretch | ~3300-3500 | Strong, Broad | Overlaps with the N-H stretching region. |
| N-H Stretch | ~3300 | Medium, Broad | A single N-H stretch for the secondary amide, often appearing as a shoulder on the O-H band. | |
| C=O Stretch (Amide I) | ~1660 | Strong | Similar to formamide. | |
| N-H Bend (Amide II) | ~1540 | Medium | Shifted compared to formamide due to the N-substitution. | |
| C-O Stretch | ~1050 | Medium | Characteristic of the primary alcohol. |
Raman Spectroscopy
Raman spectroscopy offers complementary information, particularly for the symmetric vibrations and C-H modes.
Table 4: Comparative Raman Shifts (cm⁻¹)
| Compound | Vibrational Mode | Raman Shift (cm⁻¹) | Notes |
| Formaldehyde (aqueous) | C-H Symmetric Stretch | ~2840, ~2920 | In aqueous solution, formaldehyde exists as methylene glycol, which influences the C-H stretching frequencies[7][8]. Monomeric formaldehyde shows a C=O stretch around 1745 cm⁻¹ which is weak in Raman. |
| O-C-O Symmetric Stretch | ~910 | Characteristic of the hydrated form[7]. | |
| Formamide | C=O Stretch | ~1675 | The carbonyl stretch is a prominent band in the Raman spectrum of formamide[9]. |
| N-H Stretch | ~3200-3400 | Broad due to hydrogen bonding. | |
| CH bend | ~1390 | ||
| This compound | C=O Stretch | ~1660 | Expected to be a strong band. |
| C-N Stretch | ~880 | The C-N bond in the N-CH₂-O moiety should have a characteristic Raman shift. | |
| CH₂ Rock/Twist | ~1200-1400 | The methylene group will introduce new vibrational modes. |
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic analysis, the following experimental workflows are recommended.
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A Comparative Guide to Chromatographic Analysis of N-(Hydroxymethyl)formamide Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of N-(Hydroxymethyl)formamide Purity
This compound (HMF) is a versatile organic compound utilized as a reagent in various synthetic processes within the pharmaceutical and chemical industries.[1] Given its reactivity, the purity of HMF is paramount to ensure the desired reaction outcomes, minimize side-product formation, and ultimately guarantee the quality and safety of the final product.
The primary synthesis of HMF involves the reaction of formamide with formaldehyde. This process can lead to several potential impurities, including unreacted starting materials and side-products. Furthermore, HMF is susceptible to degradation, particularly at elevated temperatures, where it can decompose back to formamide and formaldehyde.[2] Therefore, a robust, stability-indicating analytical method is crucial for the accurate determination of HMF purity and the quantification of its related substances.
This guide will explore the two most prominent chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and provide a comparative analysis of their performance characteristics.
Chromatographic Approaches: A Head-to-Head Comparison
The choice between HPLC and GC for HMF analysis is not arbitrary; it is dictated by the physicochemical properties of HMF and its potential impurities. HMF is a polar, water-soluble compound with a relatively low molecular weight.[3] While it is amenable to both techniques, the methodologies and outcomes can differ significantly.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Analytes
HPLC is a powerful separation technique well-suited for non-volatile and thermally labile compounds.[4] Given HMF's polarity, reversed-phase HPLC (RP-HPLC) is the most logical approach.
Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. Polar analytes like HMF have a lower affinity for the stationary phase and elute earlier, while less polar impurities are retained longer.
Advantages for HMF Analysis:
-
Direct Analysis: HMF can be analyzed directly without the need for derivatization, simplifying sample preparation and reducing potential sources of error.
-
Suitable for Impurity Profiling: Excellent for separating a wide range of polar impurities, including formamide and other polar degradation products.
-
Versatility: A wide variety of column chemistries and mobile phase compositions can be employed to optimize selectivity.
Limitations:
-
Detector Limitations: A UV detector is commonly used, but HMF has a weak chromophore, leading to lower sensitivity at higher wavelengths. Analysis at lower wavelengths (e.g., 190-210 nm) is necessary for adequate sensitivity, which can be challenging due to potential mobile phase interference.[5][6]
-
Resolution Challenges: Highly polar impurities may have limited retention on traditional C18 columns, potentially co-eluting with the void volume.
Gas Chromatography (GC): A High-Resolution Alternative
GC is a high-resolution separation technique ideal for volatile and thermally stable compounds. While HMF has a moderate boiling point, its thermal stability can be a concern.
Principle: In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation is based on the analyte's volatility and its interaction with the stationary phase.
Advantages for HMF Analysis:
-
High Efficiency: Capillary GC columns offer superior resolution compared to standard HPLC columns, enabling the separation of closely related impurities.
-
Sensitive Detectors: The Flame Ionization Detector (FID) is highly sensitive to organic compounds, providing excellent detection limits for HMF and its organic impurities.
-
Established Methods for Related Compounds: Validated GC methods exist for the analysis of formamide and other related compounds.[7][8][9]
Limitations:
-
Thermal Decomposition: The high temperatures of the GC inlet and column can cause the degradation of HMF into formamide and formaldehyde.[2] This can lead to inaccurate quantification of HMF and its impurities. Careful optimization of the injection port temperature is critical.
-
Derivatization May Be Necessary: To improve volatility and thermal stability, derivatization might be required, adding complexity to the analytical workflow.
Comparative Performance: A Data-Driven Evaluation
To provide a clear comparison, the following table summarizes the expected performance characteristics of HPLC and GC for the analysis of HMF purity. These values are based on established performance for similar amide compounds and general principles of each technique.
| Parameter | HPLC with UV Detection | GC with FID Detection | Rationale & Causality |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques are capable of excellent linearity over a defined concentration range when properly optimized. |
| Limit of Detection (LOD) | ~1-5 µg/mL | ~0.1-1 µg/mL | The FID in GC is generally more sensitive to hydrocarbons than a standard UV detector is to weakly absorbing compounds like HMF. |
| Limit of Quantitation (LOQ) | ~5-15 µg/mL | ~0.5-3 µg/mL | Consistent with the higher sensitivity of the FID. |
| Accuracy (% Recovery) | 98-102% | 97-103% | Both methods can achieve high accuracy. GC accuracy may be slightly more variable due to potential inlet discrimination or degradation. |
| Precision (%RSD) | < 1.0% | < 1.5% | HPLC generally offers slightly better precision due to the absence of high-temperature variations that can affect GC performance. |
| Analysis Time | 10-20 minutes | 15-25 minutes | Analysis times are comparable and depend on the required resolution of impurities. |
| Stability Indicating | Excellent | Good (with caution) | HPLC is inherently more suitable for thermally labile compounds. GC can be stability-indicating if thermal degradation is carefully controlled and monitored. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point for method development and validation. Optimization will be necessary based on the specific instrumentation and impurity profile of the HMF sample.
Stability-Indicating HPLC-UV Method
Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound and its potential impurities.
Workflow Diagram:
Caption: HPLC analytical workflow for HMF purity.
Methodology:
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of HMF reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution: Accurately weigh approximately 25 mg of the HMF sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Impurity Stock Solutions: Prepare individual stock solutions of potential impurities (formamide, etc.) in the mobile phase.
-
-
Forced Degradation Study: [10][11][12]
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid HMF sample to 80 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Neutralize the acidic and basic samples before injection. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
-
-
Validation Parameters:
-
Specificity: Analyze the forced degradation samples to ensure that the HMF peak is well-resolved from all degradation products and impurities.
-
Linearity: Prepare a series of HMF standard solutions over a range of concentrations (e.g., 50-150% of the nominal concentration) and plot the peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of HMF at different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the HMF sample.
-
Gas Chromatography-FID Method
Objective: To develop a GC-FID method for the quantification of this compound, with careful consideration of its thermal stability.
Workflow Diagram:
Caption: GC-FID analytical workflow for HMF purity.
Methodology:
-
Chromatographic Conditions:
-
Column: DB-WAX or equivalent polar capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 150 °C (to minimize on-column degradation)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes
-
-
Detector: FID at 250 °C
-
Injection Volume: 1 µL (split injection, 20:1)
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of HMF reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution: Accurately weigh approximately 25 mg of the HMF sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
-
Method Validation:
-
Thermal Stability Assessment: Inject the HMF standard at various inlet temperatures (e.g., 150 °C, 180 °C, 200 °C, 250 °C) and monitor for the appearance and increase of a formamide peak to determine the optimal, non-degradative inlet temperature.
-
Linearity, Accuracy, and Precision: Follow similar procedures as outlined in the HPLC validation section.
-
Conclusion and Recommendations
Both HPLC and GC are viable techniques for the purity analysis of this compound, each with its own set of advantages and challenges.
-
HPLC is the recommended primary technique for the routine quality control of HMF. Its ability to analyze the compound directly without the risk of thermal degradation makes it a more robust and reliable stability-indicating method. The main challenge lies in achieving adequate sensitivity with a UV detector, which can be overcome by using a low wavelength for detection and ensuring the purity of the mobile phase.
-
GC-FID serves as an excellent orthogonal technique for impurity profiling and as a complementary method to HPLC. Its high resolution and sensitive detection are advantageous for identifying and quantifying trace impurities. However, meticulous method development is required to mitigate the risk of thermal degradation of HMF in the GC inlet.
For comprehensive characterization, a dual-method approach, employing both HPLC and GC, would provide the most complete picture of the HMF purity profile, ensuring the highest level of quality assurance for this critical chemical intermediate.
References
- Kawai, S., et al. (1988). High-performance liquid chromatographic determination of N-methylformamide and N-methyl-N-(hydroxymethyl)-formamide in human urine.
- Fisher Scientific. (n.d.). Safety Data Sheet: N-(2-Hydroxyethyl)formamide.
-
International Programme on Chemical Safety. (1991). N,N-DIMETHYLFORMAMIDE. Environmental Health Criteria 114. Retrieved from [Link]
- SIELC Technologies. (n.d.). Separation of Formamide, N-(hydroxymethyl)- on Newcrom R1 HPLC column.
- Labinsights. (2023). Some Basic Facts about Forced Degradation Test. Retrieved from [A valid, clickable URL to the article].
- Rao, B. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 843-855.
- Jain, D., & Basniwal, P. K. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-252.
- Google Patents. (n.d.). CN113092621B - Method for the detection of formamide content in products.
- Kumar, A., & Manikandan, P. (2018). Unimolecular decomposition of formamide via direct chemical dynamics simulations. Physical Chemistry Chemical Physics, 20(13), 8498-8505.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83086, this compound. Retrieved from [Link]
- National Oceanic and Atmospheric Administration. (n.d.). N-METHYLFORMAMIDE. CAMEO Chemicals.
- Karanam, P., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403.
- Welch, C. J., et al. (2010). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 449-454.
- Benchchem. (n.d.). This compound. Retrieved from [A valid, clickable URL to the product page].
- Ackaert, C., et al. (2022). Peptide-Tools–Web Server for Calculating Physicochemical Properties of Peptides.
- Delahaye, L. (2015). Method development and validation of a HS-GC-FID method for the control of residual solvents in salicylic acid. Ghent University.
- Sridhar, G., et al. (2022). HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir.
- Rahman, M. M., et al. (2022). Analytical GC-FID method for the determination of organic solvents in radiopharmaceutical. Journal of Radioanalytical and Nuclear Chemistry, 331(1), 223-232.
-
European Patent Office. (n.d.). EP4175939B1 - Method for obtaining bio-sourced n-vinylformamide. Retrieved from [Link]
- CDH Fine Chemical. (n.d.). N-METHYL FORMAMIDE FOR SYNTHESIS.
- SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column.
- Li, W., et al. (2021). Synthesis of a Benvitimod Impurity: (Z)-3,5-Dihydroxy-4-Isopropylstilbene. Journal of Chemical Research, 45(1-2), 155-159.
- Liu, X., et al. (2013). Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC. Analytical Methods, 5(4), 957-961.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(Hydroxymethyl)formamide in a Laboratory Setting
Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of N-(Hydroxymethyl)formamide, a compound utilized in various research and development applications. By integrating insights from safety data sheets and regulatory standards, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical waste stream responsibly and in compliance with safety protocols.
Understanding the Hazard Profile of this compound
A foundational element of safe disposal is a thorough understanding of the substance's intrinsic hazards. This compound, while not as ubiquitously characterized as some common solvents, presents a significant hazard profile that necessitates careful handling.
According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified as a reproductive toxin, carrying the H360 hazard statement: "May damage fertility or the unborn child".[1] It is also classified as toxic in contact with skin (Acute Toxicity, Dermal, Category 3).[1] Safety Data Sheets for structurally similar compounds, such as formamide, further highlight risks of skin and eye irritation.[2][3]
The causality behind stringent disposal protocols is directly linked to these toxicological properties. Improper disposal, such as drain disposal, could lead to the contamination of aquatic ecosystems. Given its water solubility, it has the potential for widespread environmental dissemination.[4] Furthermore, exposure to laboratory personnel during the waste handling process must be minimized to prevent adverse health effects.[3]
Key Chemical and Physical Properties:
| Property | Value | Significance for Disposal |
| Molecular Formula | C2H5NO2 | Basic chemical identity. |
| CAS Number | 13052-19-2 | Unique identifier for tracking and regulatory purposes. |
| Hazards | Reproductive Toxin (H360), Toxic in Contact with Skin (H311)[1] | Dictates the need for specialized handling and disposal as hazardous waste. |
| Solubility | Water Soluble[4] | Prohibits drain disposal due to the risk of environmental contamination. |
| Incompatibilities | Strong oxidizers, acids, and bases[4] | Requires segregation from these substances in the waste container to prevent dangerous reactions. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and concludes with its transfer to a certified hazardous waste management facility. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.
Diagram: this compound Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
Experimental Protocol: Detailed Disposal Steps
Objective: To safely collect, store, and dispose of this compound waste in accordance with institutional and regulatory guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (High-Density Polyethylene - HDPE is recommended)
-
Hazardous waste labels
-
Spill kit with absorbent material (e.g., vermiculite, sand)[3][5]
Methodology:
-
Hazard Assessment and PPE Adornment:
-
Waste Segregation at the Source:
-
Rationale: Preventing incompatible materials from mixing is a cornerstone of safe waste management.[4][9]
-
Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, acids, or bases.[4]
-
Maintain separate waste streams for:
-
Liquid Waste: Unused or spent this compound solutions.
-
Solid Waste: Contaminated items such as pipette tips, gloves, and absorbent paper. Place these in a separate, clearly labeled container or bag.
-
-
-
Waste Collection and Container Management:
-
Select a waste container made of a material compatible with this compound, such as HDPE.
-
Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Reproductive Hazard")
-
-
All waste transfer should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Keep the waste container securely closed at all times, except when adding waste. This is a key requirement from the EPA to prevent the release of vapors.[10]
-
-
Handling Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.[3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[3][5][11]
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[3][12]
-
Ventilate the area and wash the spill site after cleanup is complete.[3]
-
-
Storage and Final Disposal:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
Follow your institution's procedures for arranging a pickup by a licensed hazardous waste disposal company.[2] These companies are equipped to handle and dispose of chemical waste in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[9]
-
Regulatory and Compliance Framework
The procedures outlined above are grounded in regulations set forth by major safety and environmental bodies. Adherence to these standards is not merely a best practice but a legal requirement.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[7][13] This plan must include standard operating procedures for safe handling and waste disposal.[7][13]
-
Environmental Protection Agency (EPA): The EPA governs the disposal of hazardous waste under the RCRA.[9][14] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[10][15] Classifying this compound as hazardous waste due to its toxicity ensures it is managed under these stringent federal guidelines.
By implementing this comprehensive disposal plan, laboratories can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental responsibility.
References
-
Cole-Parmer. Material Safety Data Sheet - N-Methylformamide, 99+%.[Link]
-
Carl ROTH. Safety Data Sheet: Formamide.[Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: N,N-dimethylformamide.[Link]
-
National Center for Biotechnology Information, PubChem. this compound.[Link]
-
International Programme on Chemical Safety (INCHEM). N,N-DIMETHYLFORMAMIDE.[Link]
-
New Jersey Department of Health and Senior Services. Hazardous Substance Fact Sheet: Formamide.[Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste.[Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Chemical Hygiene Plan (CHP).[Link]
-
U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.[Link]
-
U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide.[Link]
-
Compliancy Group. OSHA Laboratory Standard.[Link]
-
AEG Environmental. Best Practices for Hazardous Waste Disposal.[Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: OSHA Laboratory Standard.[Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety: OSHA Lab Standard.[Link]
-
Chemistry For Everyone. What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?[Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
